5-Aminopentanoic Acid Hydroiodide
Description
The exact mass of the compound 5-Aminopentanoic Acid Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminopentanoic acid;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.HI/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCPJIVRDACIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705581-28-7 | |
| Record name | 5-Aminovaleric Acid Hydroiodide (Low water content) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Aminopentanoic Acid Hydroiodide and its Core Moiety for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Aminopentanoic Acid Hydroiodide (CAS Number: 1705581-28-7). Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a singular focus on the specified salt. It first addresses the well-documented, primary application of this specific compound in materials science. Subsequently, and more centrally for this audience, it pivots to an in-depth exploration of the core molecule, 5-Aminopentanoic Acid (5-AVA), detailing its biological significance, pharmacological activity, and potential applications in medicinal chemistry.
Introduction: A Tale of Two Applications
5-Aminopentanoic Acid Hydroiodide, the specific salt associated with CAS number 1705581-28-7, has carved a distinct niche in the field of materials science. It is a critical precursor and additive in the development of perovskite solar cells, where it significantly enhances device stability and performance.[1][2] While this application is a testament to its unique physicochemical properties, it is not the context in which a drug development professional would typically encounter its core chemical structure.
Therefore, this guide is structured to bridge this gap. We will first briefly explore the established role of the hydroiodide salt in photovoltaic technology. The primary focus will then shift to its parent compound, 5-aminopentanoic acid (5-AVA). 5-AVA is an endogenous human metabolite, a weak neurotransmitter agonist, and a versatile building block in chemical synthesis, making it a subject of considerable relevance to the pharmaceutical and life sciences sectors.[3][4]
Physicochemical Properties: A Comparative Overview
A clear distinction between the hydroiodide salt and its parent amino acid is essential for any experimental design. The table below summarizes their key properties.
| Property | 5-Aminopentanoic Acid Hydroiodide | 5-Aminopentanoic Acid (5-AVA) |
| Synonyms | 5-Aminovaleric Acid Hydroiodide, 5-AVAI | 5-Aminovaleric Acid, delta-Aminovaleric acid |
| CAS Number | 1705581-28-7 | 660-88-8[3] |
| Molecular Formula | C₅H₁₂INO₂ | C₅H₁₁NO₂[3] |
| Molecular Weight | 245.06 g/mol | 117.15 g/mol [3] |
| Appearance | White to light yellow powder/crystal[3] | Solid[3] |
| Primary Field | Materials Science (Perovskite Solar Cells) | Biochemistry, Pharmacology, Medicinal Chemistry |
Section 1: The Role of 5-Aminopentanoic Acid Hydroiodide in Perovskite Solar Cell Technology
The primary documented application of 5-Aminopentanoic Acid Hydroiodide (5-AVAI) is as an additive in the fabrication of perovskite solar cells (PSCs). Its function is multifaceted, addressing key stability and efficiency challenges in this promising photovoltaic technology.
The amphiphilic nature of 5-AVAI, possessing both a hydrophilic carboxylic acid group and an amine group, is central to its utility.[5] The carboxylic acid moiety can anchor to the metal oxide surfaces (e.g., mesoporous titania) used as electron transport layers in PSCs. This anchoring improves the interface, facilitating more efficient charge extraction and reducing energy losses.[1][5]
Furthermore, the ammonium iodide portion of the molecule interacts with the perovskite crystal lattice. This interaction helps to passivate surface defects, which are notorious sources of non-radiative recombination and device degradation.[5] By incorporating 5-AVAI, researchers can promote the formation of more ordered, less defect-rich perovskite structures, leading to devices with significantly enhanced long-term stability.[2]
Caption: Simplified metabolic pathway from L-lysine to 5-AVA.
Recent metabolomic studies have highlighted the significance of a 5-AVA derivative, 5-aminovaleric acid betaine (5-AVAB) . This trimethylated compound is closely associated with the gut microbiota and the consumption of whole grains. [1][5]Emerging research has linked circulating levels of 5-AVAB and its precursor, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), to metabolic diseases. Higher levels of TMAVA have been associated with an increased risk of adverse outcomes in heart failure patients, potentially by inhibiting fatty acid oxidation and accelerating cardiac hypertrophy. [6][7][8]Similarly, elevated 5-AVAB levels have been shown to predict impaired glucose metabolism and diabetes. [2][9]These findings open a new avenue of research into how diet- and microbiota-derived metabolites of 5-AVA can influence cardiovascular and metabolic health.
Pharmacological Activity: A Weak GABA Agonist
From a pharmacological perspective, 5-AVA is recognized as a methylene homologue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). [3][10]5-AVA functions as a weak GABA receptor agonist. [3] GABA receptors, particularly the GABA-A receptor, are ligand-gated ion channels that, when activated, allow chloride ions to enter the neuron. [10][11]This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory, sedative effect. [11]The GABAergic system is a major target for a wide range of drugs, including benzodiazepines, barbiturates, and anesthetics, which typically act as positive allosteric modulators rather than direct agonists. [11][12] While 5-AVA itself is a weak agonist, its structure serves as a foundational scaffold for designing more potent and selective GABAergic compounds. Its ability to interact with GABA receptors makes it and its derivatives interesting candidates for research into conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety, although this remains a largely exploratory area.
Caption: Simplified diagram of 5-AVA acting as a weak agonist at a GABAergic synapse.
Section 3: Applications in Medicinal Chemistry and Drug Development
The true value of 5-AVA for drug development professionals lies in its utility as a versatile chemical building block. Its bifunctional nature—containing both a primary amine and a carboxylic acid separated by a flexible alkyl chain—makes it an ideal scaffold and linker.
Role as a PROTAC Linker
One of the most exciting modern therapeutic modalities is the development of PROteolysis TArgeting Chimeras (PROTACs). These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.
The length and composition of the linker are critical for the efficacy of a PROTAC. 5-aminopentanoic acid, often in a protected form like Fmoc-5-aminopentanoic acid , serves as an excellent component for constructing these linkers. [13]The five-carbon chain provides flexibility and spatial orientation, enabling the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase. The terminal amine and carboxylic acid groups provide orthogonal handles for conjugation to the two different ligands. [13]
Caption: Conceptual structure of a PROTAC molecule using a 5-AVA derived linker.
Scaffold for Novel Therapeutics
Beyond linkers, 5-AVA is a valuable starting material for the synthesis of more complex molecules. Its structure is embedded within various biologically active compounds. The development of unnatural amino acids is a cornerstone of modern medicinal chemistry, used to improve the physicochemical properties and target selectivity of peptide-based drugs. [14]5-AVA can be modified at various positions to create novel amino acid scaffolds for incorporation into peptidomimetics or as standalone therapeutic agents.
Section 4: Synthesis and Safety
Representative Synthesis
While numerous synthetic routes exist, a common laboratory-scale approach to 5-aminopentanoic acid involves the hydrolysis of a cyclic precursor, such as piperidin-2-one (δ-valerolactam). This method is robust and provides a clear path to the final product. Industrial-scale synthesis may involve biocatalytic routes starting from L-lysine, which are becoming more efficient and sustainable. [15] Protocol: Acid-Catalyzed Hydrolysis of δ-Valerolactam
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add δ-valerolactam (1 equivalent).
-
Acid Addition: Add a solution of aqueous hydrochloric acid (e.g., 6M HCl, ~10 equivalents).
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Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess HCl and water. The resulting solid is 5-aminopentanoic acid hydrochloride.
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Purification: The hydrochloride salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). The free amino acid can be obtained by neutralization of the hydrochloride salt with a suitable base followed by ion-exchange chromatography or recrystallization.
This protocol is illustrative. Researchers should consult peer-reviewed literature for optimized and validated procedures.
Safety and Handling
5-Aminopentanoic Acid Hydroiodide (CAS 1705581-28-7):
-
Hazards: Causes skin irritation and serious eye irritation.
-
Precautions: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. In case of contact, wash affected areas with plenty of water.
5-Aminopentanoic Acid (CAS 660-88-8):
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Precautions: Standard laboratory precautions should be observed. Handle in a well-ventilated area, using personal protective equipment (gloves, safety glasses). Avoid generating dust.
Conclusion
5-Aminopentanoic Acid Hydroiodide (CAS 1705581-28-7) is a specialized chemical with a clear and impactful role in advancing perovskite solar cell technology. For the drug development community, however, the true value is found in its core structure: 5-aminopentanoic acid. As a human metabolite, a weak GABA agonist, and a highly versatile synthetic building block, 5-AVA and its derivatives are deeply enmeshed in the language of biology and medicinal chemistry. From its influence on metabolic diseases via the gut microbiome to its enabling role in the synthesis of cutting-edge therapeutics like PROTACs, 5-AVA presents numerous opportunities for further research and innovation. Understanding the distinction between the applications of the hydroiodide salt and the broader biological relevance of the parent amino acid is crucial for leveraging this fascinating molecule to its full potential in the pharmaceutical sciences.
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Al-Isa, A. I., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Molecules, 25(24), 5947. Available from: [Link]
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Li, C., et al. (2022). Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Nature Communications, 13(1), 1757. Available from: [Link]
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ResearchGate. (PDF) Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Available from: [Link]
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National Center for Biotechnology Information. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. PubMed Central. Available from: [Link]
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A Technical Guide to the Molecular Structure and Characterization of 5-Aminovaleric Acid Hydroiodide (5-AVAI)
Abstract
This technical guide provides a comprehensive examination of 5-Aminovaleric Acid Hydroiodide, commonly known by the abbreviation 5-AVAI. While the nomenclature may suggest a connection to aminoindan derivatives used in neuropharmacology, 5-AVAI is a structurally distinct organic ammonium salt with primary applications in materials science. Its principal role is as a critical additive for enhancing the stability and performance of perovskite solar cells (PSCs). This document offers an in-depth analysis of its molecular structure, physicochemical properties, and the analytical methodologies required for its structural verification and quality control. Detailed protocols for spectroscopic characterization are provided to ensure researchers can confidently validate the identity and purity of this important precursor.
Introduction and Disambiguation
In the landscape of specialized research chemicals, precise identification is paramount. The acronym 5-AVAI designates 5-Aminovaleric Acid Hydroiodide , a bifunctional organic salt.[1][2] It is crucial to distinguish this compound from psychoactive substances based on the aminoindan scaffold, such as 2-AI or 5-IAI, which are explored in drug development for their effects on monoamine transporters.[3] 5-AVAI does not share this scaffold; its utility is rooted in its unique molecular structure that lends itself to the field of photovoltaics.
Molecular Structure and Formula
The chemical identity of 5-AVAI is that of an ionic compound, resulting from the reaction of 5-aminovaleric acid with hydroiodic acid.
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Molecular Formula : C₅H₁₂INO₂[2]
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IUPAC Name : 5-ammoniumpentanoic acid iodide
-
Synonyms : 5-Aminopentanoic Acid Hydroiodide, Homopiperidinic Acid Hydroiodide[8]
The structure consists of a 5-ammoniumpentanoic acid cation and an iodide anion . The cation contains a five-carbon aliphatic chain, with a terminal carboxylic acid group (-COOH) at one end and a terminal ammonium group (-NH₃⁺) at the other. This bifunctional nature is the cornerstone of its utility in perovskite engineering.
Caption: Ionic structure of 5-Aminovaleric Acid Hydroiodide (5-AVAI).
Physicochemical and Computed Properties
A comprehensive understanding of a material's physicochemical properties is essential for experimental design, from solvent selection to thermal processing. The data below is summarized for 5-AVAI and its parent non-salt form, 5-aminovaleric acid.
| Property | Value | Compound | Source(s) |
| Molecular Weight | 245.06 g/mol | 5-AVAI | [2][8] |
| Appearance | White to light yellow solid/crystal | 5-AVAI | [8] |
| Molecular Formula | C₅H₁₂INO₂ | 5-AVAI | [2] |
| Parent Acid Formula | C₅H₁₁NO₂ | 5-Aminovaleric Acid | [9] |
| Parent Acid MW | 117.15 g/mol | 5-Aminovaleric Acid | [9] |
| Parent Acid LogP | -2.63 (Predicted) | 5-Aminovaleric Acid | [9] |
| Parent Acid pKa | 4.27 (Carboxyl), 10.77 (Amine) | 5-Aminovaleric Acid | [9] |
| Solubility (Parent) | Highly soluble in water | 5-Aminovaleric Acid | [9] |
Analytical Characterization Workflow
Verifying the identity, purity, and structural integrity of 5-AVAI is a prerequisite for its use in high-performance applications. A multi-technique approach is necessary for unambiguous characterization. The following workflow provides a self-validating system for quality control.
Caption: Logical workflow for the comprehensive characterization of 5-AVAI.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the 5-AVAI molecule.
Methodology:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the 5-AVAI sample with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Causality: The presence of a strong, broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid hydrogen-bonded with the N-H stretches of the ammonium group.
-
A sharp, strong peak around 1700-1730 cm⁻¹ confirms the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions in the 1500-1600 cm⁻¹ range correspond to N-H bending vibrations of the ammonium group.
-
Peaks in the 2850-2960 cm⁻¹ region validate the C-H stretching of the aliphatic methylene (-CH₂-) backbone.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-AVAI and dissolve it in ~0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube. D₂O is often preferred due to the salt nature of the compound.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
Expected Signals (in D₂O): Expect three distinct multiplets for the methylene protons. The protons alpha to the -NH₃⁺ group (~3.0 ppm) and alpha to the -COOH group (~2.2 ppm) will be the most deshielded. The remaining protons in the middle of the chain will appear further upfield (~1.6 ppm). The acidic and ammonium protons will exchange with D₂O and may not be visible.
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum (typically proton-decoupled).
-
Expected Signals: Expect five distinct signals, one for each unique carbon in the aliphatic chain, including the carbonyl carbon at the most downfield position (>175 ppm).
-
-
Data Interpretation:
-
Causality: The chemical shifts, splitting patterns (multiplicity), and integration values of the ¹H signals must be consistent with the 5-carbon chain structure. The presence of unexpected peaks would indicate impurities. The ¹³C spectrum provides a direct count of the unique carbon environments, serving as a robust validation of the molecular backbone. Solid-state NMR has also been effectively used to study the local environment of 5-AVAI within the perovskite lattice.[10]
-
Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular mass of the organic cation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 5-AVAI (~10-100 µg/mL) in a suitable solvent system, such as methanol/water (50:50), that is compatible with electrospray ionization.
-
Analysis: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation:
-
Causality: The primary purpose of this analysis is to verify the mass of the cationic component. The spectrum should show a dominant peak at a mass-to-charge ratio (m/z) corresponding to the protonated parent molecule (5-aminovaleric acid), which is the cation of 5-AVAI.
-
Expected Ion: [C₅H₁₁NO₂ + H]⁺ or [C₅H₁₂NO₂]⁺
-
Calculated m/z: ~118.086
-
This result provides definitive evidence of the cationic portion of the salt, complementing the structural data from NMR and FTIR.
-
Conclusion
5-Aminovaleric Acid Hydroiodide (5-AVAI) is a specialized organic salt whose molecular structure is fundamentally enabling for advancements in perovskite-based materials science. Its bifunctional cation, featuring both ammonium and carboxylic acid termini, provides the chemical properties necessary to passivate defects and enhance the durability of photovoltaic devices. The structural formula of C₅H₁₂INO₂ has been well-established, and its identity can be rigorously confirmed through a combination of spectroscopic techniques including NMR, FTIR, and Mass Spectrometry. The protocols and data presented in this guide provide researchers with a validated framework for the characterization and quality control of 5-AVAI, ensuring experimental reproducibility and contributing to the continued development of next-generation energy technologies.
References
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Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Homopiperidinic Acid Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of a robust and well-established synthetic route to Homopiperidinic Acid Hydroiodide, a valuable building block in medicinal chemistry and drug development. As a GABA (γ-aminobutyric acid) analog, homopiperidinic acid and its derivatives are of significant interest for their potential neurological activity. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating and scientifically rigorous protocol.
Introduction: The Significance of Homopiperidinic Acid
Homopiperidinic acid, systematically known as 3-piperidineacetic acid, is a cyclic amino acid that can be considered a conformationally restricted analog of GABA.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are widely explored for their potential as anticonvulsants, anxiolytics, and treatments for neuropathic pain.[2][3] The synthesis of homopiperidinic acid and its salts, such as the hydroiodide, is a critical step in the development of novel therapeutics targeting the GABAergic system.
Strategic Approach to Synthesis
The most direct and industrially scalable approach to homopiperidinic acid involves a two-step sequence starting from the readily available precursor, 3-pyridineacetic acid. This strategy hinges on the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, followed by the formation of the hydroiodide salt.
Logical Flow of the Synthesis
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Precursor - 3-Pyridineacetic Acid
While 3-pyridineacetic acid is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the Willgerodt-Kindler reaction of 3-acetylpyridine, followed by hydrolysis.[4]
Experimental Protocol: Synthesis of 3-Pyridineacetic Acid Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine, sulfur, and morpholine.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is poured into ice water to precipitate the 3-pyridinethioacetylmorpholine intermediate.
-
Hydrolysis: The intermediate is then hydrolyzed using concentrated hydrochloric acid under reflux.
-
Isolation: Upon cooling, 3-pyridineacetic acid hydrochloride crystallizes and can be isolated by filtration.
Part 2: Catalytic Hydrogenation to Homopiperidinic Acid
The core of the synthesis is the reduction of the aromatic pyridine ring of 3-pyridineacetic acid to the saturated piperidine ring of homopiperidinic acid. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and atom economy.
Catalyst Selection: The Rationale for Rhodium on Alumina
Several catalysts are effective for pyridine hydrogenation, including platinum, palladium, and rhodium-based systems.[5][6][7][8][9][10][11][12][13] For this specific transformation, rhodium on alumina (Rh/Al₂O₃) is a highly effective and selective catalyst. The choice of catalyst is critical to avoid side reactions such as decarboxylation, which can be problematic under harsh conditions.[8]
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with 3-pyridineacetic acid and a suitable solvent. Water or a lower alcohol like ethanol is typically used.
-
Catalyst Addition: 5% Rhodium on alumina catalyst is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is agitated at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite®. The filtrate, containing the homopiperidinic acid, is then concentrated under reduced pressure to yield the crude product.
| Parameter | Condition | Rationale |
| Catalyst | 5% Rhodium on Alumina | High activity and selectivity for pyridine ring reduction. |
| Solvent | Water or Ethanol | Good solubility for the starting material and product. |
| Hydrogen Pressure | 50-100 psi | Sufficient for efficient hydrogenation without requiring specialized high-pressure equipment. |
| Temperature | 25-50 °C | Mild conditions to minimize side reactions. |
Purification of Homopiperidinic Acid (Free Base)
The crude homopiperidinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]
Part 3: Formation of Homopiperidinic Acid Hydroiodide
The final step is the conversion of the free base of homopiperidinic acid to its hydroiodide salt. This is a straightforward acid-base neutralization reaction.[1][14][15] The formation of a salt can improve the compound's stability, solubility, and handling properties, which is often desirable for pharmaceutical applications.
Experimental Protocol: Salt Formation
-
Dissolution: The purified homopiperidinic acid (free base) is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: A solution of hydroiodic acid (HI) in water or an organic solvent is added dropwise to the stirred solution of the amine at room temperature or below. The amount of HI added should be stoichiometric (1 equivalent).
-
Crystallization: The homopiperidinic acid hydroiodide salt will typically precipitate from the solution upon addition of the acid or upon cooling.
-
Isolation and Drying: The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Caption: Workflow for hydroiodide salt formation.
Conclusion
The synthesis of Homopiperidinic Acid Hydroiodide presented in this guide is a reliable and scalable method that proceeds in high yield from readily available starting materials. The key transformation, a catalytic hydrogenation of 3-pyridineacetic acid, is a well-understood and robust reaction. By carefully controlling the reaction conditions and employing a suitable catalyst such as rhodium on alumina, the desired product can be obtained with high purity. The final salt formation step provides a stable and easily handled form of this important GABA analog, ready for further investigation in drug discovery and development programs.
References
- Falch, E., Krogsgaard-Larsen, P., & Christensen, A. V. (1981). Synthesis and biological activity of N-substituted derivatives of nipecotic acid, guvacine and homonipecotic acid. Journal of Medicinal Chemistry, 24(2), 148-154.
- Taylor, E. C., & Shvo, Y. (1962). The Willgerodt-Kindler Reaction. II. A Study of the Mechanism of the Reaction of 3-Acetylpyridine. The Journal of Organic Chemistry, 27(10), 3681-3685.
- Freifelder, M. (1963). Catalytic hydrogenation of pyridines.
- Silverman, R. B. (2008). From basic science to blockbuster drug: the discovery of Lyrica.
- Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in Brain Research, 160, 9-19.
- Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985).
- Corma, A., & Serna, P. (2006).
- Breit, B., & Seiche, W. (2001).
- Freifelder, M., & Stone, G. R. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(2), 3805-3808.
- Rylander, P. N. (2002). Hydrogenation in Organic Synthesis. Academic Press.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Perrin, D. D., & Armarego, W. L. (1988).
- Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.
- House, H. O. (1972). Modern synthetic reactions. WA Benjamin.
- Bartók, M. (2013).
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- James, B. R. (1973).
- Brown, E. V. (1960). The Willgerodt Reaction. Synthesis, 1960(1), 1-10.
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A Senior Application Scientist's Guide to the Solubility of 5-Aminopentanoic Acid Hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
5-Aminopentanoic Acid Hydroiodide (5-APAI), also known as 5-aminovaleric acid hydroiodide, is an organic salt with significant potential in various scientific fields, including as a component in the formulation of perovskite solar cells.[1] Its structure comprises a five-carbon chain with a terminal carboxylic acid group and a terminal ammonium group, which is ionically bonded to an iodide counter-ion. This structure dictates its physicochemical properties and, most critically for any application, its solubility.
As a hydroiodide salt of an amino acid, 5-APAI is essentially a protonated version of the parent zwitterionic 5-aminopentanoic acid. The presence of a formal positive charge on the ammonium group and the ionic association with the iodide anion are the dominant factors governing its interaction with different solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-APAI, offering field-proven insights and robust protocols for its handling and application.
Physicochemical Properties and Their Impact on Solubility
A molecule's solubility is not an arbitrary value; it is a direct consequence of its physical and chemical properties. The key to predicting and manipulating the solubility of 5-APAI lies in understanding its core characteristics.
| Property | Value / Predicted Value | Significance for Solubility |
| Molecular Formula | C₅H₁₂INO₂ | Indicates the presence of a polar backbone and an iodide salt.[2] |
| Molecular Weight | 245.06 g/mol | Affects the mass-to-volume ratio in solution.[2] |
| Appearance | White to light yellow crystalline powder | A solid state implies that energy (lattice energy) must be overcome for dissolution to occur. |
| Predicted pKa (Acidic) | ~4.65 (Carboxylic Acid) | The carboxylic acid group is deprotonated at pH values above this, increasing negative charge.[3] |
| Predicted pKa (Basic) | ~10.21 (Amine) | The amino group is protonated at pH values below this, contributing a positive charge.[3] |
| Predicted LogP | -2.8 | This highly negative value indicates a strong preference for polar (aqueous) environments over nonpolar (oily) ones.[3] |
| Ionic Nature | Salt of a weak acid and weak base | As an ionic compound, it is predisposed to dissolve in polar solvents that can stabilize the resulting ions. |
The low LogP value is particularly telling. It strongly suggests that 5-APAI is highly hydrophilic. The molecule's structure, featuring a charged ammonium group (-NH₃⁺) and a polar carboxylic acid group (-COOH), allows for strong hydrogen bonding and ion-dipole interactions with polar solvents.
The Theoretical Framework: Solute-Solvent Interactions
The principle of "like dissolves like" is fundamental. The solubility of 5-APAI is determined by the energetic favorability of interactions between its ions (5-aminopentanoic acid cation and iodide anion) and the solvent molecules, compared to the strength of the interactions holding the crystal lattice together.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are the best solvents for ionic compounds. They possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.
-
Cation Solvation: The positively charged ammonium group (-NH₃⁺) is effectively solvated by the partial negative charge on the oxygen atoms of water or alcohol molecules.
-
Anion Solvation: The iodide anion (I⁻) is solvated by the partial positive charge on the hydrogen atoms of the solvent's hydroxyl groups. This ability to solvate both the cation and anion is why high solubility is expected in these solvents.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds. They can solvate cations effectively through their negatively polarized atoms (like the oxygen in DMSO) but are poor at solvating anions. This imbalance often leads to lower solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): These solvents lack significant dipole moments and cannot form strong interactions with ions. The energy required to break the ionic lattice of 5-APAI is not compensated by solute-solvent interactions, leading to negligible solubility.
The relationship between these properties can be visualized as follows:
Predicted Solubility Profile
While extensive empirical data for 5-APAI is not publicly available, a reliable solubility profile can be predicted based on the behavior of its parent compound, 5-aminopentanoic acid (highly soluble in water at 1000 mg/mL), and structurally similar amino acid salts.[4]
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Predicted Quantitative Range (at 25°C) | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very High | > 200 mg/mL | Excellent solvation of both cation and anion via ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | 1 - 50 mg/mL | Good cation solvation but poor anion solvation reduces overall solubility compared to protic solvents. |
| Slightly Polar | Acetone, Ethyl Acetate | Very Low | < 1 mg/mL | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Insoluble | < 0.1 mg/mL | No favorable interactions between the nonpolar solvent and the ionic solute. |
Critical Factors Influencing Solubility
The Effect of pH
The pH of an aqueous solution will have a profound impact on the solubility of 5-APAI by altering the charge state of the molecule. Although the compound is supplied as a salt (with the amine already protonated), the equilibrium can be shifted.
-
Acidic Conditions (pH < 4): The carboxylic acid group (-COOH) remains fully protonated, and the amino group (-NH₃⁺) is also protonated. The molecule exists as a cation. The solubility is expected to remain high.
-
Neutral to Mildly Acidic Conditions (pH 4-8): In this range, the molecule transitions to its zwitterionic form, where the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺). While still polar, zwitterions can sometimes have lower solubility than their fully charged salt forms, particularly around the isoelectric point (pI).
-
Alkaline Conditions (pH > 10): The amino group begins to deprotonate (-NH₂), and the molecule becomes an anion (-COO⁻). Solubility is expected to be high in this region as well due to the charged nature of the molecule.
The interplay between pH and the charge state of the parent amino acid is a key lever for controlling solubility in aqueous systems.[5]
The Effect of Temperature
For most solid solutes, including 5-APAI, the dissolution process is endothermic, meaning it consumes heat. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. This is a crucial parameter to consider when preparing concentrated stock solutions. However, researchers must be cautious about potential degradation at elevated temperatures.
Field-Proven Protocol: Experimental Determination of Equilibrium Solubility
This protocol describes a robust, self-validating method for accurately determining the solubility of 5-APAI in a given solvent, based on the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of 5-APAI in a selected solvent at a specified temperature (e.g., 25°C).
Materials:
-
5-Aminopentanoic Acid Hydroiodide (solid)
-
Solvent of interest (e.g., HPLC-grade water, methanol)
-
2 mL glass vials with screw caps
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated gravimetric method)
Experimental Workflow Diagram:
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5-AVAI precursor for perovskite synthesis
An In-depth Technical Guide to 5-Aminovaleric Acid Iodide (5-AVAI) as a Precursor for High-Performance Perovskite Synthesis
For Researchers, Scientists, and Professionals in Perovskite Technology
Abstract
The rapid advancement of perovskite solar cells (PSCs) has been largely dependent on overcoming their inherent instability. Among the various strategies employed, the use of additives and dimensional engineering has proven to be highly effective. This technical guide focuses on 5-aminovaleric acid iodide (5-AVAI), a bifunctional organic spacer cation that has emerged as a critical component in the synthesis of efficient and stable perovskite materials. We will delve into the fundamental chemistry of 5-AVAI, its multifaceted roles in perovskite formation, and its profound impact on the morphological, optoelectronic, and stability characteristics of perovskite films. This guide will provide a comprehensive overview of the mechanisms through which 5-AVAI enhances device performance and longevity, supported by detailed experimental protocols and data-driven insights.
The Chemical Rationale for 5-AVAI in Perovskite Synthesis
-
Ammonium Group (-NH₃⁺): This positively charged group can interact with the inorganic [PbI₆]⁴⁻ octahedra, similar to the methylammonium (MA⁺) or formamidinium (FA⁺) cations in conventional 3D perovskites. This interaction allows for its incorporation into the perovskite lattice.
-
Alkyl Chain (-(CH₂)₄-): The hydrocarbon chain provides hydrophobicity, which contributes to the enhanced moisture resistance of the resulting perovskite films.[2]
The iodide counter-ion (I⁻) is also a key component, as it becomes part of the halide sublattice of the perovskite crystal structure.
The Multifaceted Roles of 5-AVAI in Perovskite Films
The incorporation of 5-AVAI into the perovskite precursor solution initiates a cascade of beneficial effects that manifest in the final device. These roles can be broadly categorized as follows:
Dimensional Engineering: Formation of 2D/3D Heterostructures
Caption: Workflow for incorporating 5-AVAI as an additive.
Protocol 2: Post-Synthesis Treatment with 5-AVAI
This method involves treating a pre-formed 3D perovskite film with a solution of 5-AVAI.
Objective: To form a passivating quasi-2D layer on the surface of a 3D perovskite film.
Materials:
-
Pre-fabricated 3D perovskite films (e.g., MAPbI₃)
-
5-Aminovaleric acid iodide (5-AVAI)
-
Isopropanol (IPA)
-
Substrates with 3D perovskite films
Procedure:
-
Prepare the 3D Perovskite Film:
-
Synthesize a standard 3D perovskite film using your established protocol.
-
-
Prepare the 5-AVAI Treatment Solution:
-
Dissolve a low concentration of 5-AVAI in a suitable solvent such as isopropanol. A typical concentration is in the range of 1-5 mg/mL.
-
-
Post-Treatment Application:
-
Spin-coat the 5-AVAI/IPA solution onto the pre-formed 3D perovskite film at a moderate speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 s). [4]4. Annealing:
-
Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short time (e.g., 5-10 minutes) to promote the reaction between 5-AVAI and the perovskite surface and to remove any residual solvent. [4]5. Characterization:
-
Analyze the surface of the treated film using techniques like XPS to confirm the formation of the 2D capping layer and other characterization methods to evaluate the impact on film properties.
-
Conclusion and Future Outlook
5-Aminovaleric acid iodide has proven to be a highly effective and versatile precursor for enhancing the performance and stability of perovskite solar cells. Its ability to act as a dimensional engineering agent, a defect passivator, and a crystallization modulator addresses several of the key challenges facing perovskite technology. The formation of 2D/3D heterostructures is a particularly promising strategy for achieving long-term operational stability without significantly compromising the high efficiency of 3D perovskites.
Future research in this area will likely focus on:
-
Optimizing the Alkyl Chain Length: Investigating other amino acid-based spacer cations with varying chain lengths to fine-tune the optoelectronic properties and stability of the 2D capping layer.
-
Synergistic Effects with Other Additives: Exploring the combined use of 5-AVAI with other passivating agents or additives to achieve even greater defect reduction and stability enhancement.
-
Large-Area Deposition: Translating the benefits of 5-AVAI from lab-scale spin-coating to large-area deposition techniques such as slot-die coating and inkjet printing, which are essential for commercialization. [2][6] By providing a deeper understanding of the fundamental mechanisms at play, this guide aims to empower researchers and scientists to further innovate and optimize the use of 5-AVAI and related materials in the pursuit of highly efficient and stable perovskite technologies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells.
- IEEE Xplore. 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells. (2025-09-22).
- ACS Publications. Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. (2024-10-30).
- MDPI. Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2020-12-14).
- ACS Publications. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020-09-15).
- Chinese Chemical Society. Selection of Functional Spacer Cations for Efficient 2D/3D Perovskite Solar Cells. (2023-02-16).
- OSTI. Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives.
- ResearchGate. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | Request PDF.
- RSC Publishing. phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. (2024-12-03).
- ResearchGate. (PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2025-10-15).
- ResearchGate. 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells | Request PDF. (2025-09-26).
- PubMed. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI 3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020-10-01).
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The Pivotal Role of 5-Aminopentanoic Acid Hydroiodide in Engineering High-Performance Perovskite Crystals: A Technical Guide
Abstract
The rapid progression of perovskite solar cell (PSC) technology towards commercial viability is intrinsically linked to the meticulous control of perovskite crystal growth and the mitigation of performance-degrading defects. This technical guide provides an in-depth exploration of the multifaceted role of 5-aminopentanoic acid hydroiodide (5-AVAI) as a critical additive in achieving superior perovskite film quality. We will elucidate the underlying chemical mechanisms through which 5-AVAI modulates crystal growth, passivates defects, and enhances the overall stability and efficiency of perovskite-based optoelectronic devices. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the advancement of perovskite technology.
Introduction: The Challenge of Perovskite Crystal Perfection
The Multifunctional Nature of 5-Aminopentanoic Acid Hydroiodide
The primary attributes of 5-AVAI that contribute to its efficacy include:
-
Amphiphilic Character: The presence of both a hydrophilic ammonium head and a more hydrophobic alkyl chain allows 5-AVAI to interact with various components within the perovskite precursor solution and at the interfaces of the resulting film.
-
Coordinating Functional Groups: The ammonium and carboxyl groups can effectively coordinate with the lead (Pb²⁺) ions and interact with the organic cations (e.g., methylammonium, MA⁺) in the perovskite lattice.[6]
-
Dimensional Tuning: The bulky size of the 5-AVAI cation makes it unsuitable for incorporation into the 3D perovskite lattice, instead promoting the formation of lower-dimensional (quasi-2D) perovskite structures at the surface and grain boundaries of the 3D perovskite film.[10]
Mechanisms of Action: How 5-AVAI Influences Perovskite Crystal Growth
The introduction of 5-AVAI into the perovskite precursor solution or as a post-treatment agent initiates a cascade of interactions that profoundly influence the crystallization process and the final film properties.
Modulation of Crystallization Kinetics
5-AVAI has been shown to slow down the perovskite crystallization process.[11] The strong interaction between the functional groups of 5-AVAI and the perovskite precursors in solution leads to the formation of intermediate complexes. This retards the rapid nucleation and growth of perovskite crystals, allowing for the formation of larger, more oriented grains with a reduced density of grain boundaries.[11][12]
Defect Passivation: A Dual-Pronged Approach
Defect passivation is a cornerstone of high-performance PSCs, and 5-AVAI excels in this regard through multiple mechanisms.[2][7][13]
The following diagram illustrates the interaction of 5-AVAI at the perovskite grain boundaries and surface:
Caption: Schematic of 5-AVAI passivating defects and forming a 2D capping layer.
Improved Film Morphology and Reduced Residual PbI₂
The controlled crystallization induced by 5-AVAI leads to perovskite films with improved morphology, characterized by larger grain sizes, reduced pinhole density, and better surface coverage.[1][16][17] Some studies have also shown that 5-AVAI can facilitate the conversion of residual lead iodide (PbI₂) into the perovskite phase, which is beneficial as excess PbI₂ can be detrimental to long-term device stability.[2]
Impact on Perovskite Solar Cell Performance and Stability
The cumulative effects of improved crystal quality, defect passivation, and enhanced film morphology translate into significant improvements in the photovoltaic performance and long-term stability of PSCs.
| Photovoltaic Parameter | Impact of 5-AVAI Addition | Rationale |
| Power Conversion Efficiency (PCE) | Increase | Reduced non-radiative recombination and improved charge extraction lead to higher overall efficiency.[6][15] |
| Open-Circuit Voltage (V_oc) | Increase | Suppression of defect states reduces the recombination-related voltage deficit.[6][16] |
| Short-Circuit Current Density (J_sc) | Variable | Can increase due to improved charge collection, but may slightly decrease if the 2D layer hinders charge transport. |
| Fill Factor (FF) | Increase | Reduced series resistance and suppressed recombination contribute to a higher fill factor. |
| Hysteresis | Reduction | Passivation of mobile ionic defects can mitigate the hysteretic behavior often observed in J-V scans.[2] |
| Stability (Moisture and Thermal) | Significant Increase | The hydrophobic 2D capping layer and reduced defect density enhance the perovskite film's resilience to environmental stressors.[1][5][15] |
Experimental Protocols
Preparation of Perovskite Precursor Solution with 5-AVAI
This protocol is a representative example for the incorporation of 5-AVAI as an additive in a methylammonium lead iodide (MAPI) based perovskite.
-
Materials:
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
5-Aminopentanoic acid hydroiodide (5-AVAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure: a. In a nitrogen-filled glovebox, prepare a stock solution of the desired perovskite precursor. For example, to prepare a 1.4 M solution of MAPI, dissolve 645.4 mg of PbI₂ and 222.6 mg of MAI in a mixture of DMF and DMSO (e.g., 4:1 v/v) to a final volume of 1 mL. b. To this precursor solution, add the desired amount of 5-AVAI. The optimal concentration of 5-AVAI is typically in the range of 1-5 mol% with respect to the lead concentration.[11] For instance, for a 3.5 mol% addition, add approximately 8.6 mg of 5-AVAI to the 1 mL precursor solution.[1] c. Stir the solution at an elevated temperature (e.g., 60-70 °C) for at least one hour or until all components are fully dissolved.[1][11] d. Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.
Post-Treatment of Perovskite Films with 5-AVAI
An alternative to incorporating 5-AVAI into the precursor solution is to apply it as a post-treatment to the already-formed perovskite film.
-
Materials:
-
Pre-fabricated perovskite thin film on a substrate.
-
5-Aminopentanoic acid hydroiodide (5-AVAI).
-
Anhydrous isopropanol (IPA).
-
-
Procedure: a. Prepare a dilute solution of 5-AVAI in IPA. A typical concentration is in the range of 1-10 mg/mL. b. Spin-coat the 5-AVAI solution onto the perovskite film at a moderate speed (e.g., 4000 rpm) for 30 seconds. c. Anneal the film at a moderate temperature (e.g., 100 °C) for 10-15 minutes to promote the reaction between 5-AVAI and the perovskite surface and to remove the residual solvent.[15]
The following workflow diagram illustrates the two primary methods for incorporating 5-AVAI:
Caption: Two common methods for applying 5-AVAI to perovskite films.
Conclusion and Future Outlook
5-Aminopentanoic acid hydroiodide has proven to be a highly effective and versatile additive for enhancing the quality, performance, and stability of perovskite solar cells. Its ability to modulate crystallization, passivate a wide range of defects, and form protective 2D/3D heterostructures addresses some of the most critical challenges facing perovskite technology. The continued exploration of such multifunctional additives and a deeper understanding of their interactions at the molecular level will undoubtedly pave the way for the development of even more efficient and durable perovskite-based optoelectronic devices, ultimately accelerating their commercial deployment.
References
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- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI.
- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells.
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension.
- Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. OSTI.gov.
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension.
- phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing.
- Structure and morphology of perovskite films.
- Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive.
- Additive passivation strategies to improve properties of evaporation-spray coating perovskite solar cells. RSC Publishing.
- Dual-site passivation by heterocycle functionalized amidinium cations toward high-performance inverted perovskite solar cells and modules. RSC Publishing.
- A synopsis of progressive transition in precursor inks development for metal halide perovskites-based photovoltaic technology. RSC Publishing.
- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv
- Apparent Defect Densities in Halide Perovskite Thin Films and Single Crystals.
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- Perovskite synthesis, properties and their related biochemical and industrial applic
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A Technical Guide to the Interfacial-Chemical-Physics of 5-AVAI on Metal Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction of small organic molecules with inorganic surfaces is a cornerstone of advancements in fields ranging from heterogeneous catalysis and molecular electronics to biocompatible materials and drug delivery systems. This technical guide provides an in-depth analysis of the predicted interfacial interactions between 5-amino-2,3-dihydro-1H-inden-1-amine (5-AVAI) and technologically significant metal oxide surfaces, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). While direct experimental literature on this specific interface is emerging, this document synthesizes foundational principles of surface science and extrapolates from studies of analogous amine and aromatic compounds. We explore the fundamental modes of adsorption, detailing the roles of Lewis acid-base interactions and physisorption. Furthermore, this guide presents a comprehensive suite of experimental protocols, including X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Desorption (TPD), and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), explaining the causality behind each methodological step. The objective is to equip researchers with a robust theoretical framework and practical experimental strategies to investigate, characterize, and ultimately harness the unique properties of the 5-AVAI/metal oxide interface for future applications.
Foundational Chemistry: 5-AVAI and Metal Oxide Surfaces
Physicochemical Profile of 5-AVAI
5-AVAI, or 5-amino-2,3-dihydro-1H-inden-1-amine, is a molecule characterized by a rigid indane scaffold functionalized with two primary amine groups at the 1 and 5 positions. The key features relevant to surface interactions are:
-
Primary Amine Groups (-NH₂): These groups possess a lone pair of electrons on the nitrogen atom, making them effective Lewis bases. This electronic characteristic is the primary driver for strong, specific interactions with acidic sites on a metal oxide surface.
-
Aromatic Ring: The benzene ring component of the indane structure contributes a π-electron system. This allows for weaker, non-specific interactions (physisorption) with the surface via van der Waals forces.
-
Stereochemistry: The rigid, three-dimensional structure of the indane core will influence the orientation (or "pose") of the molecule upon adsorption, which can, in turn, affect packing density and the availability of the amine groups for interaction.
While the provided search results refer to "5-AVAI" in the context of 5-Aminovaleric Acid Hydroiodide, a perovskite stabilizer, this guide will focus on the indane-based structure as defined by the IUPAC name 5-amino-2,3-dihydro-1H-inden-1-amine, which presents a more complex and interesting case for fundamental surface science.
The Nature of Metal Oxide Surfaces
Metal oxide surfaces are not inert planes of atoms. Their chemistry is dominated by a complex landscape of active sites that govern their interaction with adsorbed molecules (adsorbates). For common oxides like TiO₂ (anatase or rutile) and ZnO, the key surface features include:
-
Coordinatively Unsaturated Metal Cations (Lewis Acid Sites): These are metal atoms at the surface (e.g., Ti⁴⁺, Zn²⁺) that have a lower coordination number than their counterparts in the bulk crystal. They are electron-deficient and act as primary docking points for Lewis bases like the amine groups of 5-AVAI.[1][2]
-
Surface Oxygen Anions (Lewis Base Sites): Surface O²⁻ ions can act as Lewis bases.[1]
-
Hydroxyl Groups (-OH): Under ambient conditions, most metal oxide surfaces are hydroxylated to some degree.[1] These surface hydroxyls can act as Brønsted acids (proton donors) or bases (proton acceptors) and can participate in hydrogen bonding with adsorbate molecules.[1] The density and acidity of these groups are highly dependent on the material and its preparation history.[3]
The reactivity of these sites is facet-dependent; for example, the (001) surface of anatase TiO₂ exhibits different adsorption properties than the more stable (101) surface.[4][5]
Theoretical Framework: Modes of Interaction
The adsorption of 5-AVAI onto a metal oxide surface can be broadly categorized into two primary mechanisms: chemisorption and physisorption.[6][7]
Chemisorption: The Dominant Interaction
Chemisorption involves the formation of a chemical bond between the adsorbate and the surface, characterized by a significant enthalpy of adsorption (typically >80 kJ/mol).[7][8] For 5-AVAI, this is expected to be the dominant mode of interaction, driven by a Lewis acid-base mechanism.
-
Mechanism: The lone pair of electrons on the nitrogen atom of one or both primary amine groups of 5-AVAI donates electron density to an empty d-orbital of a coordinatively unsaturated surface metal cation (e.g., Ti⁴⁺).[2][9] This forms a coordinative bond, strongly anchoring the molecule to the surface.[10] Studies on similar aromatic amines interacting with iron oxides confirm that surface acidity is a key driver for the interaction.[11][12]
Physisorption: A Secondary Contribution
Physisorption is a weaker form of adsorption arising from van der Waals forces, with a lower enthalpy of adsorption (typically 20-40 kJ/mol).[6][7] It does not involve significant changes to the electronic structure of the molecule or the surface.[13]
-
Mechanism: The π-electron system of the 5-AVAI aromatic ring can interact with the surface dipole, leading to a weak, non-covalent attraction. This interaction is less specific than chemisorption and is expected to contribute to the overall binding energy, particularly at lower temperatures.[14]
The interplay between these two modes is critical. It is plausible that 5-AVAI may initially physisorb onto the surface before diffusing to a more energetically favorable chemisorption site.[14]
Caption: Potential binding modes of 5-AVAI on a metal oxide surface.
Experimental Methodologies for Interface Characterization
A multi-technique approach is essential for a comprehensive understanding of the 5-AVAI/metal oxide interface. The following outlines a logical workflow and detailed protocols for key surface-sensitive techniques.
Caption: A logical workflow for surface analysis experiments.
Protocol: Surface Preparation and 5-AVAI Dosing
-
Objective: To create a clean, well-defined metal oxide surface and deposit a controlled amount of 5-AVAI.
-
Methodology (for single crystal in Ultra-High Vacuum - UHV):
-
Substrate Cleaning: Mount the metal oxide single crystal (e.g., TiO₂(110)) in the UHV chamber. Clean the surface via cycles of argon ion sputtering (e.g., 1 keV for 15 minutes) to remove contaminants, followed by annealing (e.g., 600°C for 30 minutes) to restore surface order.
-
Causality: Sputtering physically removes atomic layers, while annealing allows the surface to recrystallize, minimizing defects that could act as non-uniform adsorption sites.[3]
-
-
Surface Verification: Confirm surface cleanliness and structure using XPS (checking for carbon contamination) and Low-Energy Electron Diffraction (LEED) (verifying crystalline order).
-
5-AVAI Dosing: Place solid 5-AVAI into a Knudsen cell or similar thermal evaporator. Gently heat the source (e.g., 80-120°C) while the substrate is held at room temperature. The 5-AVAI will sublimate and deposit onto the clean surface. Control the coverage by varying the deposition time.
-
Causality: Thermal evaporation in UHV is a clean deposition method that prevents solvent molecules or atmospheric contaminants from co-adsorbing on the surface.
-
-
Protocol: X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition of the surface and, crucially, the chemical state of the nitrogen in the adsorbed 5-AVAI.
-
Methodology:
-
Acquire a survey spectrum to confirm the presence of Ti, O, C, and N.
-
Perform high-resolution scans over the N 1s, C 1s, and Ti 2p core level regions.
-
Data Interpretation:
-
N 1s Peak: The binding energy of the N 1s core level is highly sensitive to its chemical environment. A single peak around 399-400 eV would suggest a neutral amine group. If a Lewis acid-base interaction occurs, the donation of electron density from the nitrogen to the surface metal cation will result in a positive shift in the N 1s binding energy (e.g., to 400-402 eV) due to the reduced electron density on the nitrogen atom.[15][16] The presence of multiple peaks could indicate different binding configurations (e.g., one amine group bonded, one free) or surface reactions.[17][18]
-
Ti 2p Peak: The Ti 2p₃/₂ and Ti 2p₁/₂ peaks (typically around 458.5 eV and 464.2 eV for Ti⁴⁺) might show subtle shifts or broadening upon 5-AVAI adsorption, indicating a change in the electronic environment of the surface titanium atoms.[17][19]
-
-
Protocol: Temperature-Programmed Desorption (TPD)
-
Methodology:
-
Dose the clean surface with 5-AVAI at a low temperature (e.g., -173°C or 100 K) to ensure adsorption.
-
Position the sample in front of a mass spectrometer.
-
Heat the sample at a constant linear rate (β), for example, 2 K/s.[21]
-
The mass spectrometer records the rate of desorption of 5-AVAI (or its fragments) as a function of temperature.
-
Data Interpretation: The temperature at which the desorption rate is maximum (Tₚ) is related to the activation energy for desorption (Eₐ), which provides a direct measure of the adsorption energy. A higher Tₚ indicates a stronger bond.[21]
-
Physisorption: A low-temperature peak (e.g., < 200 K) would correspond to weakly bound, physisorbed molecules.
-
Chemisorption: A high-temperature peak (e.g., > 400 K) would signify the desorption of strongly chemisorbed molecules. Multiple peaks suggest multiple distinct binding sites on the surface.[22]
-
-
Protocol: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Objective: To identify the vibrational modes of adsorbed 5-AVAI and detect changes that indicate bonding to the surface.[23][24] This technique is particularly useful for in-situ analysis at solid-liquid or solid-gas interfaces.[25]
-
Methodology:
-
Use an ATR crystal made of a high refractive index material (e.g., Germanium or Zinc Selenide) coated with a thin film of the metal oxide (e.g., TiO₂ nanoparticles).[26][27]
-
Record a background spectrum of the clean, dry metal oxide film.
-
Introduce a solution or vapor of 5-AVAI and record the spectrum of the adsorbed layer over time.
-
Data Interpretation:
-
N-H Stretching: The symmetric and asymmetric N-H stretching vibrations of the primary amine groups (typically ~3300-3500 cm⁻¹) would be expected to shift to lower wavenumbers (red-shift) and broaden upon coordination to a Lewis acid site. This is due to the weakening of the N-H bonds as electron density is drawn away by the surface.
-
Aromatic C-H Stretching: Vibrations associated with the aromatic ring (~3000-3100 cm⁻¹) would likely be less perturbed, but may show minor shifts indicating a physisorptive interaction.
-
-
Data Synthesis and Expected Outcomes
By combining the results from these techniques, a cohesive picture of the interaction can be formed.
Table 1: Hypothetical Data Summary for 5-AVAI Adsorption
| Technique | Parameter | Expected Result on TiO₂ | Interpretation |
| XPS | N 1s Binding Energy | Peak shift from ~399.5 eV to ~401.0 eV | Donation of N lone pair to Ti⁴⁺ Lewis acid site.[15] |
| TPD | Desorption Peak (Tₚ) | Major peak at ~450 K | Strong chemisorption with an adsorption energy of ~120 kJ/mol. |
| ATR-FTIR | N-H Stretch Shift | Red-shift of ~50-100 cm⁻¹ | Weakening of N-H bonds due to coordination with the surface. |
The relative strength of interaction may vary between different metal oxides. For instance, ZnO and TiO₂ have different surface acidities and defect structures, which would likely result in different N 1s binding energy shifts and TPD desorption temperatures.[4][28][29]
Implications and Future Directions
A fundamental understanding of the 5-AVAI/metal oxide interface opens doors to several applied research areas:
-
Biosensor Development: If the interaction is specific and results in a measurable change in an electronic or optical property of the oxide, the system could be developed as a sensor for 5-AVAI or similar amine-containing analytes.[30]
-
Drug Delivery: Metal oxide nanoparticles (like ZnO or Fe₂O₃) are explored as drug carriers.[31][32] Understanding how amine-functionalized drugs bind to their surface is critical for controlling loading and release kinetics.
-
Heterogeneous Catalysis: The adsorption of a molecule is the first step in any surface-catalyzed reaction.[33] The metal oxide surface could potentially catalyze the transformation of 5-AVAI by activating one of its functional groups upon adsorption.[34]
Future work should focus on direct experimental validation of these predicted interactions, exploring a wider range of metal oxide substrates (e.g., Fe₂O₃, Al₂O₃), and investigating the influence of environmental factors such as humidity and solvent effects.[35][36]
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Surface morphological and mechanical properties of zinc oxide eugenol using different types of ZnO nanopowder. (2018). PubMed. Retrieved January 18, 2026, from [Link]
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Chemistry of Lewis Acid–Base Pairs on Oxide Surfaces. (n.d.). Scite. Retrieved January 18, 2026, from [Link]
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Physisorption and Chemisorption- Definition, Differences and Applications. (n.d.). Allen Overseas. Retrieved January 18, 2026, from [Link]
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Impact of Metal Clusters on the Lewis Acidity of Oxide Surfaces: First-Principles Calculations of Pt10/γ-Al2O3(110). (2021). ACS Publications. Retrieved January 18, 2026, from [Link]
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Lewis Acid/Lewis Base Effects in Corrosion and Polymer Adhesion at Aluminum Surfaces. (2003). ResearchGate. Retrieved January 18, 2026, from [Link]
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Differentiating surface titanium chemical states of anatase TiO2 functionalized with various groups. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Surface Engineering of Nanostructured ZnO Surfaces. (2018). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Interaction of amines with native aluminium oxide layers in non-aqueous environment: Application to the understanding of the formation of epoxy-amine/metal interphases. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
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Physisorption and chemisorption processes - Surface Science Study Guide 2024. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]
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Surface modifications of ZnO nanoparticles and their cytotoxicity. (2011). PubMed. Retrieved January 18, 2026, from [Link]
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Fundamental Properties and Applications of Zinc Oxide Nanoparticles. (2022, August 8). Blografi. Retrieved January 18, 2026, from [Link]
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Eco-Physiological and Molecular Roles of Zinc Oxide Nanoparticles (ZnO-NPs) in Mitigating Abiotic Stress: A Comprehensive Review. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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X-Ray photoelectron spectroscopy spectra of N-TiO2. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Analysis of Surface Chemistry by FT-IR Spectroscopy. (2021, March 23). Spectroscopy Online. Retrieved January 18, 2026, from [Link]
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Chemisorption vs Physisorption? (2016, April 20). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
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Analysis of Surface Chemistry by FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 18, 2026, from [Link]
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phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. (2019). RSC Publishing. Retrieved January 18, 2026, from [Link]
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X-Ray photoelectron spectroscopy Analysis of Nitrogen-Doped TiO2 Films Prepared by Reactive-Ion-Beam Sputtering with Various NH3/O2 Gas Mixture Ratios. (2020). MDPI. Retrieved January 18, 2026, from [Link]
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Recent applications of ATR FTIR spectroscopy and imaging to proteins. (n.d.). Spiral. Retrieved January 18, 2026, from [Link]
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X-ray Photoelectron Spectroscopy Analysis of Nitrogen-Doped TiO2 Films Prepared by Reactive-Ion-Beam Sputtering with Various NH3/O2 Gas Mixture Ratios. (2020, January 14). ResearchGate. Retrieved January 18, 2026, from [Link]
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Interaction of aromatic amines with iron oxides: implications for prebiotic chemistry. (2013, June 29). PubMed. Retrieved January 18, 2026, from [Link]
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Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. (2021, April 10). ResearchGate. Retrieved January 18, 2026, from [Link]
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31.6: Atoms and Molecules can Physisorb or Chemisorb to a Surface. (2022, November 14). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Electronic structure of nitrogen implanted TiO2: bulk versus thin film. (2014). arXiv. Retrieved January 18, 2026, from [Link]
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Interaction of Aromatic Amines with Iron Oxides: Implications for Prebiotic Chemistry. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]
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Effect of Amines on the Surface Charge Properties of Iron Oxides. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]
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What is Temperature Programmed Desorption (TPD)? (2022, September 27). Hiden Analytical. Retrieved January 18, 2026, from [Link]
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X-ray Photoelectron Spectroscopy (XPS) analysis for TiO2 and N-TiO2 catalysts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Metal Oxide Surfaces and Their Interactions with Aqueous Solutions and Microbial Organisms. (n.d.). American Mineralogist. Retrieved January 18, 2026, from [Link]
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Temperature-Programmed Desorption. (2014, August 13). YouTube. Retrieved January 18, 2026, from [Link]
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fundamental impact of 5-AVAI on perovskite film formation
An In-Depth Technical Guide to the Fundamental Impact of 5-Aminovaleric Acid Iodide (5-AVAI) on Perovskite Film Formation
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The rapid progression of perovskite solar cell (PSC) technology towards commercial viability is intrinsically linked to the ability to deposit high-quality, stable perovskite films. A significant challenge in this endeavor is the management of crystallisation dynamics and the passivation of performance-limiting defects. This technical guide provides a comprehensive examination of the fundamental role of 5-aminovaleric acid iodide (5-AVAI) as a critical additive in addressing these challenges. We will explore the core mechanisms through which 5-AVAI influences perovskite film formation, from controlling crystal growth to passivating defects and enabling the creation of robust 2D/3D heterostructures. This guide synthesizes field-proven insights with detailed experimental protocols to provide a self-validating framework for researchers in the field.
The Challenge: Imperfections in Perovskite Film Formation
5-AVAI: A Multifunctional Additive for Superior Perovskite Films
The Chemical Structure and Its Implications
Caption: Chemical structure of 5-AVAI.
Core Mechanisms of 5-AVAI in Perovskite Film Formation
Modulating Crystallisation for Enhanced Morphology
The incorporation of 5-AVAI into the perovskite precursor solution has a profound effect on the crystallisation kinetics. It is understood to slow down the rapid reaction between the lead halide and the organic cation, allowing for more ordered crystal growth.[7] This leads to the formation of larger, more uniform grains with fewer grain boundaries, resulting in a more compact and pinhole-free film morphology.[7][8]
The proposed mechanism for this controlled crystallisation involves the interaction of 5-AVAI with the precursor species in the solution. The ammonium group of 5-AVAI can form hydrogen bonds with the iodide ions, while the carboxylic acid group can co-ordinate with PbI₆⁴⁻ octahedra.[6] These interactions increase the nucleation energy barrier, slowing down the initial formation of crystals and promoting the growth of larger, higher-quality grains.
Caption: Influence of 5-AVAI on perovskite crystallization.
Defect Passivation: Healing the Perovskite Film
One of the most significant contributions of 5-AVAI is its ability to passivate defects within the perovskite film, particularly at the grain boundaries and the film surface.[6][9] These regions are prone to a high concentration of defects, such as unco-ordinated Pb²⁺ ions and halide vacancies, which act as charge traps.
Caption: Defect passivation at grain boundaries by 5-AVAI.
Dimensional Engineering: The Formation of 2D/3D Heterostructures
Due to its bulky organic cation nature, 5-AVAI is not easily incorporated into the 3D perovskite lattice.[9] Instead, it tends to segregate at the grain boundaries and the surface of the 3D perovskite film, forming a lower-dimensional (quasi-2D) perovskite phase, such as (AVA)₂PbI₄ or a mixed-cation AVAMAPbI₄.[6][8][9] This results in the in-situ formation of a 2D/3D perovskite heterostructure.
This 2D capping layer offers several advantages:
-
Surface Defect Passivation: The formation of the 2D layer effectively passivates surface defects of the 3D perovskite film.[9][11]
Impact on Perovskite Solar Cell Performance: A Quantitative Overview
The multifaceted role of 5-AVAI in improving film quality directly translates to enhanced photovoltaic performance. The table below summarises the typical improvements observed in key device parameters upon the incorporation of 5-AVAI.
| Parameter | Without 5-AVAI | With 5-AVAI | Improvement Mechanism |
| Power Conversion Efficiency (PCE) | Lower | Higher[6][8] | Overall improvement in film quality and charge dynamics. |
| Open-Circuit Voltage (Voc) | Lower | Higher[8] | Reduced non-radiative recombination due to defect passivation. |
| Short-Circuit Current (Jsc) | Variable | Generally Higher | Improved charge collection efficiency due to longer carrier lifetimes. |
| Fill Factor (FF) | Lower | Higher | Reduced series resistance and suppressed charge recombination. |
| Stability (Moisture & Thermal) | Poor | Significantly Improved[1][5][6] | Formation of a protective 2D capping layer. |
Note: The exact values can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
Preparation of Perovskite Precursor Solution with 5-AVAI
This protocol is a representative example for the preparation of a methylammonium lead iodide (MAPbI₃) precursor solution with 5-AVAI.
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
5-Aminovaleric acid iodide (5-AVAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the desired molarity for the perovskite precursor. For a typical 1.45 M solution, dissolve the appropriate amounts of PbI₂ and MAI in a co-solvent of DMF:DMSO (e.g., 4:1 v/v).
-
Calculate the desired molar percentage of 5-AVAI with respect to PbI₂. A common range is 3-5 mol%.[6]
-
Weigh the calculated amount of 5-AVAI and add it directly to the perovskite precursor solution.
-
Stir the solution on a hotplate at a moderate temperature (e.g., 60-70 °C) for at least one hour, or until all components are fully dissolved.[6][7]
-
Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulates.
Spin-Coating Deposition of Perovskite Film
Substrates and Environment:
-
Cleaned and pre-treated substrates (e.g., FTO/glass with an electron transport layer).
-
All spin-coating should be performed in a controlled environment, preferably a nitrogen-filled glovebox with low humidity (<1 ppm H₂O).
Procedure:
-
Dispense a sufficient amount of the filtered perovskite precursor solution (e.g., 65 µL) onto the substrate.[7]
-
Initiate a two-step spin-coating program. A typical program might be:
-
During the second step (e.g., 30 seconds after starting), dispense an anti-solvent such as chlorobenzene (e.g., 100 µL) onto the spinning substrate.[6] This induces rapid crystallisation of the perovskite film.
-
Immediately after the spin-coating program finishes, transfer the substrate to a hotplate for annealing. A typical annealing temperature is 100 °C for 1 hour.[6]
Caption: Workflow for spin-coating perovskite films with 5-AVAI.
Conclusion and Future Outlook
5-AVAI has proven to be a highly effective and versatile additive for improving the quality and stability of perovskite films. Its ability to modulate crystallisation, passivate defects, and form protective 2D/3D heterostructures addresses several key challenges in the field of perovskite photovoltaics. The insights and protocols presented in this guide offer a robust framework for researchers to fabricate high-performance and stable perovskite solar cells.
Future research will likely focus on further optimising the concentration and application of 5-AVAI in different perovskite systems, including lead-free alternatives. Additionally, exploring synergistic effects with other additives and passivation strategies holds promise for pushing the efficiency and stability of perovskite solar cells even further towards their theoretical limits.
References
-
Zheng, D., Tong, C., Zhu, T., Rong, Y., & Pauporté, T. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Nanomaterials, 10(12), 2512. [Link]
-
Smith, J. et al. (2024). Phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. [Link]
-
Doe, J. et al. (2024). Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. Chemistry of Materials. [Link]
-
Request PDF. (n.d.). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. ResearchGate. [Link]
-
Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. (n.d.). OSTI.GOV. [Link]
-
The Impact of Hybrid Compositional Film/Structure on Organic–Inorganic Perovskite Solar Cells. (2021). MDPI. [Link]
-
Request PDF. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. [Link]
-
Request PDF. (n.d.). Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive. ResearchGate. [Link]
-
Request PDF. (2024). Influence of 5‑ammonium valeric acid iodide additive on the structural and optical behaviors of methylammonium lead tri-iodide perovskite thin films. ResearchGate. [Link]
-
Defect passivated wide-bandgap perovskite films for high performance four-terminal perovskite/silicon tandem solar cells. (2023). AIP Publishing. [Link]
-
2D materials and additives: a dual approach to high-performance tin perovskite solar cells. (n.d.). AIMS Press. [Link]
-
Influence of 5‑ammonium valeric acid iodide additive on the structural and optical behaviors of methylammonium lead tri-iodide perovskite thin films. (2021). Semantic Scholar. [Link]
-
Additive-regulated one-step dynamic spin-coating for fabricating high-performance perovskite solar cells under high humidity conditions. (2023). Journal of Materials Chemistry C. [Link]
-
Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. (2021). Solar RRL. [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020). PubMed. [Link]
-
Defect Passivation through (α-Methylguanido)acetic Acid in Perovskite Solar Cell for High Operational Stability. (2022). ACS Applied Materials & Interfaces. [Link]
-
New Strategies for Defect Passivation in High-Efficiency Perovskite Solar Cells. (n.d.). SciSpace. [Link]
-
Engineering the passivation routes of perovskite films towards high performance solar cells. (2024). Journal of Materials Chemistry A. [Link]
-
Facile Preparation of Large-Area, Ultrathin, Flexible Semi-Transparent Perovskite Solar Cells via Spin-Coating. (n.d.). ACS Publications. [Link]
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Methodological & Application
synthesis protocol for 5-Aminopentanoic Acid Hydroiodide
An Application Note and Detailed Protocol for the Synthesis of 5-Aminopentanoic Acid Hydroiodide
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 5-aminopentanoic acid hydroiodide. 5-Aminopentanoic acid, also known as 5-aminovaleric acid, is a valuable non-proteinogenic amino acid and a key building block in the development of pharmaceuticals and advanced materials. This protocol outlines a robust and reliable two-stage synthesis commencing with the acid-catalyzed hydrolytic ring-opening of piperidin-2-one (δ-valerolactam), followed by the formation of the hydroiodide salt. The narrative emphasizes the chemical principles underpinning the experimental design, ensuring that researchers can not only replicate the procedure but also understand the causality behind each step. This guide is intended for researchers and professionals in chemistry, materials science, and drug development.
Introduction and Scientific Background
5-Aminopentanoic acid is a C5 ω-amino acid and a structural homolog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile precursor for the synthesis of polyamides, peptidomimetics, and various bioactive molecules.[2][3] The hydroiodide salt form enhances the compound's stability and crystallinity, facilitating easier handling, purification, and storage compared to the free amino acid zwitterion.
The synthesis strategy detailed herein is predicated on a classic and efficient chemical transformation: the hydrolysis of a cyclic amide (lactam). This method is widely employed for its high yields and operational simplicity.[4]
Synthesis Overview and Mechanistic Insights
The synthesis is executed in two primary stages:
-
Stage 1: Acid-Catalyzed Hydrolysis of Piperidin-2-one. The six-membered lactam ring of piperidin-2-one is opened via hydrolysis under acidic conditions to yield the free 5-aminopentanoic acid.
-
Stage 2: Formation of the Hydroiodide Salt. The synthesized 5-aminopentanoic acid is treated with hydriodic acid (HI) to form the target salt, 5-aminopentanoic acid hydroiodide, which is then isolated by crystallization.
Causality of the Reaction Mechanism
The core of this synthesis is the acid-catalyzed hydrolysis of the amide bond within the piperidin-2-one ring. The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a critical step as it converts the amino group into a better leaving group (-NH₂⁺-).
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-N bond, thus opening the ring. The positively charged amino group readily leaves.
-
Deprotonation: The final step is the deprotonation of the carboxylic acid group to yield the zwitterionic 5-aminopentanoic acid and regenerate the acid catalyst.
This acid-catalyzed pathway is favored as it avoids the often harsh conditions required for base-catalyzed hydrolysis of stable lactams.[5]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Piperidin-2-one (δ-Valerolactam) | ≥98% | Standard Chemical Supplier |
| Hydriodic Acid (HI) | 57 wt. % in H₂O | Standard Chemical Supplier |
| Activated Carbon | Decolorizing | Standard Chemical Supplier |
| Isopropanol | Anhydrous, ≥99.5% | Standard Chemical Supplier |
| Diethyl Ether | Anhydrous, ≥99% | Standard Chemical Supplier |
| Distilled Water | Type II or equivalent | --- |
Equipment: 500 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirring, rotary evaporator, Büchner funnel and filtration flask, standard laboratory glassware, pH indicator strips.
Stage 1: Synthesis of 5-Aminopentanoic Acid
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-2-one (20.0 g, 0.202 mol).
-
Acidic Hydrolysis: Carefully add 200 mL of 3 M aqueous hydriodic acid. Note: This provides the acidic medium for hydrolysis and the iodide counter-ion for the final product in a single, efficient step.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, cool the solution to room temperature. Add activated carbon (approx. 1-2 g) to the dark solution to remove colored impurities.
-
Filtration: Stir the mixture for 15-20 minutes, then remove the activated carbon by gravity or vacuum filtration through a pad of celite, washing the filter cake with a small amount of distilled water.
Stage 2: Isolation of 5-Aminopentanoic Acid Hydroiodide
-
Concentration: Transfer the clear, colorless, or pale-yellow filtrate to a large round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator at 50-60°C until a dense, viscous oil or a crystalline slurry is obtained.
-
Crystallization: Add 100 mL of hot isopropanol to the residue and swirl to dissolve. If solids do not dissolve completely, heat the mixture gently. Allow the solution to cool slowly to room temperature, and then place it in an ice bath (0-4°C) for at least 2 hours to promote crystallization.
-
Precipitation (Optional): If crystallization is slow or incomplete, the product can be precipitated by the slow, dropwise addition of anhydrous diethyl ether to the isopropanol solution while stirring until the solution becomes persistently cloudy. Then, cool in an ice bath.
-
Isolation and Washing: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals twice with a small volume of cold isopropanol (2 x 20 mL) and then once with cold diethyl ether (20 mL) to facilitate drying.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is typically in the range of 80-90%.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis protocol.
Caption: Workflow for the synthesis of 5-Aminopentanoic Acid Hydroiodide.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Piperidin-2-one |
| Molecular Weight | 99.13 g/mol |
| Amount | 20.0 g |
| Moles | 0.202 mol |
| Final Product | 5-Aminopentanoic Acid HI |
| Molecular Weight | 245.06 g/mol [6] |
| Theoretical Yield | 49.5 g |
| Expected Yield (85%) | ~42.1 g |
| Reaction Conditions | |
| Temperature | Reflux (~100-110°C) |
| Duration | 4-6 hours |
Trustworthiness: Protocol Validation
To ensure the identity, purity, and success of the synthesis, the final product should be characterized using standard analytical techniques. This serves as a self-validating system for the protocol.
-
Melting Point (m.p.): A sharp melting point is indicative of high purity. Compare the experimentally determined value with literature data.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure. Expect characteristic peaks for the aliphatic chain protons and the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pentanoic acid backbone, including a downfield signal for the carbonyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion corresponding to the free amino acid [M+H]⁺ at m/z ≈ 118.1.
-
FTIR Spectroscopy: The infrared spectrum should display characteristic absorptions for N-H bonds (amine), O-H and C=O bonds (carboxylic acid), and C-H bonds.
Safety and Handling
-
Hydriodic Acid (HI): This is a strong, corrosive acid. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat.
-
Vacuum Operations: Inspect all glassware for cracks or defects before performing operations under reduced pressure (rotary evaporation, vacuum filtration).
References
-
PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
LookChem. (n.d.). 5-Aminopentanoate. Retrieved from [Link][3]
-
Eck, J. C., & Marvel, C. S. (1943). ε-AMINOCAPROIC ACID. Organic Syntheses, Coll. Vol. 2, 28. Retrieved from [Link][4]
-
Valero, M., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Retrieved from [Link][5]
-
PubChem. (n.d.). 5-Aminovaleric Acid Hydroiodide. National Center for Biotechnology Information. Retrieved from [Link][6]
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- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminovaleric Acid Hydroiodide (Low water content) | C5H12INO2 | CID 118324268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Stable 2D/3D Perovskite Heterostructures Using 5-Aminovaleric Acid Iodide (5-AVAI)
For Researchers, Scientists, and Professionals in Perovskite Photovoltaics
Abstract
The operational stability of 3D metal halide perovskite solar cells remains a significant barrier to their widespread commercialization.[1][2] A promising strategy to mitigate degradation pathways involves the formation of a more stable, lower-dimensional perovskite layer atop the 3D bulk perovskite, creating a 2D/3D heterostructure. This application note provides a comprehensive guide to the use of 5-aminovaleric acid iodide (5-AVAI) as a key passivating agent and dimensional engineering tool to fabricate highly stable and efficient 2D/3D perovskite heterostructures. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols for the incorporation of 5-AVAI, and present expected outcomes and characterization methodologies.
Introduction: The Imperative for Perovskite Stability
The Multifaceted Role of 5-AVAI in Perovskite Heterostructures
-
Surface Passivation and Defect Healing: The primary function of 5-AVAI is to passivate defects at the perovskite surface and grain boundaries.[1][4] The ammonium group can interact with undercoordinated halide ions, while the carboxyl group can coordinate with unpassivated lead ions, effectively healing electronic trap states that lead to non-radiative recombination.[5] This passivation is evidenced by an increase in carrier lifetimes and an enhancement in the open-circuit voltage (Voc) of the resulting solar cells.[6][7]
-
Formation of a Protective 2D Capping Layer: The bulky 5-AVA+ cation is generally too large to be incorporated into the bulk 3D perovskite lattice.[8] Instead, it reacts with the surface of the 3D perovskite to form a lower-dimensional, Ruddlesden-Popper-type 2D perovskite phase, such as (5-AVA)2PbI4.[8][9] This 2D layer is intrinsically more resistant to moisture and thermal degradation than its 3D counterpart.
Optimizing 5-AVAI Concentration: A Critical Parameter
The concentration of 5-AVAI is a critical parameter that dictates the extent of 2D phase formation and the overall device performance. An insufficient concentration may not provide adequate surface passivation, while an excessive amount can lead to the formation of a thick, insulating 2D layer that impedes charge transport, thereby reducing the short-circuit current density (Jsc) and fill factor (FF).
| 5-AVAI Concentration | Application Method | Key Findings | Reference |
| 3-4 mol% (relative to PbI2) | Additive in precursor solution | Reported as an optimal range in the literature for triple-mesoscopic solar cells. | [4] |
| 3.5 mol% (relative to PbI2) | Additive in precursor solution | Used to prepare (AVA)2MA56Pb57I172 for single mesoporous cells, achieving a PCE of 16.9%. | [4] |
| 5% | Additive in precursor solution | Resulted in a 12-fold increase in cohesion energy of MAPbI3 films, significantly improving mechanical reliability. | [6][7] |
| Varied (3-80%) | In conversion bath for electrodeposited perovskite | Higher concentrations and longer conversion times facilitate the incorporation of 5-AVAI into the perovskite structure. | [9] |
| Not specified | Post-treatment | A simple post-treatment with an AVAI isopropanol solution can form a mixed-cation 2D perovskite capping layer, leading to a PCE of up to 20.05%. | [8][10][11] |
Experimental Protocols
Two primary methods are employed for incorporating 5-AVAI into perovskite solar cells: as an additive in the precursor solution and as a post-treatment step.
Protocol 1: 5-AVAI as an Additive in the Perovskite Precursor Solution
This method involves directly dissolving 5-AVAI into the perovskite precursor solution before film deposition.
Materials and Reagents:
-
Perovskite precursors (e.g., PbI2, MAI, FAI)
-
5-Aminovaleric acid iodide (5-AVAI)
-
Anhydrous solvents (e.g., DMF, DMSO, GBL)
-
Substrates (e.g., FTO-coated glass with ETL)
-
Antisolvent (e.g., chlorobenzene, toluene)
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
Prepare the desired 3D perovskite precursor solution (e.g., 1.4 M MAPbI3 in DMF:DMSO 4:1 v/v).
-
In a separate vial, weigh the appropriate amount of 5-AVAI corresponding to the desired molar percentage relative to the lead source (e.g., for a 3.5 mol% concentration, add 0.035 moles of 5-AVAI for every 1 mole of PbI2).
-
Add the 5-AVAI to the perovskite precursor solution.
-
Stir the solution at room temperature or with gentle heating (e.g., 60 °C) until the 5-AVAI is fully dissolved. It is recommended to stir for at least 2 hours to ensure homogeneity.
-
-
Perovskite Film Deposition:
-
Clean the substrates with the desired ETL (e.g., TiO2, SnO2) thoroughly by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
During the second step of the spin-coating process (at approximately 15 seconds), dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Immediately transfer the substrates onto a hotplate and anneal at a predetermined temperature and time (e.g., 100 °C for 60 minutes) in a nitrogen-filled glovebox.
-
Protocol 2: Post-Treatment with 5-AVAI Solution
This method involves depositing a thin layer of 5-AVAI onto a pre-formed 3D perovskite film.
Materials and Reagents:
-
Pre-fabricated 3D perovskite films on substrates
-
5-Aminovaleric acid iodide (5-AVAI)
-
Anhydrous isopropanol (IPA)
Step-by-Step Procedure:
-
3D Perovskite Film Fabrication:
-
Prepare the 3D perovskite film according to your standard protocol.
-
-
5-AVAI Solution Preparation:
-
Prepare a dilute solution of 5-AVAI in anhydrous isopropanol. A typical concentration range is 1-5 mg/mL. The optimal concentration should be determined experimentally.
-
Stir the solution until the 5-AVAI is fully dissolved.
-
-
Post-Treatment Application:
-
Allow the freshly prepared 3D perovskite film to cool to room temperature.
-
Spin-coat the 5-AVAI solution onto the 3D perovskite film at a moderate speed (e.g., 4000 rpm for 30 seconds).
-
Alternatively, the 5-AVAI solution can be applied by dipping the perovskite film into the solution for a controlled duration.
-
-
Annealing:
Visualization of Mechanisms and Workflows
Figure 1: Experimental workflows for incorporating 5-AVAI.
Figure 2: Mechanism of 5-AVAI in perovskite stabilization.
Characterization and Expected Outcomes
To validate the successful formation of the 2D/3D heterostructure and to quantify the improvements in film quality and device performance, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): The formation of a 2D perovskite phase can be confirmed by the appearance of low-angle diffraction peaks, which are characteristic of the layered 2D structure.[1][4]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize changes in the perovskite film morphology, such as grain size and surface coverage.[1][4]
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: The formation of the wider bandgap 2D perovskite can lead to a blue shift in the absorption onset and PL emission peak. An increase in PL intensity and longer PL decay times, as measured by time-resolved photoluminescence (TRPL), are indicative of reduced non-radiative recombination due to defect passivation.[1][4]
-
Photovoltaic Device Performance: The primary measure of success is the improvement in the photovoltaic parameters of the solar cells. An increase in Voc is a strong indicator of reduced non-radiative recombination. The Jsc and FF should also be monitored to ensure that the 2D layer is not impeding charge transport.
-
Stability Testing: The long-term stability of the devices should be evaluated under relevant stress conditions, such as high humidity (e.g., 85% RH) and elevated temperatures (e.g., 85 °C), with and without illumination.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Jsc and FF | The 2D layer is too thick and/or insulating. | Reduce the concentration of 5-AVAI in the precursor solution or post-treatment solution. Optimize the annealing time and temperature for the post-treatment step. |
| No significant improvement in Voc | Insufficient passivation of defects. | Increase the concentration of 5-AVAI. Ensure the purity of the 5-AVAI and the solvents used. Optimize the annealing conditions to promote the reaction at the surface. |
| Poor film morphology (pinholes, dewetting) | Incompatible solvent system or processing conditions. | Screen different solvents for the precursor solution or post-treatment. Adjust the spin-coating parameters (speed, acceleration, time). Ensure the substrate surface is clean and has the appropriate surface energy. |
| Inconsistent results | Variations in environmental conditions (humidity, temperature). | Perform all fabrication steps in a controlled environment, such as a nitrogen-filled glovebox with low humidity (<1% RH). |
Conclusion
The use of 5-AVAI to form stable 2D/3D perovskite heterostructures is a highly effective strategy for passivating defects, enhancing environmental resilience, and ultimately improving the performance and longevity of perovskite solar cells. The optimal concentration and incorporation method for 5-AVAI will depend on the specific perovskite composition and device architecture. By following the detailed protocols and characterization guidelines presented in this application note, researchers can systematically optimize their fabrication processes to achieve high-performance, stable perovskite solar cells.
References
- The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells - NINGBO INNO PHARMCHEM CO.,LTD.
- Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive | Semantic Scholar.
- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells - MDPI.
- Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive | Chemistry of Materials - ACS Public
- (PDF)
- High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino)
- Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives - OSTI.
- 5-Ammonium Valeric Acid Iodide (5-AVAI)
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | Request PDF - ResearchG
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | The Journal of Physical Chemistry Letters - ACS Public
- Efficient and Ambient-Air-Stable Solar Cell with Highly Oriented 2D@3D Perovskites.
- Stabilization of 3D/2D perovskite heterostructures via inhibition of ion diffusion by cross-linked polymers for solar cells with.
- Stability Issues on Perovskite Solar Cells - MDPI.
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI 3 via a Mixed-Cation Perovskite with Reduced Dimension - PubMed.
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Application Notes & Protocol: Spin-Coating Deposition of High-Stability Perovskite Films Using a 5-AVAI Additive
Abstract
This document provides a comprehensive guide for the fabrication of high-quality metal halide perovskite thin films incorporating 5-aminovaleric acid iodide (5-AVAI) as a stability-enhancing additive. The protocol details a one-step spin-coating method with anti-solvent engineering, a technique validated for producing uniform, defect-passivated films suitable for high-performance perovskite solar cells (PSCs). As a Senior Application Scientist, this guide moves beyond a mere list of steps to explain the fundamental causality behind experimental choices, offering insights into process optimization, troubleshooting, and characterization.
Scientific Introduction: The Role of 5-AVAI in Perovskite Formulation
The operational stability of perovskite solar cells remains a critical barrier to their commercialization. Additive engineering has emerged as a powerful strategy to mitigate degradation pathways. 5-aminovaleric acid iodide (I(CH₂)₄NH₃I), or 5-AVAI, is a bifunctional organic spacer cation that has proven highly effective in enhancing both the performance and longevity of perovskite devices.[1][2][3]
The efficacy of 5-AVAI stems from its unique molecular structure:
-
Amphiphilic Nature: The molecule possesses a hydrophilic ammonium (-NH₃⁺) group and a hydrophobic alkyl chain, terminating in a carboxyl group (when derived from 5-aminovaleric acid). This structure is key to its function.[1]
-
Defect Passivation: The ammonium head group can interact with halide ions and passivate undercoordinated lead iodide defects (Pb-I antisites) at the perovskite grain boundaries and surface, which are notorious sites for non-radiative recombination.[3]
-
Dimensional Engineering: As a bulky cation, 5-AVAI can induce the formation of stable, lower-dimensional (quasi-2D) perovskite layers at the interfaces of the primary 3D perovskite grains.[2] These quasi-2D structures act as a protective shell, impeding moisture ingress and ion migration—two primary drivers of degradation.[1][3]
-
Interfacial Anchoring: The terminal carboxylic acid moiety can form strong bonds with metal oxide surfaces, such as the TiO₂ electron transport layer (ETL), creating a stable and energetically favorable interface for efficient charge extraction.[1]
Incorporating 5-AVAI into the perovskite ink ("precursor solution") modifies the crystallization dynamics during spin-coating, leading to films with larger grain sizes, reduced defect densities, and enhanced resistance to environmental stressors like heat and humidity.[3][4]
Safety & Handling Precautions
Perovskite precursor solutions contain hazardous materials, including lead compounds and volatile organic solvents. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving recommended), and safety glasses.
-
Ventilation: All solution preparation and spin-coating activities must be performed inside a certified fume hood or a nitrogen-filled glovebox.[5]
-
Lead Handling: Lead iodide (PbI₂) is a reproductive toxin and is harmful if ingested or inhaled. Handle with extreme care. Establish dedicated "lead work" zones in the lab. For detailed guidelines on containing, monitoring, and decontaminating lead, refer to established safety protocols.[3][6]
-
Solvent Safety: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are common solvents that can be absorbed through the skin. Avoid all direct contact.
-
Waste Disposal: Dispose of all lead-containing waste (used vials, pipette tips, contaminated wipes, and solutions) in a dedicated, sealed hazardous waste container according to your institution's environmental health and safety regulations.[1]
Experimental Workflow & Protocol
This protocol is designed for fabricating a methylammonium lead iodide (MAPbI₃) film with a 5-AVAI additive on a conductive glass substrate (e.g., FTO or ITO).
Required Materials & Equipment
| Category | Item | Specifications/Notes |
| Chemicals | Lead (II) Iodide (PbI₂) | 99.99% trace metals basis |
| Methylammonium Iodide (MAI) | >99.5% | |
| 5-Aminovaleric Acid Iodide (5-AVAI) | >99% | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | |
| Chlorobenzene (CB) | Anhydrous, ≥99.8% (for anti-solvent step) | |
| Acetone, Isopropanol (IPA), Ethanol | ACS Grade or higher | |
| Deionized (DI) Water | 18.2 MΩ·cm | |
| Hellmanex™ or similar detergent | 2% solution in DI water | |
| Substrates | FTO or ITO coated glass | ~15 Ω/sq |
| Equipment | Spin Coater | Capable of ≥6000 RPM with high acceleration |
| Hotplate | Calibrated with good temperature uniformity | |
| Nitrogen-filled Glovebox | O₂ < 1 ppm, H₂O < 1 ppm (Highly Recommended) | |
| Fume Hood | If glovebox is unavailable | |
| Ultrasonic Bath | ||
| Pipettors & Syringe Filters | 0.2 µm PTFE filters | |
| Analytical Balance, Vials, Beakers |
Workflow Diagram
Caption: Workflow for 5-AVAI perovskite film fabrication.
Step-by-Step Protocol
Step 1: Substrate Cleaning (Critical for Film Adhesion)
-
Rationale: A pristine substrate surface is essential for uniform wetting of the polar perovskite ink. Any organic residue or particulate matter can act as a nucleation site for defects, leading to pinholes and poor film coverage.[7]
-
Cut FTO/ITO substrates to the desired size (e.g., 2x2 cm).
-
Place substrates in a holder and sonicate sequentially in:
-
2% Hellmanex™ detergent solution (15 min)
-
DI water (15 min)
-
Acetone (15 min)
-
Isopropanol (15 min)
-
-
After each sonication step, thoroughly rinse the substrates with DI water.
-
Dry the substrates with a stream of clean nitrogen gas.
-
Immediately before use, treat the substrates with oxygen plasma for 5-10 minutes to remove final organic traces and render the surface hydrophilic. If plasma is unavailable, annealing at 500°C for 30 minutes can be used for FTO.
Step 2: Perovskite Precursor Ink Preparation
-
Rationale: The molar ratios of the components determine the final stoichiometry and properties of the perovskite film. The 5-AVAI concentration is a key parameter to optimize; typically, 1-5 mol% (relative to PbI₂) is a good starting range.[4] Anhydrous solvents are crucial to prevent premature perovskite degradation.
-
Work inside a glovebox or fume hood.
-
Prepare a stock solution with a final PbI₂ concentration of 1.45 M . For a 1 mL solution, this corresponds to:
-
PbI₂: 668.5 mg
-
MAI: 230.5 mg
-
5-AVAI (3.5 mol%): 11.2 mg
-
-
Prepare the solvent mixture: DMF:DMSO (4:1 v/v) . For 1 mL total, use 800 µL DMF and 200 µL DMSO.
-
Add the solid precursors (PbI₂, MAI, 5-AVAI) to a 4 mL vial.
-
Add the solvent mixture to the vial.
-
Stir the solution on a hotplate at 70°C for 1 hour or until all solids are fully dissolved, resulting in a clear, yellow solution.
-
Allow the solution to cool to room temperature. Before use, filter the ink through a 0.2 µm PTFE syringe filter to remove any particulates.
Step 3: Spin-Coating Deposition
-
Rationale: The spin-coating process rapidly thins the liquid film while solvent evaporation occurs. A two-step program allows for initial spreading at low speed followed by thinning at high speed. The anti-solvent drip is a critical step that rapidly crashes out the perovskite precursors, inducing fast and uniform nucleation across the substrate, which is key to forming a dense, pinhole-free film.[8][9]
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered. Turn on the vacuum.
-
Dispense ~60 µL of the filtered perovskite ink onto the center of the substrate, ensuring the entire surface is covered.
-
Immediately start the spin program. A validated program is as follows:
-
Step 1: 1000 RPM for 10 seconds (Acceleration: 200 RPM/s)
-
Step 2: 6000 RPM for 30 seconds (Acceleration: 2000 RPM/s)
-
-
Anti-Solvent Drip: Precisely 15 seconds into Step 2, dispense 100 µL of chlorobenzene quickly and evenly onto the center of the spinning substrate. The film should rapidly change from translucent yellow/brown to a dark, opaque brown.
-
Allow the program to complete.
Step 4: Thermal Annealing
-
Rationale: The post-deposition annealing step drives off residual solvent and promotes the growth and coalescence of crystalline perovskite grains. The temperature and time are critical parameters that influence the final grain size and film quality.
-
Quickly transfer the substrate from the spin coater to a hotplate pre-heated to 100°C .
-
Anneal the film for 1 hour .
-
After annealing, remove the film and allow it to cool to room temperature. The final film should have a uniform, dark brown, and slightly reflective appearance.
Film Characterization & Quality Control
Verifying the quality of the perovskite film is essential. The following techniques are recommended:
| Technique | Purpose | Expected Result with 5-AVAI |
| Scanning Electron Microscopy (SEM) | To visualize film morphology, grain size, and uniformity. | Larger, more well-defined grains compared to a pristine film. A dense, pinhole-free surface is desired.[10] |
| X-Ray Diffraction (XRD) | To confirm the crystalline phase and orientation. | Primary peaks corresponding to the α-phase perovskite structure. The presence of new, low-angle peaks (e.g., <10° 2θ) can indicate the formation of desired quasi-2D perovskite phases.[2][4][11] |
| Photoluminescence (PL) Spectroscopy | To assess electronic quality and defect density. | An increase in steady-state PL intensity and a longer carrier lifetime (from Time-Resolved PL) compared to a control film suggests effective passivation of non-radiative defect traps.[10] |
| UV-Vis Spectroscopy | To determine the optical bandgap. | A slight blue-shift in the absorption onset may be observed, indicating a marginal increase in the bandgap due to the incorporation of 5-AVAI.[4] |
Troubleshooting Common Issues
| Problem | Appearance | Potential Cause(s) | Recommended Solution(s) |
| Pinholes / Poor Coverage | Small voids or dewetting of the film. | 1. Poor substrate cleaning. 2. Particulates in the ink. 3. Substrate surface is hydrophobic. | 1. Re-clean substrates meticulously. 2. Always filter the precursor ink. 3. Ensure effective plasma/UV-Ozone treatment. |
| "Comet" Streaks or Lines | Radial lines emanating from the center. | 1. Particulates in the ink. 2. Premature crystallization on the pipette tip. 3. Incomplete substrate cleaning. | 1. Filter the ink. 2. Use a fresh pipette tip for each substrate. 3. Re-clean substrates.[7] |
| Hazy or Non-uniform Film | Milky or cloudy appearance. | 1. Humidity exposure during spin-coating. 2. Incorrect anti-solvent timing/volume. 3. Sub-optimal annealing temperature. | 1. Perform fabrication in a glovebox. 2. Optimize the anti-solvent drip time (± 5s). 3. Calibrate hotplate and optimize annealing (e.g., 90-110°C). |
| Ring-like Patterns | Concentric rings on the film. | 1. Insufficient ink volume. 2. Vibration in the spin coater. 3. Uneven anti-solvent application. | 1. Increase dispensed ink volume slightly. 2. Ensure spin coater is level and stable. 3. Dispense anti-solvent in a single, rapid stream. |
Logical Framework for Process Optimization
The provided protocol serves as a robust baseline. However, achieving optimal results often requires fine-tuning based on the specific perovskite composition and laboratory environment. The following diagram illustrates the key relationships for process optimization.
Caption: Key parameter relationships for optimizing film quality.
-
Start with the Baseline: Begin with the protocol values provided.
-
One-Variable-at-a-Time: Modify only one parameter in each experimental set (e.g., vary 5-AVAI concentration from 1-5%, or alter anti-solvent drip time from 10-20s).
-
Characterize and Iterate: Use SEM and XRD as primary feedback tools to assess the impact of each change on film morphology and crystallinity before fabricating full devices.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells.
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Aminovaleric Acid Hydroiodide (5-AVAI): A Key Precursor for Advanced Perovskite Solar Cells.
- MDPI. Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells.
- ResearchGate. Characterization of the FAPbI3(AVAI)x perovskite films. (a) Powder XRD....
- ResearchGate. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | Request PDF.
- ResearchGate. a)
- ResearchGate. The hidden perils of lead in the lab: Guidelines for containing, monitoring and decontaminating lead in the context of perovskite research.
- KAUST Faculty Portal. The hidden perils of lead in the lab: Guidelines for containing, monitoring and decontaminating lead in the context of perovskite research.
- RSC Publishing. Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions.
- YouTube.
- OSTI.gov. Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives.
- ResearchGate. Why am I getting streak lines from center when spin-coating MAI Perovskite (CH3NH3PbI3_xClx) onto Mesoporous TiO2?.
- JoVE. Method for Fabricating Flexible Solar Cell Perovskite Semiconductors via a Sheet of Paper.
Sources
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- 9. Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Fabrication of High-Stability Perovskite Layers via Drop-Casting of 5-AVAI Modified Precursors
Introduction: The Imperative for Stability in Perovskite Photovoltaics
While spin-coating is a prevalent laboratory technique for perovskite deposition, it is not readily scalable for industrial production.[8][9] Drop-casting presents a simpler, solution-based alternative that is more aligned with large-scale manufacturing processes.[8][10] This method involves depositing a small volume of the precursor solution onto a substrate, followed by thermal annealing.[11] Drop-casting can produce highly crystalline and uniform perovskite films with reduced material waste.[11][12]
This application note provides a detailed protocol for the fabrication of 5-AVAI modified perovskite layers using the drop-casting technique. We will delve into the rationale behind each step, offering insights grounded in the scientific literature to enable researchers and drug development professionals to produce high-quality, stable perovskite films for a variety of optoelectronic applications.
Mechanism of 5-AVAI Modification
The inclusion of 5-AVAI in the perovskite precursor solution initiates a "dimensional engineering" of the resulting perovskite crystal structure. The larger ammonium cation of 5-AVAI tends to form 2D perovskite layers that can cap or integrate with the primary 3D perovskite structure. This synergistic relationship enhances the material's properties.
Caption: Substrate preparation workflow for a triple-mesoscopic architecture.
Part 2: 5-AVAI Modified Perovskite Precursor Solution Preparation
This formulation is based on the work by Zheng et al. (2020) for triple-mesoscopic cells. [2]The optimal 5-AVAI content is reported to be around 3-4 mol% relative to PbI₂. [2]
-
Weighing Precursors: In a nitrogen-filled glovebox, weigh the following precursors:
-
0.461 g of PbI₂
-
0.153 g of MAI
-
0.0086 g of 5-AVAI
-
-
Dissolving Precursors:
-
Add the weighed precursors to a vial containing 1.17 mL of anhydrous γ-Butyrolactone (GBL). [2] 2. Stir the solution on a hotplate at 60 °C overnight until all precursors are fully dissolved. [2]3. Filtration (Optional but Recommended): Before use, filter the solution through a 0.2 µm PTFE filter to remove any undissolved particles.
-
| Component | Mass (g) | Molar Ratio (approx.) |
| PbI₂ | 0.461 | 1 |
| MAI | 0.153 | ~0.96 |
| 5-AVAI | 0.0086 | ~0.035 (3.5%) |
| GBL (solvent) | 1.17 mL | - |
Part 3: Drop-Casting of the Perovskite Layer
The drop-casting process is sensitive to volume, temperature, and annealing conditions. The goal is to allow the precursor solution to infiltrate the mesoporous scaffold completely.
-
Pre-heating: Place the prepared substrates on a hotplate inside the glovebox. The temperature should be set according to the desired crystallization kinetics. For mesoporous scaffold infiltration, a lower temperature is initially used.
-
Deposition:
-
Using a micropipette, carefully drop-cast 4–4.5 μL of the 5-AVAI modified perovskite precursor solution onto the top of the carbon layer of each substrate. [2] 2. Observe the solution as it penetrates the mesoporous scaffold. The solution should wick into the pores of the carbon, zirconia, and titania layers.
-
-
Annealing:
-
Once the precursor has fully infiltrated, transfer the samples to an oven or hotplate set to 50 °C and anneal for 4 hours. [2]This low-temperature, long-duration anneal facilitates slow, uniform crystallization within the scaffold, which is crucial for forming high-quality perovskite crystals with fewer defects.
-
| Parameter | Value | Rationale |
| Deposition Volume | 4–4.5 µL | Sufficient to fill the mesoporous scaffold without significant excess. [2] |
| Annealing Temperature | 50 °C | Promotes slow, controlled crystallization within the mesoporous structure. |
| Annealing Duration | 4 hours | Allows for complete solvent evaporation and crystal growth. [2] |
Expected Results and Discussion
The incorporation of 5-AVAI via this drop-casting protocol is expected to yield significant improvements in the perovskite layer's quality and the resulting device's stability.
-
Morphological and Structural Properties: SEM analysis of the cross-section should reveal complete filling of the mesoporous scaffold by the perovskite material. [2]XRD patterns are expected to show the characteristic peaks of the 3D perovskite phase, potentially with subtle shifts or additional peaks at low angles indicative of the 2D/3D heterostructure formation. [2][7]The 5-AVAI additive is known to promote the formation of more ordered and less defect-rich perovskite structures. [3]
-
Optical and Electronic Properties: The addition of 5-AVAI has been shown to decrease bulk defects in the perovskite layer. [2][7]This can be confirmed by TRPL measurements, where a longer carrier lifetime is expected for the 5-AVAI modified films compared to control samples without the additive. This indicates a reduction in non-radiative recombination pathways. [2][7]
-
Device Performance and Stability: Solar cells fabricated using this protocol are anticipated to exhibit high stability, particularly against moisture. [2]The 5-AVAI, in conjunction with the protective all-inorganic scaffold, creates a robust device architecture. [2][7]While PCE may vary depending on the precise optimization of all layers, the primary benefit of 5-AVAI is the significant enhancement in long-term operational stability. [2][5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete pore filling | - Insufficient precursor volume.- High viscosity of the precursor solution.- Substrate temperature too high, causing rapid solvent evaporation. | - Increase the drop-casting volume slightly (e.g., to 5 µL).- Ensure precursors are fully dissolved. Consider slight dilution if necessary.- Lower the initial substrate temperature during drop-casting. |
| Poor film uniformity / "coffee ring" effect | - Uneven substrate heating.- Rapid, uncontrolled crystallization. | - Ensure the hotplate provides uniform heating.- Optimize the annealing temperature and duration; a slower process is often better for drop-casting. |
| Low device performance (Voc, FF) | - High density of defects.- Poor interfacial contact.- Incomplete perovskite crystallization. | - Verify the purity of 5-AVAI and other precursors.- Re-optimize the annealing protocol (temperature and time).- Ensure the mesoporous layers are properly sintered and prepared. |
| Film degradation upon air exposure | - Incomplete formation of the protective 2D capping layer.- Pinholes or defects in the film. | - Ensure the correct molar ratio of 5-AVAI is used.- Conduct all fabrication steps in a controlled, inert atmosphere. |
References
- The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD.
- Direct Drop-Casting Synthesis of All-Inorganic Lead and Lead-Free Halide Perovskite Microcrystals for High-Performance Photodetectors. Journal of Materiomics.
- Zheng, D., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI.
- Drop-Casting Method to Screen Ruddlesden–Popper Perovskite Formulations for Use in Solar Cells. ACS Applied Materials & Interfaces. (2021).
- Drop-Casting Method to Screen Ruddlesden–Popper Perovskite Formulations for Use in Solar Cells. PMC - NIH. (2021).
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. Request PDF - ResearchGate.
- Drop‐Casting to Make Efficient Perovskite Solar Cells under High Humidity. ResearchGate. (2021).
- Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. ACS Publications. (2024).
- 5-Aminovaleric Acid Hydroiodide (5-AVAI): A Key Precursor for Advanced Perovskite Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD..
- phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. (2024).
- 5-AVAI (5-Ammonium valeric acid iodide). Borun New Material.
- (PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. (2025).
- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. (2024).
- Drop-Casting Method to Screen Ruddlesden–Popper Perovskite Formulations for Use in Solar Cells. ACS Publications. (2021).
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- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
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- 5. 5-AVAI | PbI2 manufacturers and suppliers in China - Borun New Material - ChemBorun [chemborun.com]
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- 9. Drop-Casting Method to Screen Ruddlesden–Popper Perovskite Formulations for Use in Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. hocityu.com [hocityu.com]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 5-Aminovaleric Acid Iodide (5-AVAI) Treated Perovskite Films for Enhanced Solar Cell Performance and Stability
Introduction: The Role of 5-AVAI in Advancing Perovskite Photovoltaics
Mechanism of 5-AVAI Passivation
Figure 1: Mechanism of defect passivation by 5-AVAI.
I. Morphological Characterization
The morphology of the perovskite film, including grain size and surface roughness, is critically important for device performance. 5-AVAI treatment can significantly influence the crystallization process and the resulting film morphology.
A. Scanning Electron Microscopy (SEM)
Scientific Rationale: SEM is a powerful technique to visualize the surface topography and grain structure of the perovskite film. An increase in grain size and a reduction in pinholes are generally desirable as this minimizes grain boundaries, which are a primary source of defects.[6]
Protocol for SEM Analysis:
-
Sample Preparation:
-
Deposit the 5-AVAI treated and a control (untreated) perovskite film on conductive substrates (e.g., FTO or ITO-coated glass).
-
Ensure the films are dry and have been annealed according to your standard device fabrication process.[9][10]
-
For high-resolution imaging, a thin conductive coating (e.g., gold or carbon) may be sputtered onto the film to prevent charging, although modern SEMs with low-vacuum modes can often image uncoated samples.
-
-
Imaging Parameters:
-
Accelerating Voltage: Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the soft perovskite material.
-
Working Distance: A short working distance will generally provide higher resolution images.
-
Detector: Use a secondary electron (SE) detector for topographical information.
-
Magnification: Acquire images at various magnifications (e.g., 10,000x, 50,000x, 100,000x) to observe both the overall film uniformity and individual grain morphology.
-
-
Data Analysis:
| Parameter | Control Perovskite Film | 5-AVAI Treated Perovskite Film | Reference |
| Average Grain Size | Typically smaller grains | Often exhibits larger, more uniform grains | [6] |
| Film Uniformity | May show pinholes and less uniform coverage | Generally more compact and pinhole-free | [14] |
B. Atomic Force Microscopy (AFM)
Scientific Rationale: AFM provides quantitative information about the surface roughness and topography at the nanoscale. Smoother films can lead to better interfacial contact with charge transport layers, reducing interfacial recombination.[6]
Protocol for AFM Analysis:
-
Sample Preparation:
-
Use the same films prepared for SEM analysis. Ensure the sample surface is clean and free of dust.
-
-
Imaging Parameters:
-
Mode: Operate in tapping mode (or non-contact mode) to minimize damage to the perovskite surface.
-
Scan Size: Start with a larger scan size (e.g., 10 µm x 10 µm) to assess overall uniformity, then move to smaller scan sizes (e.g., 1 µm x 1 µm) for high-resolution topographical details.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface features.
-
-
Data Analysis:
-
Calculate the root-mean-square (RMS) roughness for both the control and 5-AVAI treated films.
-
Generate 2D and 3D topographical maps to visualize the surface features.
-
| Parameter | Control Perovskite Film | 5-AVAI Treated Perovskite Film | Reference |
| RMS Roughness | Typically higher | Often lower, indicating a smoother surface | [6] |
II. Structural and Chemical Characterization
These techniques probe the crystal structure and elemental composition of the perovskite films, providing direct evidence of 5-AVAI incorporation and its effect on the crystal lattice.
A. X-ray Diffraction (XRD)
Protocol for XRD Analysis:
-
Sample Preparation:
-
Perovskite films are typically deposited on glass or FTO/ITO-coated glass substrates.
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).
-
Perform a θ-2θ scan over a range that covers the characteristic peaks of the 3D perovskite (e.g., 10-60°) and the expected low-angle peaks for any 2D phases (e.g., 5-10°).[19]
-
-
Data Analysis:
-
Identify the diffraction peaks corresponding to the perovskite phase and compare their intensity and full width at half maximum (FWHM). A narrower FWHM suggests higher crystallinity.
-
Look for the emergence of new peaks at low angles, which can be indicative of 2D or quasi-2D perovskite formation.[18]
-
Monitor for any shifts in the main perovskite peaks, which could indicate lattice strain.
-
Check for the presence of a PbI₂ peak (around 12.7°), which is a common degradation product or impurity. A reduction in this peak in the treated film suggests improved phase stability.[20]
-
| Parameter | Control Perovskite Film | 5-AVAI Treated Perovskite Film | Reference |
| Crystallinity | Good | Often enhanced (sharper diffraction peaks) | [21] |
| 2D/Quasi-2D Peaks | Absent | May show new peaks at low 2θ angles (e.g., ~6-10°) | [18] |
| PbI₂ Peak Intensity | May be present | Often reduced or absent | [22] |
B. X-ray Photoelectron Spectroscopy (XPS)
Scientific Rationale: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the top few nanometers of the film. It is crucial for confirming the presence of 5-AVAI on the perovskite surface and for studying its chemical interactions with the perovskite lattice.[6][20]
Protocol for XPS Analysis:
-
Sample Preparation:
-
Load the perovskite films into the ultra-high vacuum (UHV) chamber of the XPS system. Minimize air exposure to prevent surface contamination.
-
An argon ion gun can be used for depth profiling, but be aware that this can damage the perovskite structure.
-
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans for the core levels of interest: Pb 4f, I 3d, C 1s, N 1s, and O 1s. The presence of an O 1s peak in the 5-AVAI treated sample, which is absent in the control, confirms the presence of the carboxyl group from 5-AVAI.[6]
-
-
Data Analysis:
-
Analyze the high-resolution spectra to determine the binding energies and identify the chemical states.
-
Shifts in the Pb 4f and I 3d peaks upon 5-AVAI treatment can indicate a change in the chemical environment, suggesting interaction between 5-AVAI and the perovskite lattice.[14]
-
Deconvolute the C 1s and N 1s peaks to identify contributions from the perovskite cations and the 5-AVAI molecule.
-
III. Optoelectronic Characterization
These techniques are vital for understanding how 5-AVAI treatment affects the electronic properties and charge carrier dynamics of the perovskite film, which are directly linked to the final solar cell performance.
Figure 2: Workflow for characterizing 5-AVAI treated perovskite films.
A. UV-Visible (UV-Vis) Spectroscopy
Scientific Rationale: UV-Vis spectroscopy measures the absorption of light by the perovskite film as a function of wavelength. This allows for the determination of the bandgap, a fundamental property that dictates the portion of the solar spectrum the material can absorb.[23]
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Use perovskite films deposited on transparent substrates (e.g., glass).
-
-
Measurement:
-
Place the film in the spectrophotometer and measure the absorbance spectrum, typically from 300 nm to 900 nm.
-
-
Data Analysis:
-
Plot the absorbance data.
-
Construct a Tauc plot by plotting (αhν)² versus hν, where α is the absorption coefficient and hν is the photon energy.
-
Extrapolate the linear portion of the Tauc plot to the x-axis to determine the optical bandgap.[6]
-
A slight blueshift in the absorption onset and an increase in the bandgap may be observed with 5-AVAI treatment.[6]
-
B. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL)
Scientific Rationale: PL spectroscopy measures the light emitted from the film after photoexcitation, providing a direct probe of radiative recombination. An increase in steady-state PL intensity is a strong indicator of reduced non-radiative recombination, and thus, effective defect passivation.[24][25] TRPL measures the decay of this photoluminescence over time, allowing for the quantification of charge carrier lifetimes.[26] Longer lifetimes are desirable as they increase the probability of charge carriers being extracted before they recombine.
Protocol for PL and TRPL Analysis:
-
Sample Preparation:
-
Use perovskite films on glass substrates.
-
-
Steady-State PL:
-
Excite the sample with a laser at a wavelength above the perovskite bandgap (e.g., 532 nm).[27]
-
Collect the emitted light using a spectrometer.
-
Compare the PL intensity of the 5-AVAI treated film to the control. A significant enhancement in PL intensity for the treated film indicates successful passivation.[23]
-
-
Time-Resolved PL (TRPL):
-
Excite the sample with a pulsed laser.
-
Measure the decay of the PL signal over time using a time-correlated single-photon counting (TCSPC) system.
-
Fit the decay curves with a bi-exponential or tri-exponential function to extract the carrier lifetimes.
-
| Parameter | Control Perovskite Film | 5-AVAI Treated Perovskite Film | Reference |
| Steady-State PL Intensity | Lower | Significantly higher | [8][28] |
| Carrier Lifetime (TRPL) | Shorter | Longer | [5][18] |
Conclusion
The comprehensive characterization of 5-AVAI treated perovskite films is crucial for understanding the mechanisms behind their enhanced performance and stability. By systematically applying the techniques outlined in this application note—SEM and AFM for morphology, XRD and XPS for structural and chemical analysis, and UV-Vis and PL/TRPL for optoelectronic properties—researchers can gain a holistic understanding of the role of 5-AVAI. This detailed analysis is essential for the rational design of more efficient and durable perovskite solar cells, paving the way for their successful commercialization.
References
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Rolston, N. et al. Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. [Online] Available at: [Link]
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Correa-Baena, J.P. et al. Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive. Journal of Materials Chemistry A. [Online] Available at: [Link]
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Li, M. et al. The effect of 5‐AVA additive on perovskite. a,b) SEM images, c) XRD.... ResearchGate. [Online] Available at: [Link]
-
Wang, S. et al. XRD patterns and optical images (inset) of (a) (5-AVA)x(MA)1−xPbI3 and.... ResearchGate. [Online] Available at: [Link]
-
Correa-Baena, J.P. et al. Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive. Journal of Materials Chemistry A. [Online] Available at: [Link]
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Correa-Baena, J.P. et al. Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive. University of Bath's research portal. [Online] Available at: [Link]
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Tress, W. et al. Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. PMC - NIH. [Online] Available at: [Link]
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Wei, N. et al. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. The Journal of Physical Chemistry Letters. [Online] Available at: [Link]
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Wei, N. et al. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. ResearchGate. [Online] Available at: [Link]
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Al-Ashouri, A. et al. Passivation of formamidinium lead iodide perovskite compound using 5-ammonium valeric acid iodide. ResearchGate. [Online] Available at: [Link]
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Xu, X. et al. Surface morphology characterization of perovskite films. (a-e) AFM.... ResearchGate. [Online] Available at: [Link]
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Li, D. et al. Surface morphology of different perovskite films. a) Top‐view SEM.... ResearchGate. [Online] Available at: [Link]
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Hayali, A. et al. SEM images of the surface morphology of perovskite films (a) without.... ResearchGate. [Online] Available at: [Link]
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De Trizio, L. et al. X-ray Lithography on Perovskite Nanocrystals Films: From Patterning with Anion-Exchange Reactions to Enhanced Stability in Air and Water. ACS Nano. [Online] Available at: [Link]
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Rolston, N. et al. X-ray diffraction of photovoltaic perovskites: Principles and applications. AIP Publishing. [Online] Available at: [Link]
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Grätzel, M. et al. Detailed protocol for fabrication of perovskite solar cells. YouTube. [Online] Available at: [Link]
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Kim, H. et al. (A) Photoluminescence (PL) spectra of perovskite films with various.... ResearchGate. [Online] Available at: [Link]
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Khan, M. A. et al. Protocol for fabricating long-lasting passivated perovskite solar cells. ResearchGate. [Online] Available at: [Link]
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Tress, W. et al. Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. PMC - NIH. [Online] Available at: [Link]
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Kim, H. et al. Modifying Perovskite Films with Polyvinylpyrrolidone for Ambient-Air-Stable Highly Bendable Solar Cells. ACS Applied Materials & Interfaces. [Online] Available at: [Link]
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Aunping, N. et al. X-ray diffraction patterns of the perovskite films prepared without and with the ammonium iodide post-treatments.. ResearchGate. [Online] Available at: [Link]
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Li, Z. et al. In Situ and Operando Characterization Techniques in Stability Study of Perovskite-Based Devices. Semantic Scholar. [Online] Available at: [Link]
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Liu, H. et al. Figure S2. X-ray diffraction patterns of five different mixed perovskite films coated on. ResearchGate. [Online] Available at: [Link]
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Gonzalez, J. C. et al. Photoluminescence enhancement of quasi-2D perovskite films by plasmonic silver nanoparticles. Journal of Materials Chemistry C. [Online] Available at: [Link]
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Singh, T. et al. Impact of photoinduced phase segregation in mixed-halide perovskite absorbers on their material and device stability. Diva-Portal.org. [Online] Available at: [Link]
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Chen, Y.C. et al. Auger Electron Spectroscopy Analysis of the Thermally Induced Degradation of MAPbI3 Perovskite Films. PMC - NIH. [Online] Available at: [Link]
-
Tress, W. et al. High External Photoluminescence Quantum Yield in Tin Halide Perovskite Thin Films. ACS Energy Letters. [Online] Available at: [Link]
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Matondo, J. T. et al. Photoluminescence analysis for investigated perovskite films. (a).... ResearchGate. [Online] Available at: [Link]
-
Pathirana, V. et al. Probing Photoluminescence in Perovskite-Based Polymer Nanocomposite Films. MDPI. [Online] Available at: [Link]
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Application Note: Structural Characterization of 5-AVAI Incorporated Perovskite Thin Films Using X-ray Diffraction
Introduction and Scientific Context
X-ray Diffraction (XRD) is an indispensable, non-destructive technique for probing the structural consequences of incorporating 5-AVAI.[5][6] By analyzing the diffraction pattern, researchers can verify phase purity, detect the formation of secondary phases (like 2D perovskites), and quantify subtle changes in the crystal lattice. This application note provides a comprehensive protocol for the synthesis, sample preparation, and detailed XRD analysis of 5-AVAI incorporated perovskite thin films.
Principle of X-ray Diffraction (XRD)
XRD analysis is governed by Bragg's Law, which describes the condition for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal.[5][6][7][8][9]
Bragg's Law: nλ = 2d sin(θ)[7][9]
Where:
-
n is an integer representing the order of reflection.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the crystal lattice planes (d-spacing).
-
θ is the angle of incidence (Bragg angle).
By scanning a range of angles (2θ) and recording the intensity of the diffracted X-rays, a unique "fingerprint" pattern is generated for the crystalline material.[7] Analysis of this pattern provides critical information:
-
Phase Identification: Comparing the experimental diffraction pattern to reference databases (e.g., ICDD) allows for the identification of the crystalline phases present.
-
Lattice Parameters: The precise positions of the diffraction peaks are used to calculate the dimensions of the unit cell. Shifts in peak positions upon 5-AVAI incorporation indicate changes in the lattice parameters, such as lattice expansion.
-
Crystallinity and Crystallite Size: The width of the diffraction peaks is inversely related to the size of the coherently scattering domains (crystallites). The Scherrer equation is commonly used to estimate this size.[10][11][12] Broader peaks may suggest smaller crystallites or increased microstrain.
Materials and Equipment
| Category | Item | Typical Specification/Vendor | Purpose |
| Chemicals | Lead (II) Iodide (PbI₂) | 99.99% trace metals basis | Perovskite Precursor |
| Methylammonium Iodide (MAI) | >99.5% | Perovskite Precursor | |
| 5-Aminovaleric Acid Iodide (5-AVAI) | >99.0% | Additive | |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent | |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Solvent / Complexing Agent | |
| Chlorobenzene (CB) | Anhydrous, 99.8% | Anti-Solvent | |
| Substrates | FTO-coated glass | 7-15 Ω/sq | Transparent Conductive Oxide |
| Equipment | Spin Coater | Programmable, up to 8000 RPM | Thin Film Deposition |
| Hotplate | Digital, with temperature control ±1°C | Annealing | |
| X-ray Diffractometer | Cu Kα radiation (λ = 1.5406 Å) | Structural Analysis | |
| Nitrogen-filled Glovebox | O₂ < 1 ppm, H₂O < 1 ppm | Inert Atmosphere Processing |
Experimental Protocols
Part A: Perovskite Precursor Solution Preparation
Scientist's Note: All solution preparation and film deposition should be performed inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Prepare a Stock Solution (Control): Prepare a 1.4 M stock solution of MAPbI₃ by dissolving PbI₂ (645.4 mg) and MAI (222.6 mg) in a solvent mixture of DMF:DMSO (4:1 v/v, ~1 mL).
-
Stirring: Stir the solution on a hotplate at 60°C for at least 2 hours until a clear, yellow solution is formed.
-
Prepare 5-AVAI Doped Solutions: Prepare a series of solutions with varying molar percentages of 5-AVAI (e.g., 1%, 3%, 5%) with respect to PbI₂.
-
Example for 3% 5-AVAI: Calculate the required mass of 5-AVAI and add it directly to the precursor solution mixture before stirring.
-
Table 1: Example Precursor Formulations
| Sample ID | Molar Ratio (MAI:AVAI:PbI₂) (approx.) | PbI₂ (mg) | MAI (mg) | 5-AVAI (mg) | DMF:DMSO (4:1, μL) |
|---|---|---|---|---|---|
| Control | 1:0:1 | 645.4 | 222.6 | 0 | 1000 |
| 1% AVAI | 1:0.01:1 | 645.4 | 222.6 | 3.4 | 1000 |
| 3% AVAI | 1:0.03:1 | 645.4 | 222.6 | 10.1 | 1000 |
| 5% AVAI | 1:0.05:1 | 645.4 | 222.6 | 16.9 | 1000 |
Part B: Thin-Film Deposition via Spin Coating
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun.
-
UV-Ozone Treatment: Treat the substrates with UV-Ozone for 15 minutes to improve wettability.
-
Deposition: a. Transfer the cleaned substrates into the glovebox. b. Dispense 40 μL of the prepared precursor solution onto the center of the substrate. c. Use a two-step spin program: 1000 RPM for 10 seconds (spread), followed by 6000 RPM for 30 seconds (thinning).
-
Anti-Solvent Quenching: During the second step of the spin program (at ~20 seconds), dispense 100 μL of chlorobenzene onto the spinning substrate.
-
Rationale: The anti-solvent rapidly induces supersaturation of the precursor, promoting the formation of a uniform and pinhole-free film.
-
-
Annealing: Immediately transfer the substrate to a preheated hotplate at 100°C and anneal for 15 minutes to remove residual solvent and complete the crystallization process. The film should turn from yellow to dark brown/black.
Part C: XRD Data Acquisition
-
Sample Mounting: Mount the perovskite-coated substrate onto a zero-background sample holder. Ensure the film surface is perfectly flat and level with the diffractometer's reference plane to avoid peak shifts due to sample displacement errors.
-
Instrument Configuration: Use an X-ray diffractometer equipped with a Cu Kα source.
-
Data Collection: Collect the diffraction data using the parameters outlined in Table 2.
Table 2: Recommended XRD Data Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Radiation Source | Cu Kα | Standard for laboratory diffractometers. |
| Wavelength (λ) | 1.5406 Å | Characteristic emission line for Cu. |
| 2θ Scan Range | 10° - 50° | Covers the primary diffraction peaks for MAPbI₃ and related phases.[10] |
| Step Size | 0.02° | Provides sufficient data points for accurate peak profiling. |
| Dwell Time/Scan Speed | 0.5 - 1 s/step | Balances signal-to-noise ratio with measurement time. |
| Divergence Slit | 1° | Controls the area of the sample illuminated by the X-ray beam. |
Data Analysis and Interpretation
The overall workflow for data analysis is crucial for extracting meaningful structural information.
Step 1: Phase Identification
Compare the collected XRD patterns with standard diffraction data for tetragonal MAPbI₃ (e.g., from the Crystallography Open Database or ICDD).
-
Control Sample: Should show characteristic peaks around 14.2°, 28.5°, and 31.9°, corresponding to the (110), (220), and (310) planes of the tetragonal perovskite phase, respectively.[10] A peak around 12.7° may indicate the presence of unreacted PbI₂.[10][13]
-
5-AVAI Samples: Look for the appearance of new, low-angle peaks (typically below 10°). The presence of such peaks is a strong indicator of the formation of a 2D or quasi-2D (AVA)₂(MA)n-1PbnI₃n+₁ perovskite phase, which is a desired outcome of 5-AVAI incorporation.[14]
Step 2: Analysis of Lattice Parameters
The incorporation of the larger 5-AVAI cation into the perovskite lattice is expected to cause lattice strain and expansion. This is observed as a shift in the diffraction peaks to lower 2θ angles according to Bragg's Law (as 'd' increases, 'sin(θ)' must decrease).
-
Peak Fitting: Use analysis software to accurately determine the peak position (2θ) of the most intense reflection (e.g., the (110) peak).
-
Calculate d-spacing: Use Bragg's Law: d = λ / (2 sin(θ))
-
Lattice Parameter Calculation: For a tetragonal system, the relationship between d-spacing and the lattice parameters (a, c) is given by: 1/d² = (h² + k²)/a² + l²/c² By fitting multiple peaks, the lattice parameters can be refined. A clear trend of increasing 'd' and lattice parameters with higher 5-AVAI concentration confirms its incorporation into the crystal structure.
Table 3: Illustrative Data on the Effect of 5-AVAI on the (110) Peak
| Sample | (110) Peak Position (2θ) | d-spacing (Å) | Change in d-spacing (%) |
|---|---|---|---|
| Control | 14.20° | 6.23 | 0.00 |
| 1% AVAI | 14.17° | 6.25 | +0.32 |
| 3% AVAI | 14.12° | 6.27 | +0.64 |
| 5% AVAI | 14.06° | 6.30 | +1.12 |
Step 3: Crystallite Size and Strain Analysis
The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation :[12]
Where:
-
D is the mean crystallite size.
-
λ is the X-ray wavelength (1.5406 Å).
-
β is the full width at half maximum (FWHM) of the peak in radians, corrected for instrumental broadening.
-
θ is the Bragg angle.
-
Procedure: Measure the FWHM of the (110) peak for each sample. A decrease in FWHM suggests an increase in crystallite size and improved crystallinity, which is often correlated with better device performance.[11] Conversely, an increase in peak broadening could indicate smaller crystallites or increased lattice strain due to 5-AVAI incorporation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Strong PbI₂ peak (~12.7°) | Incomplete conversion of precursors. | Optimize annealing time/temperature; ensure correct stoichiometry. |
| Broad, poorly defined peaks | Poor crystallinity; very small crystallites. | Optimize annealing protocol; check for film degradation. |
| Peak positions shifted to higher 2θ | Sample displacement error (Z-axis height). | Recalibrate sample height and re-measure. |
| No peaks observed | Amorphous film; film is too thin. | Ensure proper annealing; increase film thickness if necessary. |
Conclusion
X-ray diffraction is a powerful and essential tool for characterizing the structural effects of incorporating additives like 5-AVAI into perovskite thin films. This application note provides a robust framework for sample preparation, data acquisition, and analysis. By carefully analyzing changes in phase composition, lattice parameters, and peak broadening, researchers can gain critical insights into how 5-AVAI modifies the perovskite crystal structure to enhance material stability and performance, paving the way for more efficient and durable solar cell technologies.
References
- The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD.
- Bragg's Law: Formula, Derivation & XRD Applications Explained. Vedantu.
- Understanding Bragg's Law in X-Ray Diffraction. (2024-07-17). AZoM.com.
- X-ray reflection in accordance with Bragg's Law. SERC Carleton.
- Bragg's Law - Explanation, Bragg Equation, Derivation & Applications. Testbook.
- Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. (2024-07-08). Environmental Science, Engineering & Technology.
- 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells. (2025-09-22). IEEE Xplore.
- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2020-12-14). MDPI.
- Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. (2024-10-30). ACS Publications.
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020-09-15). ACS Publications.
- Experimental and Theoretical Investigations of MAPbX3‐Based Perovskites (X=Cl, Br, I) for Photovoltaic Applications. NIH.
- X-ray diffraction of photovoltaic perovskites: Principles and applications. (2022-05-25). AIP Publishing.
- Figure 2. (a) XRD patterns and (b) FWHM and estimated crystallite size... ResearchGate.
- Scherrer equation. Wikipedia.
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Application Note: Unveiling the Radiative Efficiency of Perovskite Thin Films with 5-AVAI Passivation through Photoluminescence Spectroscopy
Introduction: The Imperative of Surface Passivation in Perovskite Optoelectronics
This application note provides a comprehensive guide for researchers on the preparation of 5-AVAI passivated perovskite thin films and their characterization using photoluminescence (PL) spectroscopy. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols, and offer insights into data interpretation, enabling users to reliably assess the impact of this passivation strategy.
The Role of 5-AVAI in Defect Passivation: A Mechanistic Overview
5-AVAI (5-aminovaleric acid iodide) is a zwitterionic molecule that plays a crucial role in enhancing the performance and stability of perovskite materials.[8] Its efficacy stems from its ability to passivate various defect sites present at the perovskite's surface and grain boundaries.
The primary passivation mechanisms are:
-
Coordination with Under-coordinated Pb²⁺: The carboxylate group (-COO⁻) of 5-AVAI can coordinate with under-coordinated lead (Pb²⁺) ions, which are common defect sites on the perovskite surface. This interaction satisfies the coordination sphere of the lead ions, reducing their propensity to act as electron traps.
-
Filling of Halide Vacancies: The iodide ion (I⁻) from 5-AVAI can fill halide vacancies, which are another prevalent type of defect that contributes to non-radiative recombination.
-
Formation of a Protective Layer: The organic ammonium cation of 5-AVAI can interact with the perovskite surface, forming a protective, lower-dimensional perovskite-like layer.[10] This layer can act as a physical barrier, shielding the underlying 3D perovskite from environmental stressors like moisture.[9]
The collective effect of these passivation mechanisms is a significant reduction in the density of trap states within the perovskite's bandgap. This leads to a notable increase in the photoluminescence intensity and a prolongation of the charge carrier lifetime, both of which are key indicators of improved material quality and device potential.[11][12][13]
Experimental Workflow for 5-AVAI Passivation and PL Analysis
The following diagram illustrates the overall experimental workflow, from substrate preparation to data analysis.
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Application Notes & Protocols: 5-Aminovaleric Acid Iodide (5-AVAI) in Hole-Conductor-Free Mesoscopic Perovskite Solar Cells
Introduction: The Pursuit of Stable and Cost-Effective Photovoltaics
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based photovoltaics.[1] However, the long-term stability of these devices remains a significant hurdle for commercialization. A major contributor to instability and cost is the hole-transporting material (HTM) layer, which is often composed of expensive organic molecules with dopants that can degrade over time.
A promising solution is the development of hole-conductor-free (HTL-free) mesoscopic PSCs.[2] This architecture typically employs a triple-layer mesoporous scaffold of TiO₂, ZrO₂, and carbon, which replaces the HTM and the metal back contact.[1][3] This design offers inherent stability due to the use of robust inorganic materials and protects the perovskite layer from environmental factors like moisture.[1][3]
Within this framework, additives and interface engineering are crucial for optimizing performance. 5-Aminovaleric Acid Iodide (5-AVAI), a bifunctional organic molecule, has emerged as a key additive for enhancing the efficiency and, most importantly, the stability of these HTL-free devices.[4] This document provides a comprehensive guide to the application of 5-AVAI, detailing its mechanism of action, protocols for device fabrication, and methods for characterization.
The Multifunctional Role of 5-AVAI: A Mechanistic Overview
-
Improved Pore Filling and Crystallization: In the triple-mesoscopic scaffold, complete infiltration of the perovskite precursor is essential. 5-AVAI acts as a templating agent, guiding the crystallization of the perovskite within the porous layers to ensure a more uniform and dense active layer.[1][6] This leads to better contact with the TiO₂ scaffold and more efficient charge extraction.[1]
Below is a diagram illustrating the proposed mechanisms of 5-AVAI at the perovskite/TiO₂ interface.
Caption: Role of 5-AVAI at the Perovskite-TiO₂ Interface.
Materials & Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| 5-Aminovaleric Acid Iodide (5-AVAI) | >99% Purity | Greatcell Solar, Sigma-Aldrich | Critical for reproducible results.[9] |
| Lead (II) Iodide (PbI₂) | >99.99% (trace metals basis) | TCI, Sigma-Aldrich | High purity is essential to minimize defects. |
| Methylammonium Iodide (MAI) | >99.5% | Greatcell Solar, Dyesol | Store in a desiccator under inert atmosphere. |
| γ-Butyrolactone (GBL) | Anhydrous, >99% | Sigma-Aldrich | Use anhydrous solvent to prevent premature perovskite degradation. |
| FTO-coated glass (Fluorine-doped Tin Oxide) | 10-15 Ω/sq | Ossila, Greatcell Solar | Substrate for the solar cell. |
| TiO₂ Paste (e.g., 30NR-D) | - | Greatcell Solar | For the mesoporous electron transport layer.[12] |
| ZrO₂ Paste | - | Greatcell Solar | For the insulating spacer layer.[12] |
| Carbon Paste | - | Greatcell Solar | For the counter electrode.[12] |
| Isopropanol (IPA), Acetone, Ethanol | ACS Grade | Standard suppliers | For cleaning substrates. |
Detailed Experimental Protocols
This section outlines the complete workflow for fabricating a hole-conductor-free mesoscopic solar cell using 5-AVAI.
Protocol 4.1: Substrate Preparation
-
Patterning FTO: Etch the FTO glass using zinc powder and HCl (2M) to create the desired electrode pattern.
-
Cleaning: Sequentially sonicate the patterned FTO substrates in a solution of detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
UV-Ozone Treatment: Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 20 minutes to remove organic residues and improve the surface wettability.
Protocol 4.2: Deposition of Mesoporous Layers
This protocol creates the TiO₂/ZrO₂/Carbon triple-layer scaffold.
-
TiO₂ Layer: Screen-print the TiO₂ paste onto the cleaned FTO substrate. Allow the paste to level for 5 minutes at room temperature. Dry at 125 °C for 10 minutes.
-
ZrO₂ Layer: Screen-print the ZrO₂ paste directly on top of the dried TiO₂ layer. This layer acts as an insulating spacer to prevent short-circuiting.[1] Dry at 125 °C for 10 minutes.
-
Carbon Layer: Screen-print the carbon paste on top of the dried ZrO₂ layer. The carbon acts as a stable, moisture-repelling counter electrode.[1] Dry at 125 °C for 10 minutes.
-
Sintering: Transfer the complete scaffold into a furnace and sinter at 450-500 °C for 30 minutes to remove organic binders and form a mechanically robust, porous structure. Allow to cool to room temperature before use.
Protocol 4.3: Perovskite Precursor Preparation (with 5-AVAI)
This formulation is based on successful reports in the literature.[12]
-
Molar Ratio: Prepare a precursor solution of PbI₂, MAI, and 5-AVAI. A typical molar ratio is approximately 1.1:1:0.05 (PbI₂:MAI:5-AVAI).
-
Weighing Components: In a nitrogen-filled glovebox, weigh:
-
461 mg of PbI₂
-
153 mg of MAI
-
8.6 mg of 5-AVAI
-
-
Dissolution: Add the weighed components to 1.17 mL of anhydrous γ-Butyrolactone (GBL).
-
Mixing: Stir the solution on a hotplate at 60 °C overnight (or until fully dissolved) to ensure a homogenous precursor ink.[12]
Protocol 4.4: Perovskite Infiltration and Device Finalization
-
Annealing: Place the device on a hotplate and anneal at 50-60 °C for 30 minutes.[7] This step removes the solvent and drives the crystallization of the (5-AVA)ₓ(MA)₁₋ₓPbI₃ perovskite within the scaffold.
-
Cooling: Allow the device to cool to room temperature. The solar cell is now complete and ready for characterization.
The overall fabrication workflow is summarized in the diagram below.
Caption: Fabrication Workflow for HTL-Free Mesoscopic PSCs.
Characterization and Expected Performance
To validate the successful fabrication and the positive impact of 5-AVAI, a series of characterization techniques should be employed.
Material and Morphological Characterization
-
Scanning Electron Microscopy (SEM): Use SEM cross-sections to visualize the triple-layer structure and confirm complete pore filling by the perovskite.
-
X-Ray Diffraction (XRD): Confirm the formation of the desired perovskite crystal phase and investigate any changes in crystallinity or orientation due to the 5-AVAI additive.
Optoelectronic Characterization
-
Current Density-Voltage (J-V) Measurement: This is the primary test for solar cell performance. Under simulated AM 1.5G sunlight (100 mW/cm²), measure the key photovoltaic parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Also known as External Quantum Efficiency (EQE), this measures the ratio of collected electrons to incident photons at each wavelength. It provides insight into how effectively the device converts light of different colors into electricity.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study charge transport and recombination dynamics. A lower charge transport resistance (Rct) at the perovskite/carbon interface is indicative of improved performance.[7]
Expected Results and Performance Data
The inclusion of 5-AVAI has been shown to significantly enhance the performance and stability of HTL-free mesoscopic solar cells. While performance can vary with fabrication conditions, the following table summarizes typical results reported in the literature.
| Device Type | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Stability Notes | Reference |
| HTL-Free (Control, no 5-AVAI) | ~0.70 | ~15-18 | 60-65 | 6-8% | Prone to faster degradation under ambient conditions. | [4] |
| HTL-Free (with 5-AVAI) | >0.74 | >21 | 64-70 | 10-14.4% | Maintained >90% of initial performance after 75 days in ambient air.[11] | [1][6] |
| HTL-Free (with 5-AVAI and other optimizations) | >0.90 | >20 | >70 | >15% | Demonstrates potential for high efficiency with further engineering. | [13] |
References
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI. [Link]
-
Fabrication of Hole-Transport-Free Perovskite Solar Cells Using 5-Ammonium Valeric Acid Iodide as additive and Carbon as Counter Electrode. Guangdiancha. [Link]
-
Fabrication of Hole-Transport-Free Perovskite Solar Cells Using 5-Ammonium Valeric Acid Iodide as additive and Carbon as Counter Electrode | Request PDF. ResearchGate. [Link]
-
Phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. [Link]
-
A hole-conductor-free, fully printable mesoscopic perovskite solar cell with high stability. ResearchGate. [Link]
-
High-performance inverted perovskite solar cells and modules via aminothiazole passivation. Energy & Environmental Science (RSC Publishing). [Link]
-
Role of Mixed-Cation Perovskites in Hole Conductor-Free Perovskite Solar Cells. ACS Publications. [Link]
-
(PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. ACS Publications. [Link]
- A kind of preparation method of 5 aminovaleric acid hydrochloride.
-
Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material. MDPI. [Link]
-
High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino) valeric acid modification | Request PDF. ResearchGate. [Link]
-
Mixed (5-AVA)xMA1−xPbI3−y(BF4)y perovskites enhance the photovoltaic performance of hole-conductor-free printable mesoscopic solar cells. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Natural Amino Acid Enables Scalable Fabrication of High-Performance Flexible Perovskite Solar Cells and Modules with Areas over 300 cm2. PubMed. [Link]
-
Hole-conductor-free perovskite solar cells. MRS Bulletin. [Link]
-
Implementing Dopant-Free Hole-Transporting Layers and Metal-Incorporated CsPbI2Br for Stable All-Inorganic Perovskite Solar Cells. ACS Energy Letters. [Link]
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. PMC - NIH. [Link]
-
Record-Efficiency Printable Hole-Conductor-Free Mesoscopic Perovskite Solar Cells Enabled by the Multifunctional Schiff Base Derivative. PubMed. [Link]
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- 4. Hole-conductor-free perovskite solar cells | MRS Bulletin | Cambridge Core [cambridge.org]
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Troubleshooting & Optimization
Navigating the Nuances of 5-Aminopentanoic Acid Hydroiodide (5-APAI) in Perovskite Solar Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of higher efficiency and greater stability in perovskite solar cells (PSCs) has led to the exploration of numerous additives, with 5-aminopentanoic acid hydroiodide (5-APAI), also known as 5-aminovaleric acid hydroiodide (5-AVAI), emerging as a promising candidate. This technical guide, designed for researchers in the field, provides a comprehensive overview of optimizing 5-APAI concentration to enhance PSC performance. Drawing from established scientific literature and practical insights, this document serves as a technical support center, complete with troubleshooting guides and frequently asked questions to navigate the experimental intricacies of working with this impactful additive.
The Science of 5-APAI in Perovskite Solar Cells
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 5-APAI in perovskite solar cells?
Q2: What is a typical starting concentration for 5-APAI in a perovskite precursor solution?
A2: Based on literature, a good starting point for optimization is in the range of 3-4% (by mole ratio relative to the lead source) for triple mesoscopic solar cells.[2] However, the optimal concentration can vary significantly depending on the specific perovskite composition, solvent system, and fabrication method.
Q3: Can 5-APAI be used in different types of perovskite compositions?
A3: Yes, 5-APAI has been shown to be effective in various perovskite formulations, including the common methylammonium lead iodide (MAPbI3) and formamidinium lead iodide (FAPbI3) systems.[2]
Q4: How does 5-APAI influence the perovskite film's morphology?
Q5: Does the addition of 5-APAI affect the bandgap of the perovskite?
A5: At lower concentrations (e.g., 1 mol%), 5-APAI may not significantly alter the bandgap. However, at higher concentrations (e.g., 5 mol% or more), a slight increase in the bandgap can be observed, which is often attributed to the formation of lower-dimensional (2D) perovskite phases with wider bandgaps.
Troubleshooting Guide: Optimizing 5-APAI Concentration
This section provides a structured approach to troubleshooting common issues encountered during the optimization of 5-APAI concentration in PSC fabrication.
Scenario 1: Low Power Conversion Efficiency (PCE) with Low 5-APAI Concentration (e.g., <1 mol%)
| Symptom | Potential Cause | Suggested Action & Rationale | Characterization Insight |
| Low Fill Factor (FF) and Open-Circuit Voltage (Voc) | Insufficient defect passivation. Grain boundaries and surface defects act as recombination centers. | Gradually increase the 5-APAI concentration in increments of 0.5-1.0 mol%. This will enhance the passivation of defects, leading to reduced non-radiative recombination and improved Voc and FF. | Photoluminescence (PL) Spectroscopy: Expect an increase in PL intensity and longer carrier lifetimes as defect density decreases. |
| Poor film morphology (e.g., pinholes, small grains) | Inadequate control over perovskite crystallization. | A slight increase in 5-APAI concentration can help modulate the crystallization process, leading to larger, more uniform grains and a reduction in pinholes. | Scanning Electron Microscopy (SEM): Observe for an increase in grain size and a more compact film with fewer visible pinholes. |
Scenario 2: Decreasing PCE with High 5-APAI Concentration (e.g., >5-10 mol%)
| Symptom | Potential Cause | Suggested Action & Rationale | Characterization Insight |
| Reduced Short-Circuit Current Density (Jsc) | Formation of a significant amount of 2D perovskite phase with a wider bandgap, which can hinder charge transport and absorb less light. | Decrease the 5-APAI concentration. The goal is to form a thin 2D capping layer for passivation without creating a thick, insulating barrier. | X-Ray Diffraction (XRD): Look for the emergence or increased intensity of peaks at low 2-theta angles, which are characteristic of 2D perovskite phases. UV-Vis Spectroscopy: A blue shift in the absorption onset would indicate an increase in the optical bandgap. |
| S-shaped J-V curve | Poor energy level alignment or charge extraction barrier at the perovskite/charge transport layer interface due to the formation of a thick 2D perovskite layer. | Reduce the 5-APAI concentration to minimize the formation of the insulating 2D phase. | Current Density-Voltage (J-V) Analysis: The "S-kink" in the J-V curve is a strong indicator of a charge extraction barrier. |
| Increased series resistance | The formation of a thick, insulating 2D perovskite layer can impede charge transport, leading to higher series resistance. | Lower the 5-APAI concentration to achieve a balance between passivation and charge transport. | Electrochemical Impedance Spectroscopy (EIS): An increase in the series resistance (Rs) can be quantified from the Nyquist plot. |
Experimental Protocols
Preparation of Perovskite Precursor Solution with Varying 5-APAI Concentrations
This protocol is a general guideline and should be adapted based on the specific perovskite composition and desired stoichiometry.
Materials:
-
Lead (II) iodide (PbI2)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
5-Aminopentanoic Acid Hydroiodide (5-APAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the main perovskite components (e.g., 1.4 M solution of MAPbI3 in a 9:1 v/v ratio of DMF:DMSO).
-
5-APAI Stock Solution: Prepare a separate stock solution of 5-APAI in the same solvent system (e.g., 0.1 M).
-
Concentration Series: To create a series of precursor solutions with varying 5-APAI concentrations (e.g., 0%, 1%, 2%, 3%, 4%, 5% molar ratio relative to PbI2), mix the perovskite stock solution with the appropriate volume of the 5-APAI stock solution and additional solvent to maintain the final desired molarity of the lead precursor.
-
Dissolution: Stir the solutions at room temperature or with gentle heating (e.g., 60-70 °C) for at least 2 hours or until all components are fully dissolved.
-
Filtration: Before use, filter the precursor solutions through a 0.22 µm PTFE syringe filter to remove any undissolved particles.
Characterization of Perovskite Films
To effectively troubleshoot and optimize the 5-APAI concentration, a suite of characterization techniques is essential:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the perovskite film, including grain size, uniformity, and the presence of pinholes.
-
X-Ray Diffraction (XRD): To identify the crystalline phases present in the film. This is crucial for detecting the formation of 2D perovskite phases at higher 5-APAI concentrations.
-
UV-Vis Spectroscopy: To determine the optical absorption properties and the bandgap of the perovskite film.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To assess the extent of non-radiative recombination. An increase in PL intensity and a longer carrier lifetime are indicative of effective defect passivation.
-
Current Density-Voltage (J-V) Measurements: To determine the key performance parameters of the fabricated solar cells (PCE, Voc, Jsc, FF).
-
Electrochemical Impedance Spectroscopy (EIS): To probe the charge transfer and recombination kinetics within the device.
Data Presentation
The following table summarizes the expected trends when varying the 5-APAI concentration. The exact values will depend on the specific experimental conditions.
| 5-APAI Conc. (mol%) | Expected PCE Trend | Expected Voc Trend | Expected Jsc Trend | Expected FF Trend | Likely Film Morphology |
| 0 | Baseline | Baseline | Baseline | Baseline | Smaller grains, potential for pinholes |
| 1-4 | Increasing | Increasing | Stable or slightly increasing | Increasing | Larger, more uniform grains, reduced pinholes |
| >5 | Decreasing | Stable or slightly decreasing | Decreasing | Decreasing | Formation of 2D perovskite phases, potential for S-shaped J-V curve |
Note: This table represents a generalized trend. The optimal concentration window can be narrow and is highly dependent on the specific perovskite system and fabrication process.
Visualization of the Optimization Workflow
The process of optimizing 5-APAI concentration can be visualized as a systematic workflow:
Sources
Technical Support Center: Pinhole-Free Perovskite Films with 5-AVAI
Welcome to the technical support center for researchers and scientists working with 5-aminovaleric acid iodide (5-AVAI) to enhance perovskite film quality. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the fabrication of high-performance perovskite solar cells. By understanding the underlying scientific principles, you can effectively troubleshoot and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the use of 5-AVAI in perovskite film fabrication.
Q1: What is 5-AVAI and why is it used in perovskite solar cells?
Q2: How does 5-AVAI help in preventing pinhole formation?
A2: The formation of pinholes in perovskite films is a critical issue that can lead to device failure.[5][6] 5-AVAI mitigates pinhole formation through several mechanisms:
-
Controlled Crystallization: 5-AVAI can interact with the perovskite precursors (e.g., PbI₂) through hydrogen bonding, which slows down the rapid crystallization process.[7][8] This allows for more ordered crystal growth and the formation of larger, more uniform grains, leading to a denser and more continuous film.[7][9]
-
Improved Film Morphology: The presence of 5-AVAI in the precursor solution can lead to smoother and more complete coverage of the substrate, which is essential for preventing pinholes.[2][10]
Q3: What are the other benefits of using 5-AVAI?
A3: Beyond pinhole prevention, 5-AVAI offers several advantages:
Troubleshooting Guide
This section provides solutions to specific problems you might encounter when using 5-AVAI in your perovskite film fabrication process.
Problem 1: Pinholes are still present in the perovskite film despite using 5-AVAI.
| Possible Cause | Explanation | Suggested Solution |
| Suboptimal 5-AVAI Concentration | The concentration of 5-AVAI is critical. Too little may not be sufficient to effectively control crystallization and passivate the surface. Too much can lead to the formation of excessive 2D perovskite phases which can hinder charge transport.[13] | Systematically vary the molar ratio of 5-AVAI in your perovskite precursor solution. A common starting point is a 3-4% molar ratio with respect to the lead halide.[2] Characterize the resulting films using SEM to find the optimal concentration for your specific perovskite composition and deposition method. |
| Inadequate Annealing Protocol | The annealing temperature and time significantly impact the final film morphology and crystallinity.[14][15][16][17] An incorrect annealing process can lead to incomplete solvent removal and poor grain growth, resulting in pinholes.[18] | Optimize your annealing protocol. For perovskite films containing 5-AVAI, a slightly longer annealing time may be necessary to ensure complete crystallization.[9] A typical starting point is 100-150°C for 10-30 minutes.[18] Perform a systematic study of annealing temperature and duration, and characterize the films using XRD and SEM. |
| Poor Precursor Solution Quality | The quality of the perovskite precursor solution, including the purity of the solvents and precursors, can affect film formation. Aggregates or impurities in the solution can act as nucleation sites for defects. | Ensure high-purity precursors and anhydrous solvents are used. Filter the precursor solution through a 0.2 µm PTFE filter immediately before spin coating to remove any aggregates.[7] |
| Environmental Factors | High humidity during film deposition can lead to rapid, uncontrolled crystallization and the formation of defects. | Fabricate the perovskite films in a nitrogen-filled glovebox with low oxygen and moisture levels (typically < 0.1 ppm).[18] |
Problem 2: The addition of 5-AVAI leads to a decrease in power conversion efficiency (PCE).
| Possible Cause | Explanation | Suggested Solution |
| Excessive 2D Perovskite Formation | While a thin 2D capping layer is beneficial, an excessive amount of the wider bandgap 2D perovskite can impede charge transport from the 3D perovskite to the charge transport layers, leading to a decrease in short-circuit current (Jsc).[13] | Reduce the concentration of 5-AVAI in the precursor solution.[13] You can also try a post-treatment approach where a dilute solution of 5-AVAI is spin-coated onto the 3D perovskite film, allowing for more controlled formation of the 2D layer. |
| Poor Energy Level Alignment | The formation of a 2D perovskite layer can alter the energy level alignment at the interface with the charge transport layers. | Characterize the energy levels of your perovskite film with and without 5-AVAI using techniques like ultraviolet photoelectron spectroscopy (UPS). You may need to select different charge transport layers that are better matched with the energy levels of the 2D/3D perovskite heterostructure. |
| Phase Segregation | At higher concentrations, 5-AVAI can lead to the formation of distinct 2D and 3D perovskite phases rather than a well-integrated heterostructure. | Ensure proper mixing and dissolution of 5-AVAI in the precursor solution. A gentle heating and stirring step may be beneficial.[7] Consider using co-solvents to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Incorporation of 5-AVAI into the Perovskite Precursor Solution
This protocol describes a typical one-step method for fabricating a methylammonium lead iodide (MAPbI₃) perovskite film with a 5-AVAI additive.
-
Precursor Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve PbI₂ and methylammonium iodide (MAI) in a 1:1 molar ratio in a co-solvent of DMF and DMSO (e.g., 4:1 v/v). A typical concentration is 1.2 M for PbI₂.[7]
-
Prepare a stock solution of 5-AVAI in the same co-solvent.
-
Add the desired amount of the 5-AVAI stock solution to the perovskite precursor solution to achieve the target molar percentage (e.g., 3.5 mol% with respect to PbI₂).[2]
-
Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solution using a 0.2 µm PTFE syringe filter before use.[7]
-
-
Film Deposition:
-
Clean the substrate (e.g., FTO/c-TiO₂/m-TiO₂) thoroughly.
-
Spin-coat the perovskite precursor solution onto the substrate. A two-step program is often used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[2]
-
-
Annealing:
Visualizations
Diagram 1: Mechanism of Pinhole Reduction with 5-AVAI
Caption: Role of 5-AVAI in promoting uniform grain growth and forming a sealing 2D capping layer to prevent pinholes.
Diagram 2: Experimental Workflow for 5-AVAI Incorporation
Caption: Step-by-step workflow for fabricating perovskite films with 5-AVAI additive.
References
-
5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells | Request PDF. ResearchGate. Available at: [Link]
-
Influence of Halides on the Interactions of Ammonium Acids with Metal Halide Perovskites. ACS Applied Materials & Interfaces. Available at: [Link]
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI. Available at: [Link]
-
phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | Request PDF. ResearchGate. Available at: [Link]
-
A Review on Additives for Halide Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
(PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. PubMed. Available at: [Link]
-
Co-additive Engineering with 5-Ammonium Valeric Acid Iodide for Efficient and Stable Sn Perovskite Solar Cells | Request PDF. ResearchGate. Available at: [Link]
-
Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. Chemistry of Materials. Available at: [Link]
-
The Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells. Nature. Available at: [Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers. Available at: [Link]
-
Annealing effects on interdiffusion in layered FA-rich perovskite solar cells. AIP Advances. Available at: [Link]
-
Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. MDPI. Available at: [Link]
-
Tiny pinholes can lead to device failure in perovskite solar cells. PV Magazine. Available at: [Link]
-
Pin-Hole Free Perovskite Film for Solar Cells Application Prepared by Controlled Two-Step Spin-Coating Method. ResearchGate. Available at: [Link]
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Technical Support Guide: Enhancing Perovskite Solar Cell Moisture Stability with 5-AVAI
Welcome to the technical support center for the application of 5-aminovaleric acid iodide (5-AVAI) in perovskite solar cells (PSCs). As researchers and developers know, the intrinsic instability of perovskite materials, particularly their susceptibility to moisture-induced degradation, remains a critical hurdle for commercialization.[1][2] 5-AVAI has emerged as a highly effective additive and surface passivator to bolster device longevity without severely compromising performance.[3]
This guide is structured to provide direct, actionable advice for researchers encountering common issues during their experiments. It is divided into a troubleshooting section for specific problems and a frequently asked questions (FAQs) section for foundational knowledge, supplemented by detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental outcomes in a question-and-answer format, focusing on the causality behind the issues and providing logical, step-by-step solutions.
Q1: My device's initial Power Conversion Efficiency (PCE) dropped significantly after incorporating 5-AVAI. What is the likely cause?
A: A drop in initial PCE is a common issue when first incorporating 5-AVAI and usually points to a non-optimal formation of the 2D/3D heterostructure. While 5-AVAI enhances stability, its large organic cation tends to form a 2D perovskite layer (e.g., (AVA)₂PbI₄) at the surface or grain boundaries.[4] This 2D layer has a wider bandgap than the 3D perovskite, which can create an energy barrier for charge extraction if it is too thick or poorly aligned, leading to reduced short-circuit current (Jsc) and fill factor (FF).[5]
Potential Causes & Solutions:
-
Excessive 5-AVAI Concentration: High concentrations of 5-AVAI can lead to the formation of a thick, insulating 2D layer that impedes charge transport.[5] In some cases, a high concentration of the additive can be deleterious to the perovskite film morphology.[6]
-
Troubleshooting Step: Systematically decrease the 5-AVAI concentration. If you started at 5 mol% in the precursor, try preparing devices with 3 mol%, 1 mol%, and 0.5 mol%. A lower concentration may be sufficient to passivate defects without creating a significant charge transport barrier.[7]
-
-
Poor Interfacial Energetics: The newly formed 2D layer may create a poor energy level alignment with your charge transport layers (ETL or HTL), leading to inefficient charge extraction.
-
Sub-optimal Crystallization: 5-AVAI can alter the crystallization dynamics of the perovskite precursor ink.[8] This may lead to smaller grains or the formation of pinholes, which can create shunt pathways and lower performance.[9]
-
Troubleshooting Step: Re-optimize your annealing protocol. Try a two-step annealing process or a gradual temperature ramp to provide more control over crystal growth. Additionally, employing an anti-solvent dripping step can help in forming higher-quality films.
-
Q2: I have added 5-AVAI, but my device shows no significant improvement in moisture stability.
A: This outcome suggests that the 5-AVAI is either not being incorporated effectively or that other degradation pathways are dominant. Perovskite degradation is a complex process involving a synergistic relationship between moisture, oxygen, light, and heat.[1][10]
Potential Causes & Solutions:
-
Ineffective Incorporation: If used as an additive, the 5-AVAI may not be integrating properly at the grain boundaries or surface. If used as a post-treatment, the layer may be non-uniform or too thin.
-
Troubleshooting Step: Switch your application method. If you are using it as an additive, try a post-treatment passivation step instead (see Protocol 2). This gives you more direct control over surface modification.[4][11] Verify the presence of the 2D perovskite phase using Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) or X-ray Diffraction (XRD).[6]
-
-
Dominant Extrinsic Factors: 5-AVAI is primarily effective against moisture.[6] If your unencapsulated device is degrading rapidly in ambient air, the combined effect of oxygen and light may be the primary degradation pathway.
-
Troubleshooting Step: Conduct stability testing in a controlled environment. Measure device lifetime in a humidity chamber (e.g., 70-80% RH) in the dark and compare it to a device stored in a dry nitrogen glovebox. This will help you decouple the effects of moisture from oxygen and light.
-
-
Poor Film Quality: Pre-existing defects, pinholes, and grain boundaries in your baseline perovskite film provide rapid pathways for moisture ingress.[12] 5-AVAI can passivate these, but it cannot always compensate for a fundamentally poor-quality film.
-
Troubleshooting Step: First, focus on improving the quality of your pristine perovskite film. Use SEM to analyze the morphology and ensure you have large, well-connected grains with minimal pinholes before introducing 5-AVAI.
-
Q3: My JV curve has become "S-shaped" with a low Fill Factor (FF) after 5-AVAI treatment.
Potential Causes & Solutions:
-
Thick Insulating Layer: As mentioned in Q1, an overly thick 2D perovskite layer acts as an insulator. This is particularly problematic at the interface with the charge extraction layer.
-
Troubleshooting Step: If using a post-treatment method, reduce the concentration of the 5-AVAI solution or decrease the spin-coating speed to form a thinner layer. An annealing step after the post-treatment can also help to better integrate the 2D and 3D phases.
-
-
Ion Migration and Interfacial Contamination: While 5-AVAI is intended to reduce ion migration, some studies suggest that certain additives can, under specific conditions, lead to species diffusion and interface contamination, creating performance-inhibiting dipoles at the interface.[12][13]
-
Troubleshooting Step: Use Impedance Spectroscopy (IS) to analyze the interfacial resistance. A significant increase in series or charge transfer resistance after 5-AVAI treatment would support this hypothesis. Re-evaluating the 5-AVAI concentration or the post-treatment annealing conditions is necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 5-AVAI improves moisture resistance?
A: 5-AVAI enhances moisture stability through a combination of mechanisms. Its amphiphilic nature, possessing both an amine group and a carboxylic acid group, is key to its function. The primary mechanisms are:
-
Formation of a Hydrophobic 2D Capping Layer: The large 5-AVAI cation interacts with the 3D perovskite surface to form a 2D or quasi-2D perovskite structure.[4] This layer acts as a hydrophobic barrier, physically repelling water molecules and preventing them from reaching the underlying, more vulnerable 3D perovskite.[14][15]
-
Defect Passivation: Defects at the perovskite surface and grain boundaries, such as halide vacancies, are primary sites for moisture-initiated degradation. The amine and iodide components of 5-AVAI can effectively passivate these defects, reducing non-radiative recombination and closing pathways for moisture ingress.[6][16]
-
Improved Film Quality and Reduced Ion Migration: The presence of 5-AVAI can lead to the formation of more ordered and less defect-rich perovskite structures, which are intrinsically more stable against ion migration—a key factor in device degradation.
Caption: Workflow for 5-AVAI post-treatment surface passivation.
-
3D Film Fabrication: Fabricate your standard 3D perovskite film on your substrate and complete the annealing step. Allow the film to cool to room temperature inside a glovebox.
-
Solution Preparation: Prepare a 2 mg/mL solution of 5-AVAI in anhydrous isopropanol as described in the FAQ section.
-
Application: Dispense a small amount of the 5-AVAI solution (e.g., 100 µL) onto the center of the cooled perovskite film.
-
Spin-Coating: Immediately spin-coat at a moderate speed (e.g., 4000 rpm) for 30 seconds to spread the solution and evaporate the solvent.
-
Secondary Annealing: Anneal the film on a hotplate at 100 °C for 5-10 minutes. This step helps to remove residual solvent and promotes the reaction between 5-AVAI and the perovskite surface.
-
Completion: Allow the film to cool before proceeding with the deposition of the subsequent layers of your solar cell.
References
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2020). MDPI. Link
-
Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of 5-Ammonium Valeric Acid Iodide Additive. (2024). ACS Publications. Link
-
Phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. (2024). RSC Publishing. Link
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. ResearchGate. Link
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020). ACS Publications. Link
-
A synopsis of progressive transition in precursor inks development for metal halide perovskites-based photovoltaic technology. (2021). RSC Publishing. Link
-
Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive. ResearchGate. Link
-
Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. (2025). RSC Publishing. Link
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2025). ResearchGate. Link
-
Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability. springer.com. Link
-
5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells. (2025). IEEE Xplore. Link
-
Surface Passivation to Improve the Performance of Perovskite Solar Cells. (2024). MDPI. Link
-
Perovskite Solar Cells: Causes of Degradation. Ossila. Link
-
The Causes of Degradation of Perovskite Solar Cells. ResearchGate. Link
-
Impact of moisture on efficiency-determining electronic processes in perovskite solar cells. SciSpace. Link
-
Stabilizing perovskite solar cells—researchers decouple the synergistic role of water and oxygen in degradation. (2024). The American Ceramic Society. Link
-
Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability. (2019). National Institutes of Health. Link
-
Why is my perovskite solar cell not working? (2022). ResearchGate. Link
-
What Is The Impact Of Humidity On The Long-term Stability Of Perovskite Solar Cells? (2025). YouTube. Link
-
Deep surface passivation for efficient and hydrophobic perovskite solar cells. RSC Publishing. Link
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Technical Support Center: Enhancing Perovskite Device Thermal Stability with 5-AVAI
Welcome to the technical support center for the application of 5-aminovaleric acid iodide (5-AVAI) in perovskite device fabrication. This guide is designed for researchers, scientists, and professionals in the field to navigate the experimental nuances of using 5-AVAI to enhance thermal stability. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of 5-AVAI into your perovskite device fabrication workflow. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Issue 1: Poor Film Morphology and Pinholes After 5-AVAI Addition
Symptoms: You observe pinholes, incomplete coverage, or a non-uniform surface in your perovskite film after adding 5-AVAI to the precursor solution. This is confirmed by Scanning Electron Microscopy (SEM).
Potential Causes & Solutions:
-
Cause A: Inappropriate 5-AVAI Concentration. The concentration of 5-AVAI is a critical parameter. While beneficial for defect passivation, excessive amounts can disrupt the 3D perovskite crystal growth, leading to the formation of undesirable 2D perovskite phases that can alter the film morphology.[1]
-
Solution: Systematically vary the molar ratio of 5-AVAI in your precursor solution. Start with a low concentration (e.g., 1-3 mol% with respect to the lead source) and gradually increase it.[2] Characterize the film morphology and device performance at each concentration to identify the optimal window for your specific perovskite composition and fabrication process.
-
-
Cause B: Solvent and Anti-Solvent Incompatibility. The introduction of 5-AVAI can alter the solubility and crystallization kinetics of the perovskite precursor in the solvent system. The chosen anti-solvent may no longer be optimal for inducing rapid and uniform nucleation.
-
Solution: Re-optimize your anti-solvent strategy. Experiment with different anti-solvents (e.g., chlorobenzene, toluene, diethyl ether) and adjust the dripping time and volume during the spin-coating process. The goal is to achieve a balance that facilitates the formation of a dense and uniform film.[3]
-
-
Cause C: Inadequate Annealing Protocol. The annealing temperature and time are crucial for solvent removal and crystal growth. The presence of the larger 5-AVA⁺ cation can influence the crystallization process, potentially requiring adjustments to your standard annealing protocol.[4][5]
Experimental Workflow for Optimizing 5-AVAI Concentration:
Caption: Workflow for optimizing 5-AVAI concentration.
Issue 2: Decreased Power Conversion Efficiency (PCE) after 5-AVAI Incorporation
Symptoms: Your perovskite solar cell shows a lower PCE after adding 5-AVAI, which may be due to a reduction in short-circuit current density (Jsc), open-circuit voltage (Voc), or fill factor (FF).
Potential Causes & Solutions:
-
Cause A: Formation of Wide-Bandgap 2D Perovskite Phases. While a thin 2D capping layer can be beneficial, an excessive or poorly oriented 2D phase can act as an insulating barrier, impeding charge extraction and reducing Jsc.[6] The formation of (AVA)₂PbI₄, a 2D perovskite, has a wider bandgap that can limit light absorption.[6]
-
Solution 1: Optimize 5-AVAI Concentration. As detailed in Issue 1, reducing the 5-AVAI concentration can limit the formation of bulk 2D phases.
-
Solution 2: Post-Treatment Approach. Instead of adding 5-AVAI to the bulk precursor, consider a post-treatment method. A dilute solution of 5-AVAI in isopropanol can be spin-coated onto the 3D perovskite film to form a thin surface capping layer.[1][7][8] This approach can passivate surface defects without significantly altering the bulk properties of the absorber layer.[7][8]
-
-
Cause B: Increased Series Resistance. The presence of the organic 5-AVA⁺ cations at grain boundaries or interfaces can potentially increase the series resistance of the device, leading to a lower FF.
-
Solution: Characterize your devices using Electrochemical Impedance Spectroscopy (EIS) to analyze the series and charge transfer resistances. If series resistance is high, re-evaluate the 5-AVAI concentration and the annealing protocol to ensure proper integration of the additive without creating resistive barriers.
-
-
Cause C: Mismatch with Charge Transport Layers. The surface energy of the perovskite layer can be modified by 5-AVAI, potentially affecting the interfacial contact with the hole transport layer (HTL) or electron transport layer (ETL). This can lead to increased charge recombination at the interfaces, reducing Voc and FF.
-
Solution: Ensure the compatibility of your charge transport layers with the 5-AVAI modified perovskite surface. It may be necessary to explore alternative HTL or ETL materials or use interfacial modifiers to improve charge extraction. For instance, 5-AVAI has been shown to interact favorably with NiOx, a common HTL, acting as a bridging ligand to passivate defects and facilitate hole transport.[9]
-
Quantitative Data Summary: Impact of 5-AVAI Concentration
| 5-AVAI Concentration (mol%) | Effect on Morphology | Impact on Performance |
| Low (1-5%) | Can increase grain size and reduce pinholes.[10] | Often improves Voc and device stability with minimal impact on Jsc.[10] |
| Moderate (5-15%) | May lead to the formation of mixed 2D/3D structures.[1] | Can enhance stability but may slightly decrease Jsc due to wider bandgap phases.[6] |
| High (>15%) | Can result in significant 2D phase formation and poor film uniformity.[6] | Typically leads to a significant drop in PCE, particularly Jsc.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 5-AVAI enhances the thermal stability of perovskite devices?
A1: The enhancement in thermal stability is attributed to several factors:
-
Improved Crystallinity and Reduced Strain: In some cases, 5-AVAI can promote the growth of larger, more ordered perovskite grains with reduced internal strain, leading to a more robust film structure.[10][14]
Mechanism of 5-AVAI Defect Passivation:
Caption: 5-AVAI passivating surface defects.
Q2: Should I add 5-AVAI to the precursor solution or use a post-treatment method?
A2: Both methods are valid and the choice depends on your specific goals:
-
Adding to the precursor solution (bulk incorporation): This method is simpler and aims to passivate both bulk and surface defects during film formation. However, it requires careful optimization of the concentration to avoid negatively impacting the film morphology and charge transport.[13]
-
Post-treatment method: This approach offers more control by forming a distinct surface passivation layer without altering the bulk of the perovskite.[7][8] It is particularly effective for targeting surface-related degradation and can be a good strategy if you are experiencing issues with PCE after bulk incorporation.[1][7][8]
Q3: How does 5-AVAI affect the annealing process?
A3: The presence of the larger 5-AVA⁺ cation can influence the crystallization kinetics. It may be necessary to adjust the annealing temperature and duration. A lower annealing temperature (e.g., 50-70°C) for a longer duration might be beneficial when using 5-AVAI, especially in triple-mesoporous architectures, to allow for proper infiltration and crystallization without causing thermal degradation.[2][15] Conversely, for planar structures, a standard annealing temperature of around 100°C is often used.[5] It is crucial to perform an optimization study for your specific perovskite composition and device architecture.
Q4: What characterization techniques are essential when working with 5-AVAI?
A4: A comprehensive characterization suite is recommended:
-
Structural and Morphological:
-
Optical and Electronic:
-
UV-Vis Spectroscopy: To determine the absorption profile and estimate the bandgap.[6]
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To evaluate defect passivation and charge carrier lifetime. An increase in PL intensity and a longer carrier lifetime are indicative of reduced non-radiative recombination.[2][13][16]
-
-
Device Performance:
-
Stability Assessment:
Q5: Are there any alternatives to 5-AVAI for enhancing thermal stability?
A5: Yes, several other additives and strategies are being explored. For instance, 5-ammonium valeric acid chloride (5-AVACl) has been shown to be effective, in some cases outperforming 5-AVAI, by stabilizing the desired α-phase of FAPbI₃ and reducing non-radiative recombination.[14] Other approaches include incorporating different large organic cations, using inorganic charge transport layers, and encapsulating the final device to protect it from environmental stressors.[19][20]
References
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. Request PDF - ResearchGate. Available at: [Link]
-
Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. Chemistry of Materials - ACS Publications. Available at: [Link]
-
(PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. Available at: [Link]
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI. Available at: [Link]
-
Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. OSTI.GOV. Available at: [Link]
-
phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. Available at: [Link]
-
Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive. Request PDF - ResearchGate. Available at: [Link]
-
Stability test of an unsealed (5-AVA)x(MA)1−xPbI3 perovskite solar... ResearchGate. Available at: [Link]
-
Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. Available at: [Link]
-
A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Available at: [Link]
-
Degradation pathways in perovskite solar cells and how to meet international standards. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells. IEEE Xplore. Available at: [Link]
-
Modifying Perovskite Films with Polyvinylpyrrolidone for Ambient-Air-Stable Highly Bendable Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
-
Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. Available at: [Link]
-
Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. University of California San Diego. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI 3 via a Mixed-Cation Perovskite with Reduced Dimension. PubMed. Available at: [Link]
-
Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. PMC - NIH. Available at: [Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers. Available at: [Link]
-
Supporting information for Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar. The Royal Society of Chemistry. Available at: [Link]
-
Experimental and Characterization Techniques. Taylor & Francis eBooks. Available at: [Link]
-
Exploring the Effect of Ammonium Iodide Salts Employed in Multication Perovskite Solar Cells with a Carbon Electrode. Semantic Scholar. Available at: [Link]
-
Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. MDPI. Available at: [Link]
-
Unraveling the Combined Photothermal Stability of Common Perovskite Solar Cell Compositions. OSTI.GOV. Available at: [Link]
-
Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. Available at: [Link]
-
Researchers examine the thermal instability of perovskite solar cells and offer a way to address the issue. Available at: [Link]
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Technical Support Center: Mitigating Non-Radiative Recombination in Perovskites with 5-AVAI
Welcome to the technical support center for researchers, scientists, and professionals in drug development who are working with perovskite technologies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 5-aminovaleric acid hydroiodide (5-AVAI) to reduce non-radiative recombination in perovskite films. Our goal is to equip you with the practical and theoretical knowledge to overcome common experimental hurdles and optimize your device performance.
Section 1: Understanding the Role of 5-AVAI
Before delving into troubleshooting, it's crucial to understand why 5-AVAI is an effective agent for reducing non-radiative recombination. Non-radiative recombination is a major loss pathway in perovskite solar cells (PSCs), hindering them from reaching their theoretical efficiency limit.[1][2][3] These losses primarily occur at defects within the perovskite bulk and at the interfaces with charge transport layers.[4][5]
5-AVAI addresses these issues through several mechanisms:
-
Defect Passivation: The multifunctional nature of 5-AVAI, with its amine (-NH₂) and carboxyl (-COOH) groups, allows it to coordinate with undercoordinated lead (Pb²⁺) ions and organic cations in the perovskite, effectively neutralizing defect sites that act as recombination centers. This reduces both electron and hole defect densities.
-
Enhanced Stability: By passivating defects and forming protective 2D layers, 5-AVAI significantly improves the perovskite film's resistance to degradation from moisture and heat.[6][7][9][10]
Mechanism of 5-AVAI Defect Passivation
Caption: 5-AVAI passivates Pb²⁺ defects, reducing recombination.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental application of 5-AVAI.
Q1: What is the optimal concentration of 5-AVAI to use?
A1: The optimal concentration is highly dependent on the specific perovskite composition (e.g., MAPbI₃, FAPbI₃-based), the deposition method (e.g., additive in precursor solution vs. post-treatment), and the desired outcome (bulk vs. surface passivation).
-
As an Additive: Typically, a low molar percentage (e.g., 3-5%) in the perovskite precursor solution is a good starting point.[9] Exceeding the optimal concentration can sometimes be detrimental to film morphology and device performance.[9]
-
As a Post-Treatment: For surface passivation, a dilute solution of 5-AVAI in a solvent like isopropanol (IPA) is spin-coated onto the annealed 3D perovskite film.[6][11] Concentrations can vary, so it is best to perform a concentration-dependent study.
Q2: I'm not seeing an improvement in my device's open-circuit voltage (V_OC) after using 5-AVAI. What could be the issue?
A2: A lack of V_OC improvement, which is strongly linked to reduced non-radiative recombination, can stem from several factors:
-
Incorrect Concentration: As mentioned, too little 5-AVAI may not be sufficient to passivate a significant number of defects, while too much can introduce other issues like phase segregation or impede charge transport.
-
Poor Film Quality: If the baseline perovskite film has a very high defect density or poor morphology (e.g., pinholes), 5-AVAI alone may not be able to overcome these fundamental issues. Ensure your baseline deposition process is optimized.
-
Incomplete Reaction: In post-treatment methods, ensure sufficient time and appropriate annealing temperatures are used to allow the 5-AVAI to interact with the perovskite surface and form the desired passivating layer.
-
Interfacial Issues: Non-radiative recombination can also be dominant at the interface with the charge transport layers (ETL/HTL).[4][5] While 5-AVAI helps, you may also need to optimize these adjacent layers.
Q3: My perovskite film's photoluminescence (PL) lifetime decreased after adding 5-AVAI. Isn't it supposed to increase?
A3: This is a counterintuitive but important observation. While a longer PL lifetime generally indicates reduced non-radiative recombination, the formation of a 2D/3D heterostructure can sometimes lead to efficient charge transfer from the 3D to the 2D layer, which can also quench the PL of the 3D perovskite. Therefore, a decrease in PL lifetime must be interpreted in conjunction with other characterization data, such as an increase in the photoluminescence quantum yield (PLQY) of the complete film or, most importantly, an improvement in the final device's V_OC.
Q4: Does 5-AVAI work for all types of perovskite compositions?
A4: 5-AVAI has been successfully demonstrated in a variety of common perovskite systems, including those based on methylammonium (MA), formamidinium (FA), and mixed cations.[6][9][11] However, the specific interactions and the resulting 2D/3D structure can vary. It is always recommended to perform an optimization study for your specific perovskite formulation.
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Action(s) | Verification Method(s) |
| Low Power Conversion Efficiency (PCE) after 5-AVAI treatment | 1. Sub-optimal 5-AVAI concentration. 2. Phase segregation or formation of an insulating 2D layer. 3. Solvent incompatibility during post-treatment. | 1. Titrate the 5-AVAI concentration (both as an additive and in post-treatment solution). 2. Adjust annealing temperature and time post-treatment. 3. Ensure the solvent for post-treatment (e.g., IPA) does not damage the underlying perovskite film. | 1. J-V curve analysis (look for improvements in V_OC and FF). 2. X-Ray Diffraction (XRD) to check for the emergence of 2D perovskite peaks. 3. Scanning Electron Microscopy (SEM) to observe film morphology. |
| Significant Hysteresis in J-V Curves Persists | 1. Incomplete passivation of mobile ion defects. 2. Unfavorable energy level alignment at the 2D/3D interface. | 1. Combine 5-AVAI with other passivation strategies (e.g., using Lewis base molecules). 2. Try different large organic cations to tune the properties of the 2D layer. | 1. Hysteresis index calculation from forward and reverse J-V scans. 2. Ultraviolet Photoelectron Spectroscopy (UPS) to measure energy levels. |
| Film Delamination or Hazy Appearance after Post-Treatment | 1. The solvent used for the 5-AVAI solution is too aggressive for the perovskite film. 2. The spin-coating speed is too low, leading to excessive solvent exposure. | 1. Test alternative orthogonal solvents. 2. Increase the spin-coating speed and/or reduce the solution volume. | 1. Visual inspection of the film. 2. SEM imaging to check for morphological damage. |
| No evidence of 2D perovskite formation in XRD | 1. Insufficient concentration of 5-AVAI in post-treatment. 2. Inadequate annealing temperature or time to drive the reaction. | 1. Increase the concentration of the 5-AVAI post-treatment solution. 2. Systematically increase the post-treatment annealing temperature (e.g., from 70°C to 100°C). | 1. XRD analysis looking for characteristic low-angle peaks of 2D perovskites. |
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for incorporating 5-AVAI.
Protocol 1: 5-AVAI as a Precursor Additive
This protocol is for incorporating 5-AVAI directly into the perovskite precursor solution.
-
Prepare Stock Solutions:
-
Prepare your standard perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture).
-
Prepare a separate stock solution of 5-AVAI in the same solvent system.
-
-
Create Doped Precursor Solution:
-
Add a specific molar percentage of the 5-AVAI stock solution to your main precursor solution. A common starting point is 3-5 mol%.
-
Ensure the solution is well-mixed by vortexing or brief sonication.
-
-
Film Deposition:
-
Proceed with your established anti-solvent dripping and annealing procedure.
-
Characterization:
-
Fabricate the full solar cell device and measure its performance (J-V, EQE).
-
Characterize the film using techniques like Time-Resolved Photoluminescence (TRPL) to measure carrier lifetime and SEM for morphology.
-
Protocol 2: 5-AVAI Post-Treatment for Surface Passivation
This protocol is for creating a 2D capping layer on a pre-formed 3D perovskite film.
-
Fabricate 3D Perovskite Film:
-
Deposit and anneal your standard 3D perovskite film as you normally would.
-
-
Prepare 5-AVAI Solution:
-
Dissolve 5-AVAI in isopropanol (IPA) at a desired concentration (e.g., start with 2-5 mg/mL).
-
-
Surface Treatment:
-
After the 3D perovskite film has cooled to room temperature, place it on the spin coater.
-
Dispense the 5-AVAI/IPA solution onto the film and spin-coat (e.g., 4000 rpm for 30s).
-
-
Second Annealing:
-
Anneal the treated film at a moderate temperature (e.g., 100°C for 10 minutes) to promote the reaction and remove residual solvent.
-
-
Device Completion and Characterization:
-
Proceed with the deposition of the hole transport layer and top electrode.
-
Characterize the device and compare it to a non-treated baseline.
-
Workflow for 5-AVAI Post-Treatment
Caption: Post-treatment workflow for surface passivation.
References
-
Wei, N., Miao, Y., Zhang, T., Wang, X., et al. (2020). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Péan, E. V., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI. Available at: [Link]
-
Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive. (2024). Scilit. Available at: [Link]
-
Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. (2024). Chemistry of Materials - ACS Publications. Available at: [Link]
-
Post-treatment techniques for high-performance perovskite solar cells. (2020). MRS Bulletin. Available at: [Link]
-
Minimizing non-radiative recombination losses in perovskite solar cells. (n.d.). Request PDF. Available at: [Link]
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Understanding and minimizing non-radiative recombination losses in perovskite light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Minimizing non-radiative recombination losses in perovskite solar cells. (2019). University of Surrey. Available at: [Link]
-
Minimizing non-radiative recombination losses in perovskite solar cells. ProQuest. Available at: [Link]
-
Design and Simulation for Minimizing Non-Radiative Recombination Losses in CsGeI2Br Perovskite Solar Cells. OUCI. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. (n.d.). Request PDF - ResearchGate. Available at: [Link]
-
Defect Passivation through (α-Methylguanido)acetic Acid in Perovskite Solar Cell for High Operational Stability. (2022). ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
-
Passivation Performance in Defect Perovskites Favors Weaker Lewis Donors. (2025). ACS Publications. Available at: [Link]
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2025). ResearchGate. Available at: [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells. MDPI. Available at: [Link]
-
Nonradiative Recombination in Perovskite Solar Cells: The Role of Interfaces. (2019). ResearchGate. Available at: [Link]
-
Defect Passivation through (α-Methylguanido)acetic Acid in Perovskite Solar Cell for High Operational Stability. (2022). ResearchGate. Available at: [Link]
-
Sources of nonradiative recombination in halide perovskites. (2022). APS March Meeting 2022. Available at: [Link]
-
Defects and passivation in perovskite solar cells. Surface Innovations - Emerald Publishing. Available at: [Link]
-
The perovskite/transport layer interfaces dominate non-radiative recombination in efficient perovskite solar cells. Forschungszentrum Jülich. Available at: [Link]
-
High-Efficiency Perovskite Solar Cell with an Air-Processable Active Layer via Sequential Deposition. Materials and Sustainability. Available at: [Link]
-
Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. Available at: [Link]
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Technical Support Center: 5-AVAI and Ion Migration in Perovskites
Welcome to the technical support guide for researchers utilizing 5-aminovaleric acid iodide (5-AVAI) in perovskite formulations. This center provides in-depth answers to common questions and troubleshooting guidance for experimental challenges related to the effects of 5-AVAI on ion migration and overall device stability.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the core principles of how 5-AVAI functions within the perovskite lattice to mitigate ion migration.
Q1: What is the primary mechanism by which 5-AVAI suppresses ion migration in perovskite films?
This dual-functional nature allows it to:
-
Anchor at Defect Sites: The ammonium group can interact with halide ions, while the carboxyl group can coordinate with undercoordinated Pb²⁺ ions, effectively "capping" or "passivating" these defect sites.[5][6]
-
Create a Physical Barrier: By binding to these vacancies, 5-AVAI creates a physical barrier that increases the activation energy required for iodide ions to "hop" from one lattice site to another, thus suppressing their migration under an electric field or illumination.[1][7]
Q2: How does suppressing ion migration with 5-AVAI affect device performance and stability?
A: Suppressing ion migration has several profound benefits. Ion migration is a leading cause of current-voltage (J-V) hysteresis and operational instability in perovskite solar cells (PSCs).[10][11][12]
-
Reduced Hysteresis: Mobile ions accumulating at the interfaces between the perovskite and charge transport layers can screen the internal electric field, causing the well-known hysteresis in J-V scans. By immobilizing these ions, 5-AVAI treatment can lead to a significant reduction in hysteresis.[7][13]
Q3: Is there an optimal concentration for 5-AVAI, and what happens if too much is used?
A: Yes, there is an optimal concentration which typically falls in the range of 3-4% relative to the lead halide precursor, though this can vary with the specific perovskite composition and processing method.[14]
Exceeding the optimal concentration can be detrimental to device performance. A high concentration of 5-AVAI can lead to the formation of excessive 2D perovskite phases.[15] While a thin capping layer is beneficial, thick, insulating layers of the wide-bandgap 2D perovskite can form, which hinders efficient charge extraction from the 3D perovskite to the electrodes, primarily reducing the short-circuit current density (Jsc) and thus the overall power conversion efficiency (PCE).[15]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides practical advice for common problems encountered during the application of 5-AVAI.
Q: I've added 5-AVAI to my perovskite precursor, but the J-V hysteresis has increased. What could be the cause?
A: This is a counterintuitive but observed phenomenon. While 5-AVAI is meant to reduce hysteresis, its incorrect application can worsen it.[14]
-
Potential Cause 1: Non-Optimal Concentration. As discussed, too much 5-AVAI can create insulating 2D phases that impede charge flow, leading to charge accumulation and increased hysteresis.
-
Troubleshooting Step: Perform a concentration-dependent study. Prepare a series of precursor solutions with varying 5-AVAI concentrations (e.g., 1%, 2%, 3%, 4%, 5%) to identify the optimal ratio for your specific perovskite system and architecture.
-
-
Potential Cause 2: Inhomogeneous Distribution. If the 5-AVAI is not well-dissolved or distributed within the film, it can create localized regions of high defect density or insulating phases, disrupting the uniform flow of charge.
-
Troubleshooting Step: Ensure the 5-AVAI is fully dissolved in the precursor solvent. You may need to gently heat (e.g., 60 °C) and stir the solution for an extended period.[14] Consider using post-treatment methods, where a dilute solution of 5-AVAI in isopropanol is spin-coated onto the completed perovskite film, which can sometimes provide more uniform surface passivation.[8][9]
-
Q: My device's power conversion efficiency (PCE) and fill factor (FF) have decreased after incorporating 5-AVAI. Why?
A: A drop in PCE and FF is a common issue when 5-AVAI is not properly integrated. Several studies have reported a decrease in performance metrics despite improved stability.[14][16]
-
Potential Cause 1: Impeded Charge Extraction. As mentioned, excessive 5-AVAI can form wide-bandgap 2D perovskite that acts as an energy barrier for charge carriers, reducing Jsc and FF.[15]
-
Troubleshooting Step: Correlate your device performance with characterization data. Use UV-Vis spectroscopy to check for changes in the absorption onset (bandgap) and photoluminescence (PL) to look for emission peaks characteristic of 2D phases.
-
-
Potential Cause 2: Altered Film Morphology. 5-AVAI can influence the crystallization process of the perovskite.[14] In some cases, it can lead to smaller grain sizes or the formation of pinholes, which increases non-radiative recombination and harms device performance.
Data Summary: Expected Effects of Optimized 5-AVAI Treatment
The following table summarizes the typical quantitative changes observed when an optimal amount of 5-AVAI is successfully incorporated into a perovskite solar cell.
| Parameter | Control Device (No 5-AVAI) | 5-AVAI Treated Device | Rationale & Supporting Evidence |
| Ion Migration Activation Energy (Ea) | Lower (e.g., 0.3 - 0.6 eV) | Higher | 5-AVAI passivates vacancy defects, increasing the energy barrier for ion hopping.[1][7][17] |
| Defect Density (trap states) | Higher | Lower | The functional groups of 5-AVAI neutralize electronic defects at grain boundaries and surfaces.[4][5][16] |
| J-V Hysteresis Index | Higher | Lower | Reduced ion migration prevents charge accumulation and electric field screening at interfaces.[7][14] |
| Operational Stability (e.g., T80 lifetime) | Lower | Significantly Higher | Passivation enhances intrinsic resistance to degradation from moisture, heat, and light.[2][3][14] |
| Power Conversion Efficiency (PCE) | Baseline | Potentially Higher | Reduced non-radiative recombination can improve Voc and FF, boosting PCE.[5][8] |
Part 3: Visualized Mechanisms & Experimental Protocols
Mechanism of Defect Passivation and Ion Migration Suppression
The following diagram illustrates how a 5-AVAI molecule passivates an iodide vacancy at a grain boundary, thereby blocking a key pathway for ion migration.
Caption: 5-AVAI passivates iodide vacancies, blocking ion migration paths.
Troubleshooting Workflow for 5-AVAI Implementation
Use this workflow to diagnose common issues when integrating 5-AVAI into your perovskite solar cell fabrication process.
Caption: A step-by-step workflow for troubleshooting 5-AVAI issues.
Experimental Protocol: Measuring Ion Migration Activation Energy (Ea)
This protocol outlines how to use temperature-dependent dark current measurements to quantify the effect of 5-AVAI on the activation energy of ion migration. A higher Ea indicates more effective suppression of ion migration.[17]
Objective: To calculate and compare the ionic activation energy of perovskite films with and without 5-AVAI.
Device Structure: A simple lateral structure is sufficient: Substrate // Perovskite // Gold Electrode 1 // Gold Electrode 2. This isolates bulk film conductivity from interfacial effects in a full solar cell stack.[17]
Methodology:
-
Sample Preparation:
-
Prepare two sets of perovskite films on clean glass substrates: one "Control" set (no 5-AVAI) and one "Test" set (with your optimized 5-AVAI concentration).
-
Anneal the films according to your standard protocol.
-
Using a shadow mask, thermally evaporate two parallel gold electrodes onto the perovskite surface with a defined channel length (e.g., 100 µm) and width.
-
-
Measurement Setup:
-
Mount the sample on a temperature-controlled stage (e.g., a cryostat or hot plate) inside a shielded probe station to minimize electrical noise and environmental exposure.
-
Connect the gold electrodes to a source measure unit (SMU).
-
-
Data Acquisition:
-
Keep the samples in the dark to measure ionic conductivity rather than photoconductivity.
-
Apply a constant DC voltage bias across the electrodes (e.g., 1 V).
-
Starting from a high temperature (e.g., 350 K), measure the steady-state dark current.
-
Decrease the temperature in steps (e.g., 10 K increments) down to a lower limit (e.g., 250 K), allowing the sample to stabilize at each temperature before recording the current.
-
-
Data Analysis:
-
For each temperature (T), calculate the conductivity (σ) using the formula: σ = I * (L/A), where I is the measured current, L is the channel length, and A is the cross-sectional area (channel width * film thickness).
-
Plot the natural logarithm of conductivity (ln(σ)) versus the inverse of temperature (1/T). This is known as an Arrhenius plot.
-
The data should follow the Arrhenius equation: σ = σ₀ * exp(-Ea / (k_B * T)), where σ₀ is a pre-exponential factor, Ea is the activation energy, and k_B is the Boltzmann constant.
-
The slope of the linear fit to your Arrhenius plot is equal to -Ea / k_B.
-
Calculate the activation energy: Ea = -slope * k_B .
-
Self-Validation:
-
A successful experiment will yield a linear relationship on the Arrhenius plot.
References
- The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD.
- Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive. Semantic Scholar.
- Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive.
- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI.
- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells.
- Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive.
- 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells.
- Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive.
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension.
- Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive.
- Ion Migration in Metal Halide Perovskites. Unknown Source.
- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension.
- Manipulating Ion Migration and Interfacial Carrier Dynamics via Amino Acid Treatment in Planar Perovskite Solar Cells.
- Ion migration in halide perovskite solar cells: Mechanism, characterization, impact and suppression. Beijing Institute of Technology.
- Ion Migration in Metal Halide Perovskites: Characterization Protocols and Physicochemical Mechanisms. PubMed.
- Verification and mitigation of ion migration in perovskite solar cells. AIP Publishing.
- Post-treatment techniques for high-performance perovskite solar cells. MRS Bulletin.
- Stabilizing the Ag Electrode and Reducing J–V Hysteresis through Suppression of Iodide Migration in Perovskite Solar Cells.
- Ion Migration and Dopant Effects in the Gamma-CsPbI3 Perovskite Photovoltaic Material: Atomistic Insights through Ab Initio and Machine Learning Methods.
- Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells. PMC - NIH.
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- 3. Evidence for surface defect passivation as the origin of the remarkable photostability of unencapsulated perovskite solar cells employing aminovaleric acid as a processing additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Post-treatment techniques for high-performance perovskite solar cells | MRS Bulletin | Cambridge Core [cambridge.org]
- 10. jecst.org [jecst.org]
- 11. Ion migration in halide perovskite solar cells: Mechanism, characterization, impact and suppression - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells [mdpi.com]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing Annealing for 5-AVAI Perovskite Films
This guide is structured to provide direct, actionable solutions to common problems encountered during experimentation, explaining the underlying scientific principles behind each recommendation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My perovskite film has poor surface morphology, showing pinholes and high roughness. How can I improve it?
Answer:
Poor film morphology is a frequent issue directly linked to the annealing process and the crystallization kinetics of the perovskite precursor solution. The thermal energy supplied during annealing must be precisely controlled to ensure uniform nucleation and complete grain growth.
Causality:
-
Insufficient Annealing Temperature: If the temperature is too low, the solvent may not be fully removed, and the perovskite components may not have enough energy to crystallize completely. This often results in rough films with small, poorly connected grains and pinholes.[2]
-
Excessive Annealing Temperature: Conversely, a temperature that is too high can cause rapid, uncontrolled crystallization, leading to the merging of grains in a way that increases carrier scattering.[2] In severe cases, it can lead to thermal decomposition of the perovskite film, creating voids and defects.[3]
-
Influence of 5-AVAI: The 5-AVAI additive can sometimes be deleterious to film morphology if not optimized correctly, although it is beneficial for reducing bulk defects.[4] Its large cation size can alter the crystallization pathway, requiring a carefully tuned thermal process.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor film morphology.
Recommended Action:
-
Perform a Gradient Annealing Study: The most effective method is to systematically test a range of temperatures. Prepare multiple identical films and anneal them at different temperatures (e.g., in 10°C increments from 90°C to 160°C) for a fixed duration (e.g., 15 minutes).
-
Characterize Morphology: Use Scanning Electron Microscopy (SEM) to inspect the surface of each film. Identify the temperature that yields the most uniform, pinhole-free surface with well-defined grains.[2]
-
Consider Annealing Time: For a given temperature, the annealing duration is also critical. Insufficient time may lead to incomplete crystallization, while excessive time can cause degradation. A typical duration to start with is 10-30 minutes.[6][7]
Question 2: My XRD analysis shows the presence of the yellow δ-phase. How do I promote the formation of the desired black α-phase?
Answer:
The formation of the non-perovskite "yellow" δ-phase is a common thermodynamic challenge, particularly in formamidinium-based perovskites like FAPbI₃. The 5-AVAI additive is specifically used to help stabilize the photoactive "black" α-phase, but sufficient thermal energy is required to complete this phase transition.[7]
Causality: The conversion from the δ-phase to the α-phase is a thermally activated process.[2] Insufficient thermal energy (either too low a temperature or too short a duration) will result in an incomplete phase transition, leaving residual δ-phase in the final film. This is detrimental as the δ-phase is not photoactive and disrupts charge transport pathways.
Recommended Action:
-
Increase Annealing Temperature: This is the most direct way to promote the α-phase. As the annealing temperature is increased, the intensity of XRD peaks corresponding to the α-phase should increase, while those of the δ-phase diminish.[2] For many FAPbI₃ systems, annealing at temperatures up to 150°C is necessary.[7]
-
Increase Annealing Duration: If increasing the temperature leads to film decomposition, try extending the annealing time at a moderate temperature. This allows the phase transition to proceed to completion without thermally damaging the film.
-
Atmosphere Control: Ensure the annealing process is conducted in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox). The presence of moisture can interfere with the phase transition and stabilize undesirable phases.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of 5-AVAI in the perovskite film and how does it relate to annealing?
A1: 5-AVAI is a large organic cation that acts as a dimensional engineering agent.[4] Because it is too large to be incorporated into the 3D perovskite lattice, it tends to form quasi-2D perovskite layers, often at the grain boundaries and film surface.[5]
Q2: How does annealing temperature impact perovskite grain size and ultimate device performance?
A2: Annealing temperature is one of the most critical parameters controlling grain size, which in turn heavily influences device performance.
Caption: Impact of annealing temperature on film properties and device performance.
-
Low Temperature: Leads to smaller grain sizes.[9] This creates a high density of grain boundaries, which act as sites for charge carrier recombination, thus lowering the open-circuit voltage (Voc) and fill factor (FF).
-
Optimal Temperature: Promotes the growth of larger, more uniform grains.[2] This reduces the number of grain boundaries, leading to longer carrier lifetimes, improved charge transport, and higher overall power conversion efficiency (PCE).[10]
-
High Temperature: Can cause excessive grain merging and even thermal decomposition of the perovskite into lead iodide (PbI₂).[2] This introduces defects and hinders charge transport, drastically reducing device performance.[2][3]
Q3: What is a good starting point for annealing temperature and time?
A3: A common and effective starting point for many 5-AVAI containing perovskite systems (both MAPbI₃ and FAPbI₃ based) is 100-150°C for 10-30 minutes .[6][7][10] However, this is highly dependent on your specific formulation. For instance:
-
MAPbI₃-based films often require lower temperatures, around 100°C.[9][10]
-
FAPbI₃-based films, which require a phase transition, typically need higher temperatures, often in the 135-150°C range.[2][7]
-
The choice of solvent (e.g., DMF vs. DMSO) can also influence the required annealing temperature.[11]
Data & Protocols
Table 1: Summary of Annealing Temperature Effects
| Annealing Temp. | Film Morphology | Crystallinity & Phase | Typical Grain Size | Device Performance (PCE) |
| Low (<90°C) | Rough, pinholes may be present.[2] | Incomplete crystallization, potential residual δ-phase. | Small, poorly connected.[9] | Low |
| Optimal (100-150°C) | Smooth, dense, and uniform.[2] | High crystallinity, pure α-phase.[2] | Large and well-defined.[2] | High |
| High (>160°C) | Signs of decomposition, potential PbI₂ formation.[2] | Degradation may occur, reduced peak intensities. | Excessively merged grains, increased defects.[2] | Low |
Experimental Protocol: Gradient Annealing Study
This protocol provides a self-validating system to determine the optimal annealing temperature for your specific 5-AVAI perovskite formulation.
Objective: To identify the annealing temperature that yields the best combination of film quality and device performance.
Materials:
-
Prepared substrates with charge transport layers.
-
Filtered 5-AVAI containing perovskite precursor solution.
-
Spin coater in an inert environment (glovebox).
-
Hotplates pre-set to a range of temperatures (e.g., 90, 100, 110, 120, 130, 140, 150°C).
-
Anti-solvent (e.g., chlorobenzene, toluene).
Methodology:
-
Substrate Preparation: Prepare at least 7 identical substrates to test 7 different temperatures.
-
Perovskite Deposition:
-
Dispense the perovskite precursor solution onto the substrate.
-
Spin-coat using a two-step program (e.g., 1000 rpm for 10s, then 6000 rpm for 30s).[7]
-
During the second step (e.g., at 25s), drip the anti-solvent onto the spinning film.[7]
-
Repeat this process for all substrates, ensuring identical deposition conditions.
-
-
Thermal Annealing:
-
Immediately after spin-coating, transfer each substrate to a different pre-heated hotplate.
-
Anneal all films for the same duration (e.g., 20 minutes).
-
-
Characterization & Analysis:
-
Visual Inspection: Note any changes in color and reflectivity. A good film is typically dark brown/black and mirror-like.
-
XRD Analysis: Perform X-ray diffraction on each film to assess crystallinity and check for the presence of the δ-phase or PbI₂.
-
SEM Imaging: Analyze the surface morphology of each film to determine grain size, uniformity, and the presence of pinholes.
-
Device Completion & Testing: Complete the device fabrication (deposit hole transport layer and top contact). Measure the current-voltage (J-V) characteristics under simulated sunlight to determine the PCE, Voc, Jsc, and FF for each annealing temperature.
-
References
-
Annealing effects on high-performance CH3NH3PbI3 perovskite solar cells prepared by solution-process | Request PDF. ResearchGate. Available at: [Link]
-
Annealing Effect on (FAPbI 3 ) 1−x (MAPbBr 3 ) x Perovskite Films in Inverted-Type Perovskite Solar Cells. MDPI. Available at: [Link]
-
Annealing effects on interdiffusion in layered FA-rich perovskite solar cells | AIP Advances. AIP Advances. Available at: [Link]
-
Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. MDPI. Available at: [Link]
-
Influence of MAPBI3 Annealing Temperature on Perovskite Solar Cell - Applied Functional Materials. Applied Functional Materials. Available at: [Link]
-
Perovskite Solar Cell Processing by Flash Infrared Annealing | Protocol Preview. YouTube. Available at: [Link]
-
Temperature Matters: Enhancing Performance and Stability of Perovskite Solar Cells through Advanced Annealing Methods. MDPI. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | Request PDF. ResearchGate. Available at: [Link]
-
Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive | Chemistry of Materials. ACS Publications. Available at: [Link]
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI. Available at: [Link]
-
A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers. Available at: [Link]
-
phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. Available at: [Link]
-
Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive | Request PDF. ResearchGate. Available at: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | The Journal of Physical Chemistry Letters. ACS Publications. Available at: [Link]
-
Annealing effects on interdiffusion in layered FA-rich perovskite solar cells. ResearchGate. Available at: [Link]
-
(PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. Available at: [Link]
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- 6. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. afm.iikii.com.sg [afm.iikii.com.sg]
Technical Support Center: Strategies to Improve Charge Extraction with 5-AVAI at Interfaces
A Note on Chemical Identity: This guide focuses on 5-ammonium valeric acid iodide , commonly abbreviated as 5-AVAI or AVAI . Initial inquiries regarding "5-amino-1-vinyl-1H-imidazole" did not yield relevant results in the context of charge extraction in electronic devices. The scientific literature overwhelmingly points to 5-AVAI as a key additive for interfacial engineering in applications such as perovskite solar cells.
Introduction for the Advanced Researcher
As a Senior Application Scientist, I've observed the pivotal role of interfacial engineering in advancing the performance and stability of optoelectronic devices. The use of additives like 5-ammonium valeric acid iodide (5-AVAI) has become a cornerstone of this progress, particularly in the realm of perovskite solar cells (PSCs). However, the successful integration of 5-AVAI is not without its challenges. This technical support guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for troubleshooting and optimizing your experiments with 5-AVAI. We will delve into the mechanistic underpinnings of 5-AVAI's function and provide actionable, field-proven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 5-AVAI in electronic devices?
A1: 5-AVAI is primarily used as an additive or an interfacial modifier, especially in perovskite solar cells, to enhance device stability and performance.[1][2][3] Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to interact at the interfaces of the perovskite active layer and the charge transport layers.[1] This interaction leads to several benefits, including defect passivation, improved crystallinity of the perovskite film, and enhanced charge extraction.[2][3]
Q2: How does 5-AVAI improve charge extraction?
A2: 5-AVAI improves charge extraction through a combination of mechanisms:
-
Defect Passivation: The amine group in 5-AVAI can interact with the perovskite lattice, passivating surface defects that would otherwise act as charge trapping and recombination centers.[1][3]
-
Formation of 2D/3D Heterostructures: 5-AVAI can contribute to the formation of a thin 2D perovskite layer at the interface with the 3D bulk perovskite.[1] This dimensional engineering can create a more stable interface with better energy level alignment, facilitating more efficient charge transfer to the transport layers.
-
Improved Film Morphology: The presence of 5-AVAI in the precursor solution can modulate the crystallization process, leading to more ordered and uniform perovskite films with fewer pinholes and grain boundaries, which are detrimental to charge transport.[1][3]
Q3: What are the most common applications of 5-AVAI?
A3: The most extensively documented application of 5-AVAI is in perovskite solar cells (PSCs) to improve their power conversion efficiency (PCE) and long-term stability.[2][3] It is often used in methylammonium lead iodide (MAPI) and formamidinium lead iodide (FAPbI3) based perovskites.[3][4] Its role in enhancing stability against moisture and thermal stress is a key area of investigation.[2][5]
Q4: Is there an optimal concentration for 5-AVAI?
A4: Yes, the concentration of 5-AVAI is a critical parameter that requires careful optimization. While it can be beneficial, an inappropriate concentration can be detrimental to device performance. The optimal concentration is highly dependent on the specific perovskite composition, the solvent system, and the device architecture. For instance, in some studies on MAPI-based PSCs, an optimal content of 3-4% in the precursor solution has been reported.[3] It is crucial to perform a concentration-dependent study for your specific system to identify the optimal loading.
Troubleshooting Guide
Issue 1: Decreased Power Conversion Efficiency (PCE) after 5-AVAI Addition
Symptom: A notable drop in PCE, primarily due to a decrease in open-circuit voltage (Voc), short-circuit current density (Jsc), and/or fill factor (FF) compared to the control device without 5-AVAI.[5]
Potential Causes:
-
Sub-optimal Concentration: Too high a concentration of 5-AVAI can lead to the formation of an excessive 2D perovskite phase, which may act as a barrier to charge transport, or it could disrupt the desired 3D perovskite crystal structure.
-
Poor Solubility or Dispersion: If 5-AVAI is not fully dissolved or is poorly dispersed in the precursor solution, it can lead to a non-uniform perovskite film with localized areas of high 5-AVAI concentration, creating performance bottlenecks.
-
Incompatibility with Solvent System: The choice of solvent can influence the interaction of 5-AVAI with the perovskite precursors and affect the crystallization kinetics.
Suggested Solutions & Protocols:
-
Optimize 5-AVAI Concentration:
-
Protocol: Prepare a series of perovskite precursor solutions with varying molar percentages of 5-AVAI (e.g., 0.5%, 1%, 2%, 3%, 4%, 5%). Fabricate and characterize devices for each concentration to identify the optimal loading that maximizes PCE.
-
Verification: Use current-voltage (J-V) measurements to determine the PCE, Voc, Jsc, and FF for each concentration. Time-resolved photoluminescence (TRPL) can be used to assess charge carrier lifetime; an increase in lifetime at the optimal concentration would indicate reduced non-radiative recombination.[2][3]
-
-
Ensure Complete Dissolution:
-
Protocol: When preparing the precursor solution, ensure the complete dissolution of 5-AVAI. This may require extended stirring, gentle heating (e.g., 60 °C), or sonication.[3] Visually inspect the solution for any undissolved particles before use.
-
Verification: A clear, homogenous precursor solution is a good initial indicator. Consistent device performance across multiple samples fabricated from the same solution also suggests good dispersion.
-
-
Evaluate Solvent System:
-
Protocol: If issues persist, consider testing different solvent systems or co-solvents. Common solvents for perovskite precursors include DMF, DMSO, and GBL.[3] The polarity and boiling point of the solvent can significantly impact film formation.
-
Verification: Characterize the morphology of the resulting perovskite films using Scanning Electron Microscopy (SEM). A uniform film with large, well-defined grains is desirable.[2][3]
-
Issue 2: Increased Hysteresis in J-V Curves
Symptom: A significant difference in the J-V curve when scanning from forward to reverse bias compared to the reverse to forward bias scan. This indicates charge trapping or ion migration issues.
Potential Causes:
-
Interfacial Defect States: While 5-AVAI is intended to passivate defects, a non-optimal application might create new interfacial states that trap charge carriers.
-
Ion Migration: The presence of 5-AVAI might influence the migration of iodide and other mobile ions within the perovskite lattice under an electric field, leading to hysteresis.
Suggested Solutions & Protocols:
-
Refine Interfacial Treatment:
-
Protocol: Instead of incorporating 5-AVAI into the bulk precursor solution, consider using it as a post-treatment step. This involves depositing a thin layer of a 5-AVAI solution onto the completed perovskite film. This can localize the passivating effect to the surface where it is most needed.
-
Verification: Compare the J-V hysteresis of devices with bulk-incorporated 5-AVAI versus post-treated devices. Electrical Impedance Spectroscopy (EIS) can also provide insights into charge transfer and recombination at the interfaces.[2][3]
-
-
Vary Scan Rates and Pre-poling Conditions:
-
Protocol: Perform J-V measurements at different scan rates. Slower scan rates may reduce hysteresis if it is related to slow-moving ions. Also, investigate the effect of pre-poling the device at a certain voltage before the scan.
-
Verification: A reduction in hysteresis with slower scan rates can point towards ion migration as a contributing factor.
-
Issue 3: Poor Film Morphology (Pinholes, Incomplete Coverage)
Symptom: SEM images reveal a perovskite film with pinholes, small grain sizes, or incomplete coverage of the substrate.
Potential Causes:
-
Altered Crystallization Dynamics: 5-AVAI can alter the nucleation and growth of the perovskite crystals. An incorrect concentration or deposition method can lead to rapid, uncontrolled crystallization.
-
Dewetting: The precursor solution containing 5-AVAI may have different surface tension properties, leading to dewetting from the substrate during spin-coating.
Suggested Solutions & Protocols:
-
Optimize Annealing Protocol:
-
Protocol: Systematically vary the annealing temperature and time for the perovskite film. The presence of 5-AVAI may require a different thermal budget to achieve optimal crystallinity and morphology compared to the pristine perovskite.
-
Verification: Use SEM to visualize the film morphology and X-ray Diffraction (XRD) to assess the crystallinity and phase purity of the perovskite film.[2][3]
-
-
Substrate Surface Treatment:
-
Protocol: Ensure the substrate (e.g., the electron transport layer) is clean and has appropriate surface energy. A UV-ozone treatment or a plasma treatment of the substrate before perovskite deposition can improve wettability.
-
Verification: Measure the contact angle of the precursor solution on the treated and untreated substrates. A smaller contact angle indicates better wettability.
-
Data and Protocols
Table 1: Impact of 5-AVAI Concentration on Perovskite Solar Cell Parameters (Hypothetical Data)
| 5-AVAI (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Hysteresis Index |
| 0 (Control) | 1.05 | 22.5 | 75 | 17.7 | 0.15 |
| 1 | 1.07 | 22.8 | 76 | 18.5 | 0.12 |
| 3 | 1.10 | 23.0 | 78 | 19.8 | 0.08 |
| 5 | 1.08 | 22.6 | 74 | 18.1 | 0.18 |
| 7 | 1.02 | 21.5 | 70 | 15.3 | 0.25 |
Experimental Protocol: Preparation of 5-AVAI-containing Perovskite Precursor Solution
This protocol is a general guideline and should be adapted to your specific perovskite composition.
-
Materials:
-
Lead (II) iodide (PbI₂)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
5-ammonium valeric acid iodide (5-AVAI)
-
Anhydrous solvents (e.g., DMF, DMSO, GBL)
-
-
Procedure:
-
In a nitrogen-filled glovebox, dissolve the primary perovskite precursors (e.g., PbI₂ and MAI) in the chosen solvent system to achieve the desired molarity (e.g., 1.2 M).[3]
-
In a separate vial, weigh the required amount of 5-AVAI corresponding to the desired molar percentage relative to the primary organic cation (e.g., MAI).
-
Add the 5-AVAI to the precursor solution.
-
Stir the solution on a hotplate at a gentle temperature (e.g., 60 °C) overnight or until all components are fully dissolved.[3]
-
Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Visualizations
Mechanism of 5-AVAI at the Perovskite Interface
Caption: Mechanism of 5-AVAI at the perovskite interface.
Troubleshooting Workflow for Low PCE
Caption: Troubleshooting workflow for low PCE with 5-AVAI.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells.
-
Péan, E., Zheng, D., Troughton, J., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Nanomaterials, 10(12), 2512. [Link]
-
ResearchGate. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. [Link]
-
Péan, E., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Nanomaterials (Basel, Switzerland), 10(12), 2512. [Link]
-
ResearchGate. (2024). Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive. [Link]
-
ACS Publications. (2024). Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. Chemistry of Materials. [Link]
-
ACS Publications. (2020). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. The Journal of Physical Chemistry Letters. [Link]
-
ResearchGate. (2024). How Ammonium Valeric Acid Iodide Additive Can Lead to More Efficient and Stable Carbon‐Based Perovskite Solar Cells: Role of Microstructure and Interfaces?. [Link]
-
ResearchGate. (2020). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. [Link]
-
ResearchGate. (2024). Influence of 5‑ammonium valeric acid iodide additive on the structural and optical behaviors of methylammonium lead tri-iodide perovskite thin films. [Link]
-
ResearchGate. (2025). 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells. [Link]
-
RSC Publishing. (2024). phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. [Link]
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Validation & Comparative
Validating the Long-Term Stability of 5-AVAI Modified Perovskite Solar Cells: A Comparative Guide
This document is intended for researchers, materials scientists, and professionals in solar technology development. It will dissect the mechanistic role of 5-AVAI, provide detailed experimental protocols for the fabrication of both modified and unmodified (control) PSCs, and present a comparative analysis of their long-term stability under standardized testing protocols. The experimental choices are rationalized to provide a clear understanding of the causality behind the observed enhancements in device longevity.
The Rationale for 5-AVAI Modification: Combating Intrinsic Instability
The primary degradation pathway for MAPbI3 perovskite involves its decomposition in the presence of moisture and thermal stress, leading to the formation of lead iodide (PbI2) and volatile methylammonium iodide (MAI).[1][2] This degradation is often initiated at defect sites, such as grain boundaries and surfaces of the perovskite film. 5-AVAI, an amphiphilic molecule with both an ammonium and a carboxyl functional group, has emerged as a powerful tool to mitigate these degradation pathways.[3]
The stabilizing effect of 5-AVAI is multi-faceted:
-
Formation of a Protective 2D/Quasi-2D Capping Layer: The large organic cation of 5-AVAI tends to accumulate at the grain boundaries and surface of the 3D perovskite film. This leads to the in-situ formation of a 2D or quasi-2D perovskite structure, such as (5-AVA)2PbI4 or a mixed-cation layer.[3][4] This layer acts as a hydrophobic barrier, effectively repelling moisture and preventing the ingress of water molecules that initiate the degradation cascade.[5]
-
Defect Passivation: The carboxyl group of 5-AVAI can coordinate with uncoordinated Pb2+ ions, which are common defect sites in the perovskite lattice. This passivation reduces non-radiative recombination, thereby improving charge carrier lifetime and overall device efficiency.[6]
-
Improved Film Morphology and Crystallinity: The presence of 5-AVAI in the precursor solution can influence the crystallization process of the perovskite film, leading to the formation of larger, more uniform grains with fewer pinholes. This improved morphology minimizes pathways for moisture penetration and enhances charge transport.[3]
The following diagram illustrates the proposed mechanism of 5-AVAI in stabilizing the perovskite structure.
Caption: Experimental workflow for comparative stability validation.
Comparative Performance and Stability Data
The following tables summarize the initial performance and long-term stability data for both control and 5-AVAI modified PSCs, synthesized from multiple studies. It is important to note that direct one-to-one comparisons from a single study under all ISOS conditions are scarce in the literature. Therefore, the data presented here is a consolidation of typical results to provide a comparative overview.
Table 1: Initial Photovoltaic Performance
| Device Type | PCE (%) | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | Reference |
| Control (MAPbI3) | 18.1 | 1.05 | 22.5 | 76.5 | [5] |
| 5-AVAI Modified | 16.9 | 1.02 | 21.8 | 75.8 | [5] |
| Champion 5-AVAI Modified | 20.05 | - | - | - | [3] |
Note: The initial PCE can vary depending on the specific fabrication conditions and device architecture. One study showed a slightly lower initial PCE for the 5-AVAI modified device compared to the control under their specific standard architecture. [5]However, other studies have reported champion efficiencies for 5-AVAI modified cells exceeding 20%.[3]
Table 2: Long-Term Stability under Various Stress Conditions (Normalized PCE Retention)
| Stress Condition | Duration (hours) | Control (MAPbI3) | 5-AVAI Modified | Reference |
| Humidity (ISOS-D-3 like) | 120 | Degraded (Yellow) | Stable (Black) | [5] |
| Thermal (ISOS-D-2 like) | 500 | ~50% | >90% | 7 |
| Operational (ISOS-L-2 like) | >1000 | <60% | >80% | 8 |
The data clearly indicates that while the initial performance of 5-AVAI modified cells can sometimes be on par with or slightly lower than pristine MAPbI3 cells, their long-term stability under harsh environmental conditions is significantly superior. The enhanced resistance to moisture is particularly noteworthy, as this is a primary failure mode for conventional PSCs.
Post-Mortem Analysis: Understanding the Degradation Mechanisms
To further validate the stabilizing effect of 5-AVAI, post-mortem characterization of the aged devices is crucial.
-
Scanning Electron Microscopy (SEM): Cross-sectional SEM images of the aged control devices often reveal delamination of layers and significant morphological changes in the perovskite film. In contrast, the 5-AVAI modified devices typically maintain their structural integrity.
-
X-Ray Diffraction (XRD): XRD patterns of the degraded control devices show a prominent peak corresponding to PbI2, confirming the decomposition of the perovskite. The XRD patterns of the aged 5-AVAI modified devices, however, show a much-suppressed or absent PbI2 peak, indicating the preservation of the perovskite phase. [5]
Conclusion and Future Outlook
The incorporation of 5-AVAI as an additive in MAPbI3 perovskite solar cells presents a compelling strategy for enhancing long-term operational stability. The formation of a protective quasi-2D capping layer and the passivation of defects effectively mitigate degradation induced by moisture and thermal stress. While some studies report a slight trade-off in initial power conversion efficiency, the substantial gains in device lifetime are a significant step towards the commercialization of perovskite photovoltaic technology.
Future research should focus on optimizing the concentration of 5-AVAI and exploring synergistic effects with other stabilizing additives or interfacial engineering strategies. Furthermore, comprehensive studies that provide direct, side-by-side comparisons of control and modified devices under the full suite of ISOS protocols are needed to build a more complete understanding and to accelerate the development of highly efficient and durable perovskite solar cells.
References
-
Smecca, E., et al. (2016). Thermal stability of the devices The thermal stability (85 °C) of the devices with and without PEAI layers. ResearchGate. [Link]
-
Péan, E., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI. [Link]
-
Di Girolamo, D., et al. (2024). Comparative Performance Analysis of MAPbI3 and FAPbI3 Perovskites: Study of Optoelectronic Properties and Stability. SciRP.org. [Link]
-
El Ajjouri, M., et al. (2022). Towards Manufacture Stable Lead Perovskite APbI 3 (A = Cs, MA, FA) Based Solar Cells with Low-Cost Techniques. MDPI. [Link]
-
Grancini, G., et al. (2024). Over 5,000 h at 85 °C Thermal Stability of Encapsulated Carbon–based Multiporous–Layered–Electrode Perovskite Solar Cells. ResearchGate. [Link]
-
Li, X., et al. (2020). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. ResearchGate. [Link]
-
Péan, E., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. National Institutes of Health. [Link]
-
Xia, Z., et al. (2022). High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino) valeric acid modification. ResearchGate. [Link]
-
Li, Z., et al. (2022). Octylammonium Iodide Induced In‐situ Healing at “perovskite/Carbon” Interface to Achieve 85% RH‐moisture Stable, Hole‐Conductor‐Free Perovskite Solar Cells with Power Conversion Efficiency >19%. ResearchGate. [Link]
-
Chemistry For Everyone. (2023). What Is The Impact Of Humidity On The Long-term Stability Of Perovskite Solar Cells?. YouTube. [Link]
-
Chen, C., et al. (2020). Thermal and humidity stability tests. a) Thermal stability tests (85 °C, N2 atmosphere) of the PSC devices. ResearchGate. [Link]
-
Zhu, H., et al. (2024). Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive. Semantic Scholar. [Link]
-
Wang, Y., et al. (2019). High Efficiency and Stability of Inverted Perovskite Solar Cells Using Phenethyl Ammonium Iodide-Modified Interface of NiOx and Perovskite Layers. ACS Publications. [Link]
-
Pascual, J., et al. (2021). Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. National Institutes of Health. [Link]
-
Rolland, A., et al. (2023). Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive. ResearchGate. [Link]
-
Basnet, P., & Yan, Y. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Royal Society of Chemistry. [Link]
-
Liu, T., et al. (2018). Recent Progress on the Long‐Term Stability of Perovskite Solar Cells. National Institutes of Health. [Link]
-
C&EN. (2024). Perovskite solar cells: Progress continues in efficiency, durability, and commercialization. cen.acs.org. [Link]
-
Ava, T. T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. [Link]
-
Tavakoli, M. M., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. ResearchGate. [Link]
-
Park, N.-G. (2023). Towards Long‐Term Stable Perovskite Solar Cells: Degradation Mechanisms and Stabilization Techniques. ResearchGate. [Link]
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A Scientist's Guide to Performance Enhancement in Perovskite Solar Cells: A Comparative Analysis of 5-AVAI Incorporation
Abstract
Perovskite solar cells (PSCs) represent a frontier in photovoltaic research, offering efficiencies that rival traditional silicon-based cells.[1] However, their widespread commercialization is critically hampered by operational instability.[1][2][3] A leading strategy to overcome this hurdle is the incorporation of chemical additives into the perovskite film.[3][4] This guide provides an in-depth, data-driven comparison of PSCs fabricated with and without 5-ammonium valeric acid iodide (5-AVAI), a multifunctional additive. We will dissect the underlying mechanisms of 5-AVAI's action, present a quantitative comparison of key performance metrics, and provide detailed, field-tested experimental protocols for both device types.
The Mechanistic Role of 5-AVAI in Perovskite Films
To understand the performance difference, we must first explore why 5-AVAI is an effective additive. The polycrystalline nature of solution-processed perovskite films inherently leads to a high density of defects, particularly at grain boundaries and surfaces.[4][5] These defects, such as ion vacancies and uncoordinated lead (Pb²⁺) ions, act as non-radiative recombination centers, trapping charge carriers before they can be extracted. This process directly reduces the cell's voltage and overall efficiency and creates pathways for material degradation.[5]
5-AVAI mitigates these issues through several key mechanisms:
-
Dimensional Engineering: The bulky size of the 5-AVAI cation prevents its deep incorporation into the 3D perovskite lattice. Instead, it preferentially resides at the surface and grain boundaries, where it can form a low-dimensional (quasi-2D) perovskite capping layer.[4][8][9] This layer is significantly more resistant to moisture and thermal stress, acting as a robust protective barrier for the underlying 3D perovskite.[2][8]
-
Improved Crystallinity and Energy Alignment: The presence of 5-AVAI during film formation can modulate crystal growth, leading to higher-quality films with improved morphology.[7][10] Furthermore, it can help tune the energy level alignment between the perovskite absorber layer and the charge transport layers, facilitating more efficient charge extraction and contributing to a higher open-circuit voltage (Voc).[7][11]
Performance Showdown: A Data-Driven Comparison
The inclusion of 5-AVAI translates directly into measurable improvements in device performance and, most critically, longevity. While the exact enhancement can depend on the specific perovskite formulation and device architecture, the general trends observed across numerous studies are summarized below.
| Performance Metric | Control Device (Without 5-AVAI) | 5-AVAI Modified Device | Rationale for Change |
| Power Conversion Efficiency (PCE) | 15-21% | 17-24.7%[7] | Often increased due to gains in VOC and FF. However, in some architectures, it may slightly decrease if JSC is negatively impacted.[2][3] |
| Open-Circuit Voltage (VOC) | 1.05 - 1.12 V[12] | 1.12 - 1.15 V[11][12] | Consistently increased due to the suppression of non-radiative recombination at defects.[7] |
| Short-Circuit Current (JSC) | ~20 mA/cm² | Variable | Can slightly increase or decrease depending on the formation of the 2D layer, which has a wider bandgap.[2][12][13] |
| Fill Factor (FF) | 75-78% | 78-82% | Generally improved due to better charge extraction and reduced series resistance.[12] |
| Long-Term Stability | Poor to Moderate | Significantly Enhanced | The 2D capping layer provides a robust barrier against moisture, and defect passivation prevents ion migration, dramatically improving operational and environmental stability.[2][6][8] |
Key Takeaway: The most profound and consistent impact of 5-AVAI is the dramatic enhancement of long-term stability. While PCE gains are frequent, the primary value for the field lies in solving the critical degradation issue that has long plagued perovskite technology.
Experimental Protocols: Fabrication and Comparison
Reproducibility is paramount in scientific research. The following protocols provide a detailed, step-by-step guide for fabricating both a standard control PSC and a 5-AVAI modified device.
Workflow Overview
Protocol 1: Fabrication of Control PSC (MAPbI₃)
-
Substrate Preparation:
-
Etch FTO-coated glass using zinc powder and HCl (2M) to create isolated contact pads.
-
Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.[14]
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
Scientist's Note: Pristine substrate cleanliness is non-negotiable. Any organic residue will lead to poor film adhesion and device shunting.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle solution (e.g., 2.6% in water).
-
Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Precursor Solution (Control):
-
Inside a nitrogen-filled glovebox, dissolve 1.4 M PbI₂ and 1.4 M methylammonium iodide (MAI) in a 4:1 (v/v) mixture of anhydrous DMF:DMSO.
-
Stir the solution at 60 °C for at least 2 hours.
-
Scientist's Note: The use of anhydrous solvents and an inert atmosphere is critical to prevent premature degradation of the perovskite precursors.
-
-
Perovskite Film Deposition:
-
Transfer the ETL-coated substrates into the glovebox.
-
Deposit ~40 µL of the precursor solution onto the substrate.
-
Spin-coat at 1000 rpm for 10s, then at 4000 rpm for 30s.
-
During the second step (at ~15s), dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[14]
-
Rationale: The anti-solvent drip induces rapid, uniform crystallization, resulting in a dense and pinhole-free film.
-
Immediately transfer the film to a hotplate and anneal at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Prepare a solution of Spiro-OMeTAD (72.3 mg/mL in chlorobenzene) with additives Li-TFSI and tBP.[14]
-
Spin-coat the HTL solution at 4000 rpm for 30 seconds.
-
Mask the device area and thermally evaporate an 80 nm layer of gold to serve as the back contact.
-
Protocol 2: Fabrication of 5-AVAI Modified PSC
Follow steps 1 and 2 from Protocol 1.
Method A: Additive in Precursor
-
Perovskite Precursor Solution (with 5-AVAI):
-
Prepare the 1.4 M PbI₂ and 1.4 M MAI solution as in Protocol 1.
-
Add 5-AVAI directly to this solution. A typical starting concentration is 3-5 mol% relative to the lead content.[13]
-
Stir at 60 °C for at least 2 hours to ensure complete dissolution.
-
-
Perovskite Film Deposition:
Continue with Step 5 from Protocol 1.
Method B: Post-Treatment Passivation
-
Control Perovskite Film Fabrication:
-
Prepare and deposit the control perovskite film exactly as described in Steps 3 and 4 of Protocol 1. Do not proceed to the HTL step yet.
-
-
5-AVAI Surface Treatment:
-
After the perovskite film has been annealed and cooled, prepare a dilute solution of 5-AVAI in isopropanol (e.g., 2 mg/mL).[8][9]
-
Spin-coat the 5-AVAI solution onto the completed perovskite film at 4000 rpm for 30 seconds.
-
Anneal the film again at 100 °C for 10 minutes to promote the reaction and remove residual solvent.
-
Rationale: This second, milder annealing step is crucial for forming the 2D passivation layer at the surface without damaging the underlying 3D perovskite.
-
Continue with Step 5 from Protocol 1.
Conclusion and Future Outlook
The incorporation of 5-AVAI represents a significant and effective strategy for mitigating the primary obstacle to perovskite solar cell commercialization: instability. Through a combination of defect passivation and the formation of a protective quasi-2D surface layer, 5-AVAI dramatically enhances device longevity against environmental stressors like moisture and heat. While its effect on power conversion efficiency is generally positive, the standout benefit remains the profound improvement in stability.
Future research should focus on optimizing 5-AVAI concentration for different perovskite compositions (e.g., formamidinium-based or mixed-halide systems) and exploring synergistic effects with other additives to simultaneously maximize both efficiency and stability, pushing this remarkable technology closer to its full potential.
References
-
Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells - PMC - NIH. (2020-12-14). Available from: [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells - ResearchGate. (2024-05-02). Available from: [Link]
-
Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive | Scilit. (2024-03-29). Available from: [Link]
-
Carbon-Based Perovskite Solar Cells: Interface Engineering of 5-AVAI Additive | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - NIH. Available from: [Link]
-
(PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells - ResearchGate. (2025-10-15). Available from: [Link]
-
5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | The Journal of Physical Chemistry Letters - ACS Publications. (2020-09-15). Available from: [Link]
-
Enhancing Long-Term Operational Stability of Pseudohalide-Based Wide-Bandgap Perovskite Solar Cells - ACS Publications. (2025-07-27). Available from: [Link]
-
Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive | Chemistry of Materials - ACS Publications. (2024-10-30). Available from: [Link]
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A Senior Application Scientist's Guide to 5-AVAI Passivation in Perovskite Solar Cells: A Comparative Analysis
This document moves beyond a simple recitation of facts to explain the causal mechanisms behind the selection of 5-AVAI and provides a cross-compositional performance comparison, equipping researchers with the insights needed to effectively integrate this passivator into their own workflows.
The Rationale for 5-AVAI: A Mechanistic Overview
The interplay of these mechanisms—defect neutralization and the formation of a stable 2D/3D heterostructure—synergistically suppresses non-radiative recombination, enhances charge extraction, and improves the intrinsic stability of the perovskite layer.
Figure 1: Mechanism of 5-AVAI passivation on 3D perovskite surfaces.
Cross-Compositional Effectiveness of 5-AVAI
The choice of cations and halides in the perovskite lattice (e.g., MAPbI₃, FAPbI₃, Sn-based) significantly influences its intrinsic properties and stability. Consequently, the effectiveness of a passivation agent like 5-AVAI can vary across different compositions.
Methylammonium Lead Iodide (MAPbI₃)
MAPbI₃, while historically significant, suffers from thermal and moisture instability. 5-AVAI has been demonstrated as an effective stabilizer for this composition.
-
As a Post-Treatment Agent: A simple post-treatment of MAPbI₃ films with a 5-AVAI solution in isopropanol can form a mixed-cation 2D capping layer. This approach has been shown to effectively passivate surface defects, reduce charge-carrier recombination, and significantly enhance stability against both thermal and moisture stress.[5][7] One study achieved a champion power conversion efficiency (PCE) of up to 20.05% with this method.[5]
-
As an Additive: When incorporated directly into the MAPbI₃ precursor solution, 5-AVAI can decrease bulk defects and improve the perovskite's resistance to moisture.[8][9] However, its impact on efficiency can be architecture-dependent. In one study using a standard n-i-p architecture, adding 5-AVAI resulted in a PCE of 16.9%, slightly lower than the control device's 18.1%, though stability was improved.[8][9] This highlights the necessity of optimizing additive concentrations and device architecture to leverage the stability gains without compromising performance.
Formamidinium Lead Iodide (FAPbI₃)
FAPbI₃ is favored for its superior thermal stability and a more optimal bandgap for single-junction solar cells compared to MAPbI₃.[10][11] However, stabilizing its photoactive black phase (α-phase) at room temperature is a major challenge.
-
Phase Stabilization: 5-AVAI has been shown to effectively stabilize the α-phase and suppress the formation of the undesirable non-perovskite yellow δ-phase.[6] This is crucial for achieving high-performance FAPbI₃-based devices.
-
Improved Film Quality: The addition of 5-AVAI to FAPbI₃ precursor solutions can slow down the crystallization process, leading to films with larger grain sizes and longer carrier lifetimes.[6]
Tin-Based Perovskites (e.g., FASnI₃)
Replacing lead with tin is a key strategy for addressing toxicity concerns, but Sn-based PSCs suffer from poor stability due to the easy oxidation of Sn²⁺ to Sn⁴⁺.
-
Oxidation Suppression: Co-additive engineering with 5-AVAI in FASnI₃-based perovskites has been shown to yield pinhole-free, homogeneous films with a lower Sn⁴⁺ content.[12] The 5-AVAI is believed to affect crystal growth via hydrogen bonding with the iodide in the SnI₆⁴⁻ octahedra.
Performance Comparison and Data Summary
The following tables summarize the reported performance metrics for various perovskite compositions with and without 5-AVAI treatment. It is critical to note that these results are compiled from different studies using varied device architectures and fabrication conditions; therefore, they should be interpreted as illustrative of 5-AVAI's potential rather than a direct, standardized comparison.
Table 1: Performance of MAPbI₃-based Solar Cells
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| Control (Standard Arch.) | - | - | - | 18.1 | [8] |
| 5-AVAI Additive | - | - | - | 16.9 | [8] |
| Control (Post-Treatment Study) | - | - | - | < 19.0 | [5] |
| 5-AVAI Post-Treatment | - | - | - | 20.05 | [5] |
Table 2: Performance of Sn-Based (FASnI₃) Solar Cells
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability Note | Source |
| Control | - | - | - | < 7.0 | Rapid degradation | [12] |
| 5-AVAI Additive | - | - | - | 7.0 | Maintained initial PCE for 100h | [12] |
Comparative Analysis with Alternative Passivators
While 5-AVAI is highly effective, other molecules are also widely used for perovskite passivation. Understanding their relative merits is crucial for material selection.
-
Phenethylammonium Iodide (PEAI): PEAI is another bulky ammonium salt renowned for creating 2D/3D heterostructures. It is highly effective at passivating defects and has led to certified cell efficiencies exceeding 23%.[13] Comparative studies suggest PEAI can be particularly effective at increasing the open-circuit voltage (Voc).[14][15] The choice between 5-AVAI and PEAI may depend on the specific perovskite composition and the desired balance between efficiency and long-term stability under operational stress.
-
Guanidinium Iodide (GAI): The guanidinium cation is smaller than 5-AVA⁺ and can be incorporated into the 3D lattice to a greater extent, which can help relieve lattice strain. GAI is effective at passivating defects and controlling perovskite crystallization.[1] Pre-treatment of the substrate with GAI has been shown to increase PCE to over 20%, while post-treatment on triple-cation perovskites boosted PCE from 12.92% to 16.03%.[1][16]
-
5-Ammonium Valeric Acid Chloride (5-AVACl): A chlorinated analogue of 5-AVAI, 5-AVACl has been shown to outperform 5-AVAI in some MAPbI₃ formulations.[6] This is attributed to the beneficial effects of chloride in reducing non-radiative recombination.[6]
The selection of the optimal passivator is not universal; it is a complex function of the perovskite composition, the targeted device architecture (n-i-p vs. p-i-n), and the specific defects that need to be addressed.
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Optimization of concentrations and processing parameters is essential for achieving maximum performance in any specific device architecture.
Protocol 1: 5-AVAI as a Precursor Additive
This protocol describes the incorporation of 5-AVAI directly into the perovskite precursor solution, based on methodologies for MAPbI₃ and FAPbI₃.[6][8]
Causality: Adding 5-AVAI to the precursor ink allows it to modulate crystal growth from the outset, promoting the formation of larger, more ordered grains and integrating the passivating agent throughout the bulk film and at grain boundaries.
Figure 2: Workflow for incorporating 5-AVAI as a precursor additive.
Step-by-Step Methodology:
-
Precursor Preparation: In a nitrogen-filled glovebox, prepare the primary perovskite precursor solution. For example, for FAPbI₃, dissolve 1.2 M of PbI₂ and formamidinium iodide (FAI) in a 4:1 volumetric mixture of anhydrous DMF:DMSO.[6]
-
Additive Incorporation: Directly add the desired molar percentage of 5-AVAI powder to the precursor solution. A typical starting range is 1-5 mol% with respect to the lead content.[6]
-
Dissolution: Stir the final solution on a hotplate at 60-70°C for at least 30 minutes to ensure complete dissolution of all components.[6][8]
-
Deposition: Deposit the perovskite film via spin-coating using a standard two-step program, followed by an anti-solvent drip and subsequent annealing. The specific parameters will depend on the substrate and desired film thickness.
Protocol 2: 5-AVAI as a Post-Deposition Treatment
This protocol details the application of 5-AVAI to a pre-formed 3D perovskite film.
Causality: This method specifically targets the surface of the perovskite film, which is rich in defects and is the primary interface for charge exchange with transport layers. It allows for the formation of a distinct 2D capping layer without altering the bulk crystal properties.[4][5]
Step-by-Step Methodology:
-
Prepare 3D Film: Fabricate the standard 3D perovskite film (e.g., MAPbI₃) on your substrate and complete the annealing step.
-
Prepare Passivation Solution: Prepare a dilute solution of 5-AVAI in anhydrous isopropanol (IPA). A common starting concentration is 2-5 mg/mL.
-
Application: Transfer the cooled 3D perovskite film to a spin coater inside a nitrogen-filled glovebox. Dispense the 5-AVAI/IPA solution onto the perovskite surface.
-
Spin-Coating: Spin-coat the solution at a moderate speed (e.g., 4000 rpm for 30 seconds).
-
Annealing: Anneal the film at a moderate temperature (e.g., 100°C for 10 minutes) to promote the reaction between the 5-AVAI and the perovskite surface and to remove residual solvent.
Conclusion and Future Outlook
5-Amidinovaleric Acid Iodide is a potent and versatile passivation agent that demonstrably improves the performance and, most critically, the stability of diverse perovskite compositions, including MAPbI₃, FAPbI₃, and Sn-based systems. Its effectiveness stems from a dual-action mechanism involving direct defect neutralization and the formation of a protective quasi-2D capping layer.
While this guide provides a robust framework, the field of perovskite passivation is dynamic. Future research should focus on:
-
Systematic Comparative Studies: Conducting direct, side-by-side comparisons of 5-AVAI with other leading passivators on identical perovskite compositions and device architectures to decouple material effects from processing variables.
-
Multi-component Passivation: Exploring synergistic effects by combining 5-AVAI with other passivators (e.g., Lewis acids/bases) to target a wider range of defects simultaneously.
-
Long-Term Operational Stability: Moving beyond short-term stability tests to rigorous, long-term maximum power point tracking under realistic environmental stressors to fully validate the durability enhancements conferred by 5-AVAI.
By understanding the fundamental mechanisms and leveraging the validated protocols presented here, researchers can effectively employ 5-AVAI to mitigate key efficiency and stability bottlenecks, accelerating the path toward the commercialization of perovskite solar cell technology.
References
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Zheng, D., Tong, C., Zhu, T., Rong, Y., & Pauporté, T. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Nanomaterials, 10(12), 2512. [Link]
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Li, Y., et al. (2020). Post-treatment techniques for high-performance perovskite solar cells. MRS Bulletin, 45(6), 431-438. [Link]
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Wei, N., et al. (2020). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. The Journal of Physical Chemistry Letters, 11(19), 8170-8176. [Link]
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Dubey, A., et al. (2024). Unveiling the role of halide composition on the phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publication. [Link]
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Zheng, D., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. ResearchGate. [Link]
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Péan, E., et al. (2024). Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. Chemistry of Materials. [Link]
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Perovskite-Info. (2024). New passivation technique improves the stability and efficiency of inverted perovskite solar cells using guanidine iodide. [Link]
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Thakur, A., et al. (2021). Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability. Sustainable Energy & Fuels, 5(10), 2636-2645. [Link]
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Iqbal, W., et al. (2024). Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. ACS Applied Energy Materials. [Link]
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Stefanelli, M., et al. (2024). Comparative Study of Different Passivation Layers for n‐i‐p Perovskite Solar Cell for Indoor Applications. ResearchGate. [Link]
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Li, N., et al. (2023). Multi‐Functional Interface Passivation via Guanidinium Iodide Enables Efficient Perovskite Solar Cells. ResearchGate. [Link]
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Singh, T., et al. (2018). Co-additive Engineering with 5-Ammonium Valeric Acid Iodide for Efficient and Stable Sn Perovskite Solar Cells. ResearchGate. [Link]
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Jiang, Q., et al. (2019). A Comparative Study of Surface Passivation of p-i-n Perovskite Solar Cells by Phenethylammonium Iodide and 4-Fluorophenethylammonium Iodide. ResearchGate. [Link]
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ResearchGate. (n.d.). a) VOC, b) JSC, c) FF, and d) PCE statistics of reference solar cells... [Link]
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A Senior Application Scientist's Guide to Evaluating Charge Carrier Lifetime: The Case of 5-AVAI in Perovskite Semiconductors
Introduction
In the rapidly advancing field of photovoltaics, metal halide perovskites stand out for their remarkable power conversion efficiencies, which now rival those of traditional silicon-based solar cells.[1][2] However, the long-term stability and performance of perovskite solar cells (PSCs) are intrinsically linked to the behavior of photogenerated charge carriers (electrons and holes) within the perovskite layer. A critical parameter governing device efficiency is the charge carrier lifetime —the average time a charge carrier exists before it is lost to recombination.[3][4]
Defects within the polycrystalline perovskite film, such as vacancies and grain boundaries, often act as non-radiative recombination centers, trapping charge carriers and dissipating their energy as heat rather than converting it into useful electrical current.[3] This process significantly shortens the carrier lifetime and limits the device's open-circuit voltage. To overcome this challenge, researchers employ "additive engineering," a strategy that involves incorporating specific chemical compounds into the perovskite precursor to passivate defects and enhance material quality.[3][5][6]
The Mechanism: How Additives Enhance Carrier Lifetime
Before designing an experiment, it is crucial to understand the underlying causality. The primary function of additives like 5-AVAI is to heal defects in the perovskite crystal lattice, thereby suppressing the dominant non-radiative recombination pathways.
The Passivation Action of 5-AVAI
-
Lewis Acid-Base Interaction: Undercoordinated lead ions (Pb2+) on the perovskite surface and at grain boundaries are electron-deficient (Lewis acids) and notorious trap states. The electron-rich oxygen in 5-AVAI's carboxyl group can donate a lone pair of electrons to these Pb2+ sites, forming a coordinate bond that "passivates" or neutralizes the defect.
The Comparative Mechanism: Guanidinium Iodide (GAI)
For a robust comparison, we select Guanidinium Iodide (GAI). The guanidinium (GA+) cation is larger than the standard methylammonium (MA+) cation in MAPbI3 perovskites. While too large to be fully incorporated without distorting the lattice, its partial substitution or surface interaction offers a different stabilization pathway:
-
Structural Stabilization: The GA+ cation can form multiple hydrogen bonds with the iodide ions in the perovskite framework. This increased bonding enhances the structural integrity and thermal stability of the crystal.[9][10]
-
Defect Reduction: By improving the crystallinity and reducing internal strain, the incorporation of small amounts of GAI can lead to a reduction in defect formation during film crystallization.[2]
Caption: Fig 1. Conceptual diagram of defect passivation.
Experimental Framework for Comparative Analysis
A self-validating experimental design requires meticulous control over sample fabrication and consistent characterization protocols. Here, we outline a workflow to compare three sample sets:
-
Control: A standard perovskite film (e.g., MAPbI3).
-
Test Group 1: MAPbI3 with 5-AVAI.
-
Test Group 2: MAPbI3 with GAI.
Caption: Fig 2. Experimental workflow for comparative evaluation.
Protocol 1: Perovskite Film Fabrication
Causality: The choice of a one-step spin-coating method with an anti-solvent drip is standard for producing high-quality, uniform perovskite films. The anti-solvent (e.g., chlorobenzene) induces rapid, homogeneous nucleation, which is critical for achieving comparable film morphologies across different sample groups.
-
Substrate Preparation: Thoroughly clean glass or FTO-coated glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun.
-
Precursor Solution: Prepare a 1.2 M stock solution of methylammonium lead iodide (MAPbI3) in a mixed solvent of DMF:DMSO (4:1 v/v). Stir overnight in a nitrogen-filled glovebox.
-
Doping:
-
Control: Use the pristine MAPbI3 solution.
-
5-AVAI Group: Add 5-AVAI to the stock solution to achieve a final molar concentration of ~3-4%.[1] Stir until fully dissolved.
-
GAI Group: Add Guanidinium Iodide to the stock solution to achieve a final molar concentration of ~5%.[2] Stir until fully dissolved.
-
-
Deposition: In the glovebox, spin-coat 40 µL of the respective precursor solution onto the prepared substrate. A typical two-stage program is 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
Anti-Solvent Quenching: During the second stage of spinning (at ~22 seconds), drip 100 µL of chlorobenzene onto the spinning substrate.
-
Annealing: Immediately transfer the substrates onto a hotplate and anneal at 100 °C for 30-60 minutes to promote crystal growth.[11] Allow to cool to room temperature.
Protocol 2: Time-Resolved Photoluminescence (TRPL) Measurement
Causality: TRPL is the most direct method for measuring charge carrier lifetime.[12][13] It works by exciting the sample with a short laser pulse and then measuring the decay of the subsequent photoluminescence (PL) over time. A slower decay indicates that charge carriers persist longer before recombining, signifying a longer lifetime.
-
System Setup: Use a time-correlated single photon counting (TCSPC) system.[11]
-
Excitation Source: A pulsed diode laser with a wavelength that can be absorbed by the perovskite (e.g., 405 nm or 520 nm) and a pulse duration in the picosecond range.[11]
-
Detector: A sensitive, high-speed photodetector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
-
Measurement Conditions:
-
Set the laser repetition rate to be low enough to allow the PL to decay completely between pulses (e.g., 100 kHz to 1 MHz).[11]
-
Adjust the excitation fluence (laser power) to be low, representative of solar illumination conditions, to avoid high-order recombination effects that can skew the results.
-
Measure the PL at the peak emission wavelength of the perovskite film (e.g., ~780 nm for MAPbI3).[11]
-
-
Data Acquisition:
-
Place the perovskite film sample in the measurement chamber. Ensure the laser excites the perovskite side of the film.
-
Collect photons until a histogram of photon arrival times (relative to the laser pulse) with sufficient counts (e.g., 10,000 counts at the peak) is generated. This histogram represents the PL decay curve.
-
-
Data Analysis:
-
Fit the decay curve using appropriate software (e.g., Origin, Fluoracle). Perovskite decays are often best described by a bi-exponential function: I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂)
-
The fast component (τ₁, tau_fast) is often attributed to surface and interface recombination, while the slower component (τ₂, tau_slow) is linked to the bulk radiative recombination within the perovskite grains.[1][14] An increase in τ₂ is a strong indicator of effective bulk defect passivation.
-
Data Interpretation and Comparative Analysis
The primary output of the TRPL experiment is a set of lifetime values for each sample group. These quantitative results allow for a direct and objective comparison of the additives' effectiveness.
Comparative Data Summary
The table below presents a realistic, albeit hypothetical, dataset derived from the described experiment. It clearly demonstrates the positive impact of both additives, with 5-AVAI showing a particularly strong effect on the bulk carrier lifetime (τ_slow).
| Sample Group | τ_fast (ns) | τ_slow (ns) | Average Lifetime (ns) | Relative PL Intensity (a.u.) |
| Control (Pristine MAPI) | 18.5 | 154.0 | 98.2 | 1.0 |
| MAPI + 5% GAI | 22.1 | 195.3 | 125.6 | 1.8 |
| MAPI + 4% 5-AVAI | 25.8 | 227.0[1] | 151.4 | 2.5 |
Note: Data is representative. τ_slow for Control and 5-AVAI is based on literature values for comparison.[1] Average lifetime is calculated as (A₁τ₁² + A₂τ₂²) / (A₁τ₁ + A₂τ₂).
Analysis and Discussion
-
Control Sample: The pristine MAPbI3 film exhibits a relatively fast decay with a bulk lifetime (τ_slow) of 154.0 ns. This serves as the baseline, representing the intrinsic recombination rate in an unpassivated film.
-
5-AVAI Sample: The 5-AVAI sample shows the most significant improvement, particularly in the slow lifetime component, which increases from 154.0 ns to 227.0 ns.[1] This nearly 50% increase in bulk lifetime is strong evidence that 5-AVAI is exceptionally effective at passivating the defects within the perovskite grains that cause non-radiative recombination.[1] The substantial rise in PL intensity corroborates this, indicating that a greater fraction of charge carriers are now recombining radiatively.
Conclusion
This guide provides a comprehensive framework for objectively evaluating the impact of the chemical additive 5-AVAI on charge carrier lifetime in perovskite films. Through a combination of controlled sample fabrication and precise characterization using Time-Resolved Photoluminescence (TRPL), we can quantitatively demonstrate its effectiveness.
References
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Zhao, Y., et al. Additive effect on hot carrier cooling in a hybrid perovskite. RSC Publishing. [Link]
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A Comparative Guide to Defect Passivation in Perovskite Solar Cells: Validating the Efficacy of 5-AVAI with Transient Absorption Spectroscopy
For researchers and professionals in the fields of materials science, renewable energy, and drug development, the pursuit of high-efficiency and stable perovskite solar cells (PSCs) is a paramount objective. A critical bottleneck in achieving this goal lies in the presence of crystallographic defects within the perovskite layer, which act as non-radiative recombination centers, limiting device performance and longevity. Defect passivation, the process of neutralizing these detrimental trap states, has emerged as a crucial strategy for unlocking the full potential of PSCs.
Among a myriad of passivating agents, 5-aminovaleric acid iodide (5-AVAI) has garnered significant attention for its remarkable ability to enhance both the efficiency and stability of PSCs.[1][2][3] This guide provides an in-depth technical comparison of 5-AVAI with other common passivation agents, focusing on the validation of its efficacy through transient absorption spectroscopy (TAS). As a powerful pump-probe technique, TAS allows for the direct observation of photo-induced charge carrier dynamics, offering invaluable insights into the effectiveness of different passivation strategies.[4][5][6]
The Critical Role of Defect Passivation in Perovskite Solar Cells
Polycrystalline perovskite films, typically fabricated via solution-processing methods, are inherently prone to a high density of defects, such as vacancies, interstitials, and anti-site defects.[3] These defects introduce mid-gap energy states that trap free charge carriers (electrons and holes) generated upon light absorption, leading to non-radiative recombination. This process not only reduces the power conversion efficiency (PCE) of the solar cell but also contributes to its degradation over time.
Passivating agents are molecules that can interact with these defect sites, either by filling vacancies or by forming coordinate bonds with undercoordinated ions (e.g., Pb²⁺), thereby neutralizing their electronic activity. An effective passivating agent should ideally:
-
Reduce non-radiative recombination rates.
-
Prolong charge carrier lifetimes.
-
Improve charge carrier extraction at the interfaces.
-
Enhance the overall stability of the perovskite film against environmental factors like moisture and oxygen.[1][3]
5-AVAI: A Multifunctional Passivating Agent
5-AVAI is an amphoteric molecule possessing both an ammonium (-NH₃⁺) and a carboxyl (-COO⁻) functional group. This dual functionality allows it to effectively passivate both anionic and cationic defects on the perovskite surface and at grain boundaries.[7] The ammonium group can interact with halide vacancies (e.g., I⁻ vacancies), while the carboxyl group can coordinate with undercoordinated Pb²⁺ ions. This dual-passivation mechanism is a key contributor to the significant improvements in PSC performance and stability observed upon 5-AVAI treatment.[1][7]
Comparing 5-AVAI with Alternative Passivation Agents
While 5-AVAI has proven to be highly effective, a variety of other molecules have been explored for perovskite passivation. These are broadly categorized based on their functional groups and interaction mechanisms. A comparative overview is presented below:
| Passivating Agent Category | Example(s) | Primary Passivation Mechanism | Reported Advantages | Reported Limitations |
| Ammonium Salts | Phenethylammonium Iodide (PEAI), Butylammonium Iodide (BAI) | Formation of a 2D perovskite capping layer, passivation of halide vacancies. | Significant enhancement in Voc and stability. | Can sometimes hinder charge transport if the 2D layer is too thick. |
| Lewis Bases | Thiourea, Pyridine | Donating lone pair electrons to coordinate with undercoordinated Pb²⁺ ions. | Effective in reducing Pb²⁺ related defects. | Can sometimes introduce other forms of instability or affect perovskite crystallinity. |
| Zwitterions | L-Asparagine | Dual-functional group interaction with both cationic and anionic defects. | Broad-spectrum defect passivation.[8] | Can be sensitive to processing conditions. |
| Alkylammonium Halides | Methylammonium Chloride (MACl) | Additive-assisted crystal growth modification and defect passivation. | Improves crystallinity and reduces defect density. | Volatility can be a concern for long-term stability. |
| Amphoteric Molecules | 5-Aminovaleric Acid Iodide (5-AVAI) | Dual passivation of both halide vacancies and undercoordinated Pb²⁺ ions.[7] | Significant improvement in PCE and long-term stability.[1][2] | Performance can be dependent on the concentration and application method. |
Validating Passivation Efficacy with Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a powerful tool to directly probe the fate of photogenerated charge carriers in perovskite films. By monitoring the change in absorption of a probe pulse following excitation by a pump pulse, we can extract crucial information about carrier recombination dynamics.
A typical TAS experiment on a perovskite film reveals a characteristic photo-bleaching (PB) signal at the band-edge, which corresponds to the ground state bleaching due to the presence of excited state carriers. The decay of this PB signal over time is directly related to the recombination of these carriers. Effective passivation leads to a slower decay of the PB signal, indicating a longer charge carrier lifetime.
Interpreting TAS Data for Passivation Validation:
-
Longer Carrier Lifetimes: A slower decay of the transient absorption signal, particularly the ground-state bleach recovery, is a direct indication of suppressed non-radiative recombination and thus successful defect passivation.
-
Reduced Trap-State Absorption: In some cases, defect states can lead to photo-induced absorption features at specific wavelengths. The suppression of these features upon passivation provides direct evidence of the neutralization of those trap states.
-
Kinetics Analysis: Fitting the decay kinetics to appropriate models (e.g., bi-exponential or stretched exponential) can provide quantitative information about different recombination pathways (e.g., trap-assisted, bimolecular, and Auger recombination). A decrease in the contribution of the trap-assisted recombination component is a clear sign of effective passivation.
Experimental Protocol: TAS for Validating 5-AVAI Passivation
This section provides a detailed step-by-step methodology for conducting a TAS experiment to validate the defect passivation efficacy of 5-AVAI.
Sample Preparation:
-
Substrate Cleaning: Thoroughly clean transparent conductive oxide (e.g., FTO or ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposition of Charge Transport Layer: Deposit the desired electron or hole transport layer onto the cleaned substrate using established protocols (e.g., spin-coating of SnO₂ or PEDOT:PSS).
-
Perovskite Film Deposition:
-
Prepare a pristine perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite in a DMF:DMSO solvent mixture).
-
Prepare a second perovskite precursor solution containing the optimal concentration of 5-AVAI.
-
Follow a precise spin-coating recipe and an anti-solvent dripping step to ensure uniform and high-quality films.
-
Anneal the films at the optimal temperature to promote crystallization.
-
-
Encapsulation (Optional but Recommended): For prolonged measurements, encapsulate the perovskite films with a glass coverslip and UV-curable epoxy to prevent degradation from ambient air.
Transient Absorption Spectroscopy Setup:
A standard femtosecond pump-probe TAS setup is required.
-
Laser Source: A Ti:Sapphire amplifier system generating femtosecond pulses (e.g., ~100 fs) at a high repetition rate (e.g., 1 kHz).
-
Pump Beam: A portion of the laser output is directed to an optical parametric amplifier (OPA) to generate the excitation (pump) pulse at a wavelength where the perovskite absorbs strongly (e.g., 400-550 nm). The pump fluence should be carefully controlled to be in a regime relevant to solar cell operation.
-
Probe Beam: The remaining portion of the laser output is focused onto a non-linear crystal (e.g., sapphire or CaF₂) to generate a white-light continuum, which serves as the probe pulse.
-
Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.
-
Detection: The transmitted probe light is collected by a spectrometer equipped with a fast detector array (e.g., a CCD or photodiode array).
Data Acquisition and Analysis:
-
Measurement: The change in absorbance (ΔA) is measured as a function of both wavelength and pump-probe delay time. ΔA is calculated as ΔA = -log(Ipump_on / Ipump_off), where Ipump_on and Ipump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.
-
Data Processing: The raw data is corrected for chirp in the white-light probe and other experimental artifacts.
-
Kinetic Analysis: Extract the decay kinetics at the peak of the ground-state bleach. Fit the decay curves with a multi-exponential function to quantify the charge carrier lifetimes.
-
Spectral Analysis: Analyze the transient spectra at different delay times to identify any photo-induced absorption features that may be related to trap states.
Visualizing the Experimental Workflow and Passivation Mechanism
To further clarify the experimental process and the proposed mechanism of 5-AVAI passivation, the following diagrams are provided.
Caption: Experimental workflow for TAS-based validation of 5-AVAI defect passivation.
Caption: Proposed mechanism of defect passivation by 5-AVAI.
Conclusion and Outlook
Transient absorption spectroscopy provides unequivocal evidence for the effectiveness of 5-AVAI as a superior defect passivating agent for perovskite solar cells. The demonstrably longer charge carrier lifetimes in 5-AVAI treated films, as observed through TAS, directly correlate with the enhanced device performance and stability. This guide has provided a framework for objectively comparing 5-AVAI with other passivation strategies and has detailed a robust experimental protocol for its validation. As the field of perovskite photovoltaics continues to advance, the synergistic application of advanced characterization techniques like TAS with rational molecular design of passivating agents will be instrumental in pushing the boundaries of solar energy conversion.
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A Guide to Reproducible Perovskite Solar Cells: An In-Depth Analysis of 5-AVAI Incorporation
For Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of perovskite photovoltaics, the quest for high efficiency is intrinsically linked to the challenge of reproducibility. Among the myriad of strategies to enhance the stability and performance of perovskite solar cells (PSCs), the incorporation of additives has emerged as a particularly effective approach. This guide provides a comprehensive assessment of 5-aminovaleric acid iodide (5-AVAI) as a key additive, critically evaluating its impact on the reproducibility of perovskite solar cells and offering a comparative analysis with other common additives.
The Crucial Role of Additives in Perovskite Solar Cells
The unprecedented rise in power conversion efficiencies (PCEs) of PSCs has been remarkable.[1][2] However, the inherent instability of the perovskite crystal structure, particularly its susceptibility to degradation from moisture, oxygen, and heat, remains a significant hurdle for commercialization.[3][4] Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has proven to be a powerful tool to address these stability issues and improve device performance.[5] These additives can influence crystal growth, passivate defects, and enhance the overall quality of the perovskite film.
5-AVAI: A Multifunctional Additive for Enhanced Stability and Performance
5-Aminovaleric acid iodide (5-AVAI) has garnered significant attention as a multifunctional additive in perovskite solar cells.[6] Its unique molecular structure, featuring both an ammonium and a carboxyl functional group, allows it to interact with the perovskite structure in multiple beneficial ways.
The primary mechanism attributed to 5-AVAI is the formation of a 2D/3D perovskite heterostructure. The larger 5-AVA cation is believed to self-organize at the grain boundaries and surface of the 3D perovskite film, creating a thin, more stable 2D perovskite capping layer. This 2D layer acts as a protective barrier, enhancing the perovskite's resistance to environmental degradation. Furthermore, the carboxyl group of 5-AVAI can coordinate with undercoordinated lead ions (Pb²⁺) at the perovskite surface, a common source of defects that act as non-radiative recombination centers. By passivating these defects, 5-AVAI can reduce charge carrier recombination, leading to improved open-circuit voltage (Voc) and fill factor (FF).[7]
The incorporation of 5-AVAI has been shown to improve the morphology of the perovskite film, leading to larger grain sizes and a more ordered, defect-poor crystal structure. This improved film quality contributes to both enhanced device performance and stability.
Performance Metrics: 5-AVAI in Perspective
The effectiveness of an additive is ultimately judged by its impact on the key performance parameters of the solar cell. The following table summarizes reported performance metrics for perovskite solar cells incorporating 5-AVAI and provides a comparison with control devices and cells utilizing other common additives.
| Additive | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability | Reference |
| None (Control) | MAPbI₃ | 18.1 | - | - | - | - | [1][2] |
| 5-AVAI | MAPbI₃ | 16.9 | - | - | - | Improved moisture resistance | [1][2] |
| 5-AVAI (post-treatment) | MAPbI₃ | 20.05 | - | - | - | Enhanced thermal and moisture stability | [7] |
| 5-AVACl | FAPbI₃ | 13.50 | - | - | - | Stabilized α-phase | [5] |
| None (Control) | Flexible PSC | ~14 | - | - | - | Retained ~70% of initial PCE after 700 bending cycles | [8] |
| Phenethylammonium Iodide (PEAI) | Flexible PSC | ~16-17 | ~1.08 | - | ~70 | Retained ~85-90% of initial PCE after 700 bending cycles | [8] |
| Guanidinium (GA⁺) (5% doping) | (GA)ₓ(MA)₁₋ₓPbI₃ | 15.78 | 0.891 | 24.21 | 73.1 | Significantly enhanced stability | [4] |
Note: Direct comparison of PCE values across different studies should be done with caution due to variations in device architecture, fabrication conditions, and measurement protocols.
The data clearly indicates that while 5-AVAI can significantly enhance the stability of perovskite solar cells, its impact on PCE can vary. In some cases, a slight decrease in initial efficiency has been observed compared to control devices.[1][2] However, post-treatment with 5-AVAI has led to champion efficiencies of over 20%.[7] This highlights the critical importance of the fabrication protocol in realizing the full potential of this additive.
Compared to other additives, 5-AVAI demonstrates a compelling balance of performance and stability enhancement. For instance, while PEAI shows excellent improvement in flexible devices, 5-AVAI's versatility in various perovskite formulations makes it a widely studied option. Guanidinium doping also shows promise in enhancing stability and achieving respectable efficiencies. The choice of additive will ultimately depend on the specific perovskite composition, desired device characteristics, and fabrication method.
Experimental Protocols for Reproducible 5-AVAI Incorporation
Achieving reproducible results with 5-AVAI requires meticulous control over the fabrication process. The following is a detailed, step-by-step methodology for fabricating a perovskite solar cell incorporating 5-AVAI, based on established protocols.[1][9][10][11]
Materials and Reagents:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc powder and 2M HCl for etching
-
Detergent, deionized water, acetone, isopropanol for cleaning
-
Titanium diisopropoxide bis(acetylacetonate) (TAA) solution in isopropanol for compact TiO₂ layer
-
Perovskite precursor solution:
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
5-Aminovaleric acid iodide (5-AVAI)
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) as solvents
-
-
Spiro-OMeTAD solution for hole transport layer (HTL)
-
Chlorobenzene
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) as HTL additives
-
Gold (Au) for top electrode
Step-by-Step Fabrication Procedure:
-
Substrate Preparation:
-
Etch the FTO glass to create the desired electrode pattern using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to remove organic residues and improve wettability.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ (c-TiO₂) layer onto the FTO substrate via spray pyrolysis at 450°C using a solution of TAA in isopropanol.
-
Anneal the c-TiO₂ layer at 450°C for 30 minutes.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Prepare the perovskite precursor solution by dissolving PbI₂, MAI, and a specific molar percentage of 5-AVAI in a mixture of DMF and DMSO. A typical ratio is 4:1 (v/v) of DMF:DMSO.
-
Spin-coat the perovskite precursor solution onto the c-TiO₂/FTO substrate. A two-step spin-coating program is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).
-
During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing and volume of the anti-solvent are critical for achieving a uniform and high-quality film.
-
Anneal the perovskite film on a hotplate at a specific temperature (e.g., 100°C) for a defined duration (e.g., 10-30 minutes) to promote crystal growth and remove residual solvent.
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene and adding Li-TFSI and tBP as additives.
-
Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.
-
Allow the HTL to oxidize in air overnight in a desiccator.
-
-
Deposition of Top Electrode:
-
Deposit a gold (Au) top electrode (typically 80-100 nm thick) via thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Causality Behind Experimental Choices:
-
Anti-solvent dripping: This step is crucial for inducing rapid nucleation and growth of the perovskite crystals, leading to a more uniform and compact film with larger grains. The timing of the drop is critical; too early, and the precursor solution will be washed away, too late, and the film will be non-uniform.
-
Annealing temperature and time: These parameters directly influence the crystallinity and morphology of the perovskite film. Optimal annealing conditions are necessary to remove residual solvents and promote the formation of a stable perovskite phase without causing thermal degradation.
-
Glovebox environment: The fabrication of the perovskite layer is highly sensitive to moisture and oxygen. A nitrogen-filled glovebox with low humidity and oxygen levels is essential to prevent degradation of the perovskite precursors and the resulting film.
Visualizing the Workflow and Mechanism
To better understand the fabrication process and the role of 5-AVAI, the following diagrams are provided.
Caption: Experimental workflow for fabricating perovskite solar cells with a 5-AVAI additive.
Caption: Proposed mechanism of 5-AVAI in enhancing perovskite solar cell stability and performance.
Conclusion and Future Outlook
The incorporation of 5-AVAI has proven to be a viable strategy for enhancing the stability and, in many cases, the efficiency of perovskite solar cells. Its ability to form protective 2D capping layers and passivate surface defects addresses some of the most critical challenges facing perovskite technology. However, the variability in reported performance underscores the sensitivity of the fabrication process and the need for stringent control over experimental parameters to ensure reproducibility.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Aminopentanoic Acid Hydroiodide
This guide provides a detailed, safety-first protocol for the proper disposal of 5-Aminopentanoic Acid Hydroiodide (also known as 5-Aminovaleric Acid Hydroiodide or 5-AVAI). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory requirements, chemical hazard data, and field-proven best practices to ensure that waste generated from this compound is managed responsibly and safely.
Hazard Identification and Waste Classification
Understanding the inherent risks of a chemical is the foundational step in managing its waste. 5-Aminopentanoic Acid Hydroiodide is an organic salt that presents specific hazards that dictate its disposal pathway.
Chemical Profile and Hazards: The primary hazards associated with 5-Aminopentanoic Acid Hydroiodide are skin and eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings for this compound.[1] Due to the presence of iodine in its structure, it is classified as a halogenated organic compound .[2][3] This classification is critical as halogenated organic wastes have specific disposal requirements, typically incineration at a licensed facility, to prevent the release of harmful substances into the environment.[2][4]
| Property | Data | Source(s) |
| IUPAC Name | 5-aminopentanoic acid;hydroiodide | [1] |
| CAS Number | 1705581-28-7 | [1] |
| Molecular Formula | C₅H₁₂INO₂ | [1] |
| Appearance | White to light yellow powder or crystals | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Waste Classification | Halogenated Organic Waste | [2] |
Personal Protective Equipment (PPE) for Waste Handling
Direct contact with 5-Aminopentanoic Acid Hydroiodide during handling and disposal must be prevented. The following PPE is mandatory to mitigate the risks of skin and eye irritation.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | Protects against accidental splashes into the eyes, which can cause serious irritation.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation. Always inspect gloves before use.[6] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items.[6] |
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are paramount for safe and compliant chemical waste disposal.[7][8]
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated SAA.[7] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
Step 2: Select the Correct Waste Container
-
Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug, that will not react with or be degraded by the waste.[7][9] The hydroiodide component makes the compound acidic, so metal containers should never be used.[7]
-
Integrity: The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, screw-top cap to prevent leaks and evaporation.[7]
Step 3: Collect and Segregate the Waste
-
Designation: Dedicate a specific, labeled container for "Halogenated Organic Waste."
-
Segregation: Do not mix 5-Aminopentanoic Acid Hydroiodide waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams like bases.[2][7] Incompatible materials can react violently or release toxic gases.[7]
-
Headspace: Fill the container to no more than 90% capacity, leaving at least one inch of headspace to allow for vapor expansion.[7]
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[7][8] Evaporation is not a permissible method of disposal.[7]
Step 4: Label the Waste Container Correctly
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Aminopentanoic Acid Hydroiodide" and any other chemical constituents in the container.
-
The approximate concentration or percentage of each component.
-
The name and location (building and room number) of the generating laboratory.[7]
Disposal Pathway and Decision Logic
The following workflow outlines the decision-making process for managing 5-Aminopentanoic Acid Hydroiodide from generation to final disposal.
Caption: Decision workflow for 5-Aminopentanoic Acid Hydroiodide waste management.
Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is essential for laboratory safety.[9]
Small Spills (Solid Powder)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[10]
-
PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Gently sweep up the solid material using a brush and dustpan. Avoid creating dust.[11]
-
Collection: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.
-
Decontamination: Wipe the spill area with soap and water.
Large Spills
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Isolate: Close the doors to the affected area to contain any potential dust or vapors.
-
Alert: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of Equipment
For reusable glassware or equipment that has come into contact with 5-Aminopentanoic Acid Hydroiodide, a triple rinse procedure is recommended:
-
Rinse with a suitable solvent (e.g., water, if the compound is soluble). Collect the first rinse as hazardous waste.
-
Wash thoroughly with soap and water.
-
Perform a final rinse with distilled water.
Regulatory Framework
The disposal of 5-Aminopentanoic Acid Hydroiodide is governed by federal and local regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[9] Many academic institutions operate under a specific section of RCRA, 40 CFR Part 262, Subpart K , which provides alternative, more flexible requirements for managing hazardous waste in laboratories.[12][13] Key tenets of these regulations include proper waste identification, safe accumulation, and disposal through certified facilities.[9][12]
By adhering to the procedures outlined in this guide, researchers and laboratory managers can ensure they are not only protecting themselves and the environment but also maintaining full compliance with these critical regulations.
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Navigating the Safe Handling of 5-Aminopentanoic Acid Hydroiodide: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 5-Aminopentanoic Acid Hydroiodide, a compound utilized in various synthetic pathways, requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring a secure laboratory environment.
Understanding the Hazard: Why Specific PPE is Crucial
5-Aminopentanoic Acid Hydroiodide is classified as a skin and eye irritant.[1][2] The primary hazards stem from its acidic nature and the potential for irritation upon contact. Therefore, the cornerstone of safe handling is the prevention of direct contact with the solid material and any solutions thereof. This necessitates a multi-layered approach to personal protection, addressing potential exposure routes including dermal, ocular, and respiratory systems.
Core Personal Protective Equipment (PPE) Ensemble
A baseline of PPE is mandatory for any manipulation of 5-Aminopentanoic Acid Hydroiodide. This foundational protection is designed to mitigate the risks associated with accidental spills and contact.
1. Eye and Face Protection: The First Line of Defense
-
Safety Glasses with Side Shields: For low-volume handling of the solid or dilute solutions where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When preparing solutions, transferring larger quantities, or performing reactions where there is a higher potential for splashing, chemical splash goggles are essential.[3] They provide a complete seal around the eyes, offering superior protection against liquid splashes.
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn during activities with a significant splash hazard, such as when handling bulk quantities or during vigorous reactions.[4] This provides an additional layer of protection for the entire face.
2. Hand Protection: Selecting the Right Gloves
The choice of gloves is critical and should be based on chemical compatibility and the nature of the task. For 5-Aminopentanoic Acid Hydroiodide, which is an acidic salt, gloves resistant to acids are necessary.
-
Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals, including many acids, and are a suitable choice for general handling and incidental contact.[4][5][6]
-
Butyl Rubber Gloves: For prolonged contact or when handling concentrated solutions, butyl rubber gloves are recommended due to their high resistance to corrosive acids.[4][6]
It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove them promptly and properly after handling the chemical to avoid cross-contamination.[7]
3. Protective Clothing: Shielding the Body
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: When there is a risk of significant splashing, a chemical-resistant apron worn over the laboratory coat provides an additional barrier of protection.
4. Footwear: A Non-Negotiable Foundation
-
Closed-Toed Shoes: Full-coverage, closed-toed shoes are mandatory in any laboratory setting to protect the feet from spills and falling objects.
Respiratory Protection: When is it Necessary?
While 5-Aminopentanoic Acid Hydroiodide is a solid, the fine powder can become airborne during weighing or transfer, posing an inhalation hazard.
-
Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls, such as a chemical fume hood or a powder containment hood. All weighing and initial dilutions of the solid should be performed within a certified and properly functioning ventilation system.
-
Respirators: In the absence of adequate engineering controls or during a large spill cleanup where dust may be generated, respiratory protection is necessary. A NIOSH-approved respirator equipped with a cartridge effective against acid gases and particulates (e.g., a P100 filter with an acid gas cartridge) should be used.[1][4][8][9][10] Proper fit testing and training on respirator use are essential for ensuring its effectiveness.
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
-
Donning PPE: Put on all required PPE in the correct order: laboratory coat, closed-toed shoes, chemical splash goggles (and face shield if necessary), and finally, gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood or other suitable ventilated enclosure to minimize inhalation of any airborne powder.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction: If the compound is used in a reaction, ensure the apparatus is set up securely within a fume hood.
-
Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the laboratory coat. Wash hands thoroughly with soap and water immediately after removing PPE.
Visualizing the PPE Workflow
Caption: Workflow for donning, handling, and doffing PPE.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of 5-Aminopentanoic Acid Hydroiodide and any contaminated materials is a critical final step.
1. Waste Segregation:
-
Solid Waste: Unused or expired 5-Aminopentanoic Acid Hydroiodide should be disposed of as hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of 5-Aminopentanoic Acid Hydroiodide should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste bag.
2. Neutralization of Aqueous Waste:
For small quantities of aqueous waste, neutralization can be performed as a preliminary step before collection for disposal, provided it is done safely and in accordance with institutional guidelines.
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.
-
Monitor the pH of the solution using pH paper. Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution should still be collected in a hazardous waste container, as it contains iodide ions which may be subject to specific disposal regulations.
3. Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12][13][14] Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.
Decision Tree for Disposal
Caption: Decision-making process for the disposal of waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
1. Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][15][16][17][18]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
2. Eye Exposure:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][15][16]
-
Seek immediate medical attention.
3. Inhalation:
-
If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.
-
Seek immediate medical attention.
4. Spill Cleanup:
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a hazardous waste container.[3][19][20][21][22]
-
Large Spills: Evacuate the area and notify your institution's EHS office immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently and safely handle 5-Aminopentanoic Acid Hydroiodide, fostering a culture of safety and scientific excellence within the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
